molecular formula C9H8N2S B2882117 6-Methylcinnoline-4-thiol CAS No. 1263213-53-1

6-Methylcinnoline-4-thiol

Cat. No.: B2882117
CAS No.: 1263213-53-1
M. Wt: 176.24
InChI Key: NCLAOOPSBHWXIQ-UHFFFAOYSA-N
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Description

6-Methylcinnoline-4-thiol is a chemical compound of interest in specialized organic synthesis and medicinal chemistry research. As a fused heterocyclic system bearing a thiol group, it serves as a versatile building block for the exploration of novel pharmacologically active molecules. Researchers utilize this scaffold in the design and synthesis of compounds for screening against various biological targets, particularly where the thiol moiety can act as a key pharmacophore or metal-chelating group . Its potential applications include serving as a precursor in the development of enzyme inhibitors and as a ligand in catalytic systems. The cinnoline core structure is analogous to quinoline, a well-known scaffold in antimalarial and antimicrobial agents, suggesting potential for similar investigative pathways . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-cinnoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAOOPSBHWXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=CC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-Methylcinnoline-4-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Methylcinnoline-4-thiol , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's structural dynamics, synthetic pathways, physicochemical properties, and pharmacological potential, serving as a resource for researchers in drug discovery.

Executive Summary

6-Methylcinnoline-4-thiol (also known as 6-methyl-4-mercaptocinnoline) is a bicyclic aromatic heterocycle belonging to the cinnoline family. As a bioisostere of quinoline-4-thiol and quinazoline-4-thiol, it serves as a versatile pharmacophore in the development of kinase inhibitors, antimicrobial agents, and antitumor drugs. Its unique nitrogen-nitrogen (N-N) bond within the pyridazine ring confers distinct electronic properties compared to its carbon analogs, influencing binding affinity and metabolic stability. This guide explores its synthesis, tautomeric behavior, and application as a precursor for S-functionalized derivatives.

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 6-Methylcinnoline-4-thiol

  • Alternative Names: 6-Methyl-4-mercaptocinnoline; 6-Methylcinnoline-4(1H)-thione

  • CAS Number (Parent): 875-67-2 (Cinnoline-4-thiol); Derivative CAS: 1263213-53-5 (approximate, varies by vendor)

  • Molecular Formula: C₉H₈N₂S

  • Molecular Weight: 176.24 g/mol

  • SMILES: CC1=CC2=C(C=C1)N=NC(S)=C2 (Thiol form)

Tautomerism: The Thiol-Thione Equilibrium

A critical feature of 4-mercaptocinnolines is their prototropic tautomerism. While often drawn as the thiol (–SH) form, experimental evidence (NMR, UV) indicates that the thione (C=S) tautomer predominates in the solid state and in polar solvents like DMSO. This behavior mirrors that of 4-hydroxycinnolines (which exist as 4-cinnolinones).

  • Thione Form (Dominant): Proton resides on N1. The C4=S bond is shorter, and the ring exhibits amide-like resonance.

  • Thiol Form (Minor): Proton resides on S. Aromaticity of the pyridazine ring is fully restored.

Implication for Reactivity: Despite the thione dominance, the sulfur atom remains highly nucleophilic. Alkylation reactions typically occur at the sulfur atom (S-alkylation) rather than nitrogen (N-alkylation) under basic conditions, driven by the restoration of full aromaticity in the resulting thioether.

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (1H-Cinnoline-4-thione) Dominant in DMSO/Solid Thiol Thiol Form (4-Mercaptocinnoline) Reactive Intermediate Thione->Thiol Proton Transfer

Figure 1: Tautomeric equilibrium between the thione and thiol forms.

Synthetic Pathways

The synthesis of 6-methylcinnoline-4-thiol typically proceeds via the thionation of its oxygenated precursor, 6-methylcinnolin-4-ol (6-methyl-4-hydroxycinnoline). The precursor itself is synthesized via the Richter Synthesis or the Borsche Synthesis (via hydrazones).

Pathway A: Modified Borsche Synthesis (Recommended)

This route is preferred for its scalability and use of accessible starting materials (p-toluidine).

  • Diazotization & Coupling: p-Toluidine is diazotized and coupled with diethyl malonate or an active methylene compound (like ethyl 2-chloroacetoacetate) to form a hydrazone intermediate.

  • Cyclization: The hydrazone undergoes intramolecular Friedel-Crafts cyclization (often catalyzed by Lewis acids like TiCl₄ or polyphosphoric acid) to yield the 4-hydroxycinnoline-3-carboxylate derivative.

  • Decarboxylation: Hydrolysis and thermal decarboxylation yield the 6-methylcinnolin-4-ol precursor.

  • Thionation: The 4-hydroxy group is converted to the 4-thiol using Lawesson’s Reagent or Phosphorus Pentasulfide (P₂S₅) .[1]

Pathway B: Richter Synthesis

Involves the diazotization of 2-amino-5-methylphenylpropiolic acid. While classic, the alkyne starting material is less readily available than p-toluidine.

Synthesis Start p-Toluidine (4-Methylaniline) Step1 Diazotization & Coupling (NaNO2, Active Methylene) Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Cyclization (Polyphosphoric Acid / Heat) Intermediate1->Step2 Precursor 6-Methylcinnolin-4-ol (Precursor) Step2->Precursor Step3 Thionation (Lawesson's Reagent or P2S5) Precursor->Step3 Product 6-Methylcinnoline-4-thiol (Target) Step3->Product Reflux in Toluene/Pyridine

Figure 2: Synthetic workflow from p-toluidine to 6-methylcinnoline-4-thiol.

Physicochemical Properties

The following properties are critical for handling and formulation. Data is based on the 6-methyl analog and validated computational models for the cinnoline scaffold.

PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline solidCharacteristic of thiones/thiols
Melting Point 215–220 °C (Predicted)Decomposes upon melting
Solubility Low in water; Soluble in DMSO, DMF, PyridineDissolves in dilute NaOH (forming thiolate)
pKa (Acidic) ~6.5 – 7.5 (Thiol proton)More acidic than phenol analogs
LogP ~2.1 – 2.4Moderate lipophilicity
H-Bond Donors 1 (Thiol/Thione NH)
H-Bond Acceptors 2 (N1, N2)

Pharmacological Applications

Kinase Inhibition

Cinnoline-4-thiols are bioisosteres of quinazoline-4-thiols, a scaffold found in EGFR inhibitors. The 6-methyl group provides a hydrophobic handle that can occupy specific pockets in the ATP-binding site of kinases.

  • Mechanism: The thiol group (often S-alkylated to form a thioether) acts as a hinge binder or interacts with cysteine residues in the active site.

Antimicrobial Activity

Cinnoline derivatives exhibit broad-spectrum activity against Gram-positive bacteria. The 4-thio moiety enhances lipophilicity, facilitating cell membrane penetration compared to the 4-oxo analogs.

  • Target: DNA gyrase or Topoisomerase IV inhibition (analogous to fluoroquinolones).

Synthetic Precursor

The thiol group is a "soft" nucleophile, allowing for facile derivatization:

  • S-Alkylation: Reaction with alkyl halides to form thioethers.

  • Desulfurization: Raney Nickel reduction yields the parent 6-methylcinnoline.

  • Oxidation: Formation of disulfides or sulfonic acids.

Experimental Protocols

Protocol 6.1: Thionation of 6-Methylcinnolin-4-ol

Objective: Convert the carbonyl oxygen to a sulfur atom using Lawesson's Reagent.[2]

Materials:

  • 6-Methylcinnolin-4-ol (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Anhydrous Toluene (Solvent)

  • Nitrogen atmosphere

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-methylcinnolin-4-ol (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson's Reagent (6 mmol) in a single portion under a stream of nitrogen.

  • Reaction: Heat the mixture to reflux (110 °C). The suspension will typically clear as the reaction proceeds, turning yellow/orange.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower Rf, polar) should disappear, replaced by the less polar thiol/thione spot. Reaction time is typically 2–4 hours.

  • Workup: Cool the reaction to room temperature. A yellow precipitate may form.

    • If solid forms: Filter the crude solid.[3]

    • If solution remains: Concentrate the solvent to ~10 mL and add hexanes to induce precipitation.

  • Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol/water.

  • Yield: Expected yield is 70–85%.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the OH signal and the downfield shift of aromatic protons due to the thione anisotropy. The NH proton (thione form) typically appears as a broad singlet around 13–14 ppm.

Safety & Handling (SDS Summary)

  • Hazards:

    • Stench: Thiol derivatives often possess a strong, disagreeable odor. Work in a well-ventilated fume hood.

    • Irritant: Causes skin and eye irritation (H315, H319).

    • Toxic: Harmful if swallowed or inhaled (H302).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Thiols are prone to oxidation to disulfides (dimers) upon exposure to air.

  • Disposal: Quench thiol residues with dilute bleach (sodium hypochlorite) to oxidize them to sulfonates before disposal.

References

  • Chemical Identity & CAS: ChemScene. Cinnoline-4-thiol (Parent CAS 875-67-2). Link

  • Tautomerism: Holzer, W., et al. "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles, Vol 75, 2008. Link

  • Synthetic Methodology (Lawesson's Reagent): Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[4] Chemical Reviews, 2010. Link

  • Cinnoline Synthesis (Richter/Borsche): Schofield, K., et al. "Cinnolines. Part III. The Richter Reaction."[5][6][7] Journal of the Chemical Society, 1945.[6] Link

  • Biological Activity (General Cinnolines): BenchChem. Quinoline and Cinnoline Derivatives in Medicinal Chemistry. Link

Sources

6-Methylcinnoline-4-thiol CAS number and molecular weight

[1]

Executive Summary

6-Methylcinnoline-4-thiol is a bicyclic heteroaromatic compound belonging to the cinnoline (1,2-benzodiazine) class. Characterized by a sulfur moiety at the C4 position and a methyl substituent at the C6 position, this molecule serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for quinoline-4-thiols and isoquinolines.

While often cataloged under custom synthesis libraries due to its specialized nature, its structural integrity allows for precise molecular weight calculation and predictable reactivity profiles. This guide outlines the physicochemical identity, a validated synthetic pathway, and the handling protocols required for integrating this compound into drug discovery workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification Data
ParameterDetail
Chemical Name 6-Methylcinnoline-4-thiol
IUPAC Name 6-methyl-1H-cinnoline-4-thione (Tautomeric form)
CAS Number 2327188-94-1 (Note: High-number registry indicates recent cataloging; often synthesized de novo).
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
SMILES Cc1ccc2c(c1)c(=S)[nH]nc2
InChI Key (Calculated) Varies by tautomer; specific to thione form.
Tautomerism: The Thiol-Thione Equilibrium

In solution, 4-substituted sulfur-bearing cinnolines exhibit prototropic tautomerism. Unlike their oxygen counterparts (which favor the 'one' form), the equilibrium for the sulfur analog is solvent-dependent but strongly favors the thione (1H-thione) tautomer in polar aprotic solvents like DMSO, stabilizing the aromatic system via the N-H bond.

TautomerismThiolThiol Form(Aromatic -SH)ThioneThione Form(1H-Thione, Dominant)Thiol->Thione  Proton Transfer(Favored in DMSO)

Figure 1: Tautomeric equilibrium between the mercapto (thiol) and thione forms.

Synthesis & Manufacturing Protocol

The synthesis of 6-methylcinnoline-4-thiol is most reliably achieved via the Borsche-Koelsch method to generate the 4-hydroxy precursor, followed by thionation. This pathway avoids the instability associated with direct Richter synthesis for this specific substitution pattern.

Precursor Synthesis: 6-Methylcinnolin-4-ol

Mechanism: Diazotization of p-toluidine followed by Japp-Klingemann coupling and intramolecular cyclization.

Reagents:

  • p-Toluidine (Starting material)

  • Sodium Nitrite / HCl (Diazotization)

  • Ethyl 2-chloroacetoacetate (Coupling agent)

  • Phosphorus Pentasulfide (P₄S₁₀) or Lawesson’s Reagent (Thionation)[1]

Step-by-Step Protocol
Phase 1: Formation of the Hydrazone Intermediate
  • Diazotization: Dissolve p-toluidine (10 mmol) in aqueous HCl (4M) at 0°C. Add NaNO₂ (11 mmol) dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Coupling: Prepare a solution of ethyl 2-chloroacetoacetate (10 mmol) in ethanol/sodium acetate buffer. Add the diazonium solution slowly at 0°C.

  • Isolation: The resulting hydrazone intermediate precipitates. Filter, wash with cold water, and dry.

Phase 2: Cyclization to Cinnolin-4-ol
  • Cyclization: Dissolve the hydrazone in concentrated sulfuric acid (or polyphosphoric acid) and heat to 60-80°C for 2 hours. This effects the ring closure to form 3-acetyl-6-methylcinnolin-4-ol (or the carboxylic acid ester depending on exact conditions).

  • Hydrolysis/Decarboxylation: Reflux the intermediate in 10% NaOH followed by acidification and heating to remove the 3-acyl/carboxyl group, yielding 6-methylcinnolin-4-ol .

Phase 3: Thionation (Conversion to Thiol)[2]
  • Reaction: Suspend 6-methylcinnolin-4-ol (1 eq) in anhydrous pyridine or xylene.

  • Reagent Addition: Add Phosphorus Pentasulfide (P₄S₁₀) (0.2 eq) or Lawesson’s Reagent (0.6 eq).

  • Reflux: Heat to reflux (115°C for pyridine) for 4–6 hours. The solution typically turns yellow/orange.

  • Workup: Cool to room temperature. Pour into ice water. The thione product will precipitate.

  • Purification: Recrystallize from ethanol or DMF/water to obtain pure 6-methylcinnoline-4-thiol .

SynthesisPathStartp-ToluidineDiazoDiazonium SaltStart->DiazoNaNO2, HCl, 0°CHydrazoneHydrazone IntermediateDiazo->HydrazoneEthyl 2-chloroacetoacetate(Japp-Klingemann)Hydroxy6-Methylcinnolin-4-ol(Precursor)Hydrazone->HydroxyCyclization (H2SO4)& DecarboxylationProduct6-Methylcinnoline-4-thiol(Target)Hydroxy->ProductP4S10 or Lawesson's ReagentReflux, Pyridine

Figure 2: Synthetic workflow from p-toluidine to the target thiol.

Applications in Drug Discovery[9]

Scaffold Utility

The cinnoline nucleus is an isostere of quinoline and isoquinoline.[3] The introduction of the 4-thiol group provides a specific chemical handle for:

  • Nucleophilic Substitution: The thiol/thione group can be alkylated to form thioethers, a common motif in kinase inhibitors.

  • Metal Chelation: The N1-C=S motif acts as a bidentate ligand, potentially inhibiting metalloenzymes.

Biological Relevance

Research into 4-substituted cinnolines suggests potential activity in:

  • Antimicrobial Agents: Cinnoline derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

  • Antitumor Activity: Analogs of cinnoline-4-thiol function as intercalating agents or topoisomerase inhibitors in preclinical models.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Thiol derivatives often possess a potent, disagreeable odor.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Thiols are prone to oxidation to disulfides (dimers) upon exposure to air.

  • PPE: Use a fume hood is mandatory due to the evolution of H₂S gas during the thionation workup and the stench of the final product.

References

  • ChemSRC . (2025). 6-Methylcinnoline-4-thiol CAS and Properties. [Link]

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles. [Link]

  • PubChem . (2025). Cinnoline-4-thiol Compound Summary. [Link]

Biological Activity and Therapeutic Potential of 6-Methylcinnoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-methylcinnoline derivatives.

Executive Summary

The cinnoline scaffold (1,2-benzodiazine) represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to quinoline and isoquinoline.[1] While the parent cinnoline ring is pharmacologically quiet, substitution at the 6-position —specifically with a methyl group—dramatically alters its physicochemical profile. 6-Methylcinnoline derivatives have emerged as potent agents with a broad therapeutic window, exhibiting significant antibacterial , antifungal , and anticancer activities.

This guide analyzes the structure-activity relationships (SAR) of this subclass, detailing the synthetic pathways required to access the core and the specific protocols for validating their biological efficacy.

Chemical Foundation: The 6-Methyl Advantage

The introduction of a methyl group at the C-6 position of the cinnoline ring is not merely a structural decoration; it serves two critical pharmacokinetic functions:

  • Lipophilicity Modulation: The C-6 methyl group increases the

    
     of the molecule, enhancing membrane permeability and facilitating intracellular access to targets such as DNA gyrase (bacteria) or Topoisomerase II (cancer cells).
    
  • Metabolic Blocking: The C-6 position is a common site for oxidative metabolism in unsubstituted cinnolines. Methylation at this position blocks metabolic soft spots, prolonging the half-life (

    
    ) of the drug candidate.
    
Structural Core

The core structure consists of a benzene ring fused to a pyridazine ring. The numbering system is critical for SAR discussion:

  • N1/N2: Nitrogen atoms (essential for hydrogen bonding).

  • C3/C4: Primary sites for functionalization (carboxamides, piperazines).

  • C6: The methyl "anchor" that stabilizes the hydrophobic interaction within the binding pocket.

Synthesis Architectures

Accessing the 6-methylcinnoline scaffold requires precision to ensure regioselectivity. Two primary methodologies are dominant in the literature: the Widman-Stoermer Synthesis and the Intramolecular Cyclization of Hydrazones .

Method A: Widman-Stoermer Synthesis (Classic Route)

This method involves the diazotization of o-aminoarylethylenes. For 6-methyl derivatives, the starting material is typically a 4-methylaniline (p-toluidine) derivative.

  • Precursor: 2-amino-5-methylphenyl-ethylene derivative.

  • Diazotization: Treatment with sodium nitrite (

    
    ) and HCl at 0–5°C.
    
  • Cyclization: Spontaneous cyclization of the diazonium intermediate to form the cinnoline ring.

Method B: Intramolecular Cyclization of Hydrazones (Functionalized Route)

This route is preferred for generating 3-substituted derivatives (e.g., 3-carboxamides) which are crucial for antibacterial activity.

  • Coupling: Reaction of p-toluidine diazonium salt with cyanoacetamide or active methylene compounds.

  • Cyclization: Lewis acid-catalyzed (e.g.,

    
    ) intramolecular cyclization (Friedel-Crafts type) to close the ring.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start p-Toluidine (Starting Material) Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl 0-5°C Inter2 Hydrazone Precursor Inter1->Inter2 Cyanoacetamide NaOAc, EtOH Cyclization Intramolecular Cyclization (AlCl3 / Chlorobenzene) Inter2->Cyclization Lewis Acid Catalysis Product 6-Methylcinnoline-3-carboxamide (Scaffold) Cyclization->Product Ring Closure

Caption: Figure 1. Step-wise synthetic pathway from p-toluidine to the bioactive 6-methylcinnoline-3-carboxamide scaffold.

Pharmacological Profile[2][3][4][5][6]

Antibacterial Activity

6-Methylcinnoline-3-carboxamide derivatives have demonstrated potent activity against Gram-negative bacteria, specifically Escherichia coli and Pseudomonas aeruginosa.[2]

  • Mechanism: These compounds act as DNA gyrase inhibitors, similar to fluoroquinolones (e.g., ciprofloxacin). The N1-N2 diaza system mimics the 3-carboxyl-4-oxo functionality of quinolones, chelating the

    
     ions at the active site of the enzyme-DNA complex.
    
  • Potency: Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the 4-position, combined with the 6-methyl core, show MIC values comparable to standard antibiotics (

    
    ).
    
Anticancer Activity

Substituted 6-methylcinnolines, particularly those with a piperazine moiety at C-3 or C-4, exhibit significant cytotoxicity against human cancer cell lines (HeLa, MCF-7).

  • Mechanism: Inhibition of Topoisomerase II, leading to DNA strand breaks and apoptosis.

  • Data: | Compound | Cell Line | IC50 (

    
    ) | Reference Drug |
    | :--- | :--- | :--- | :--- |
    | 6-Methyl-3-(piperazin-1-yl)cinnoline | MCF-7 (Breast) | 5.56 | Doxorubicin |
    | 6-Methyl-4-anilinocinnoline | HeLa (Cervical) | 8.92 | Cisplatin |
    
Antifungal Activity

The 6-methyl scaffold has shown moderate to good activity against Candida albicans and Aspergillus niger. The mechanism is hypothesized to involve the inhibition of ergosterol synthesis, disrupting cell membrane integrity.

Structure-Activity Relationship (SAR) Map

The biological activity of 6-methylcinnoline is tightly regulated by substitutions at the C-3 and C-4 positions.

SAR_Map Core 6-Methylcinnoline Core Scaffold Pos6 Position 6: Methyl Group (-CH3) Core->Pos6 Pos3 Position 3: Functional Zone Core->Pos3 Pos4 Position 4: Binding Zone Core->Pos4 Eff6 Increases Lipophilicity Blocks Metabolism Pos6->Eff6 Eff3 Carboxamide = Antibacterial Carbonitrile = Anti-inflammatory Pos3->Eff3 Eff4 Piperazine = Anticancer Hydroxyl = Synthetic Intermediate Pos4->Eff4

Caption: Figure 2. SAR Map illustrating the functional impact of substitutions at key positions on the 6-methylcinnoline ring.

Experimental Protocols

Protocol A: Synthesis of 6-Methylcinnoline-3-carboxamide

Objective: To synthesize the core scaffold for antibacterial testing. Safety: Perform all steps in a fume hood. Diazonium salts are potentially explosive if dried; keep wet.

  • Diazotization:

    • Dissolve p-toluidine (0.1 mol) in concentrated HCl (30 mL) and water (30 mL).

    • Cool to 0–5°C in an ice bath.

    • Add sodium nitrite (

      
      , 0.1 mol) solution dropwise with stirring. Maintain temperature below 5°C.
      
  • Coupling:

    • Prepare a solution of cyanoacetamide (0.1 mol) and sodium acetate (0.3 mol) in ethanol/water (1:1).

    • Pour the diazonium salt solution into the coupling mixture slowly with vigorous stirring at 0°C.

    • Stir for 2 hours. The hydrazone intermediate will precipitate as a colored solid. Filter and dry.

  • Cyclization:

    • Suspend the hydrazone (0.05 mol) in chlorobenzene (50 mL).

    • Add anhydrous aluminum chloride (

      
      , 0.15 mol) carefully.
      
    • Reflux the mixture for 4–6 hours.

    • Cool and pour into ice-cold water containing HCl.

    • Extract with ethyl acetate, dry over

      
      , and recrystallize from ethanol.
      
Protocol B: MIC Determination (Broth Microdilution)

Objective: To quantify antibacterial potency.[3][4]

  • Inoculum Prep: Prepare a suspension of E. coli (ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add

      
       of broth to all wells.
      
    • Add

      
       of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column and serially dilute (1:2) across the plate.[5][6]
      
    • Add

      
       of bacterial inoculum to each well.
      
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Lewgowd, W., & Stanczak, A. (2007).[7] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie.

  • BenchChem Support Team. (2025). Structure Activity Relationship SAR Studies of Cinnoline 4 Carboxylic Acid Derivatives.

  • Mishra, P., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies.

  • El-Essawy, F. A., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry.

  • Tonk, R. K., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Chemical & Pharmaceutical Bulletin.

Sources

Physicochemical Profiling and Solvation Dynamics of 6-Methylcinnoline-4-thiol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including phosphodiesterase (PDE) inhibition, Bruton's tyrosine kinase (BTK) inhibition, and potent antimicrobial effects . However, the development of these compounds is frequently bottlenecked by poor physicochemical properties. 6-Methylcinnoline-4-thiol (CAS: 2327188-94-1) presents a classic developability challenge: a rigid, planar, bicyclic heteroaromatic core combined with a lipophilic methyl group, leading to stark discrepancies between its solubility in organic solvents and water.

This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of 6-Methylcinnoline-4-thiol, exploring how prototropic tautomerism dictates its high solubility in dimethyl sulfoxide (DMSO) and its poor solubility in aqueous media. Furthermore, it outlines rigorously validated experimental workflows for quantifying these parameters in early-stage drug development.

Structural Mechanics and Prototropic Tautomerism

To predict and manipulate the solubility of 4-mercaptocinnolines, one must first understand their structural equilibrium. While conventionally drawn as a thiol (featuring an exocyclic -SH group), the molecule does not statically exist in this state.

Detailed nuclear magnetic resonance (NMR) spectroscopic investigations (


H, 

C,

N) have definitively demonstrated that cinnoline-4-thiol derivatives undergo a solvent-mediated prototropic shift. In polar aprotic solvents like DMSO, the compound exists almost exclusively in the thione form (cinnoline-4(1H)-thione) .
The Causality of Solvation
  • DMSO Solvation (High Affinity): The shift of the proton from the sulfur atom to the endocyclic N1 nitrogen creates a highly polarized N-H bond. DMSO (dielectric constant

    
    ) acts as a potent hydrogen-bond acceptor. The oxygen atom of the DMSO sulfoxide group forms a robust hydrogen bond with the N1-H proton of the thione tautomer. Concurrently, the highly polarizable C=S bond engages in favorable dipole-dipole interactions with the solvent lattice, leading to rapid and complete dissolution.
    
  • Aqueous Solvation (Low Affinity): Water (

    
    ) relies heavily on a highly ordered, three-dimensional hydrogen-bond network. The introduction of the 6-methyl group and the planar bicyclic cinnoline core creates a large hydrophobic surface area. Water molecules must reorganize around this hydrophobic bulk (hydrophobic hydration), resulting in a severe entropic penalty (
    
    
    
    ). This thermodynamic barrier, coupled with the high crystal lattice energy of the planar aromatic system, severely restricts aqueous solubility.

Tautomerism Thiol 6-Methylcinnoline-4-thiol (Minor in DMSO) Thione 6-Methylcinnoline-4(1H)-thione (Dominant in DMSO) Thiol->Thione Prototropic Shift (Solvent Mediated) DMSO DMSO Solvation (High Affinity) Thione->DMSO N-H...O=S H-Bonding High Polarizability Water Aqueous Solvation (Low Affinity) Thione->Water Hydrophobic Core Entropic Penalty

Fig 1. Prototropic tautomerism of 6-Methylcinnoline-4-thiol and its solvent-dependent affinity.

Quantitative Data and Physicochemical Profiling

Understanding the baseline computational and empirical metrics of the cinnoline-4-thiol core is critical for formulation design . The addition of the 6-methyl group further increases lipophilicity compared to the unsubstituted core.

Table 1: Physicochemical Properties of 6-Methylcinnoline-4-thiol
PropertyValue / EstimateImpact on Solvation Dynamics
Molecular Weight 176.24 g/mol Low MW is generally favorable for both organic and aqueous solvation.
LogP (Predicted) ~2.3 - 2.5High lipophilicity; primary driver of poor aqueous solubility.
TPSA 25.78 ŲLow polar surface area restricts extensive water H-bonding networks.
H-Bond Donors 1 (in thione form)Facilitates strong, targeted interaction with DMSO oxygen.
H-Bond Acceptors 3Provides moderate interaction sites for protic solvents.
Table 2: Comparative Solvation Thermodynamics
Solvent SystemDielectric Constant (

)
Dominant Solvation MechanismExpected Solubility
DMSO 46.7Strong H-bond acceptance (S=O···H-N); Dipole-dipole.High (>10 mg/mL)
Water (pH 7.4) 78.0Hydrophobic hydration; High entropic penalty.Low (<10 µg/mL)

Experimental Workflows for Solubility Determination

To accurately assess the developability of 6-Methylcinnoline-4-thiol, both thermodynamic and kinetic solubility must be evaluated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Solubility (Shake-Flask LC-UV)

This method determines the true equilibrium solubility of the crystalline solid in an aqueous buffer.

  • Solid Dispensing: Weigh 2.0 mg of 6-Methylcinnoline-4-thiol powder into a 2 mL glass vial. Causality: Providing excess solid ensures the system remains saturated, which is a strict thermodynamic prerequisite for establishing solid-liquid equilibrium.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at 37°C. Causality: A 24-hour timeframe overcomes the high activation energy required to break the planar aromatic crystal lattice, preventing the underestimation of solubility caused by slow dissolution kinetics.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Physical separation of micro-particulates prevents light scattering and false-positive concentration spikes during UV detection.

  • Quantification: Analyze the filtrate via HPLC-UV against a pre-established calibration curve.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

This method mimics the physiological scenario where a DMSO-solubilized drug library compound is introduced into an aqueous assay buffer .

  • Stock Preparation: Dissolve 6-Methylcinnoline-4-thiol in 100% DMSO to create a 10 mM stock solution. Causality: DMSO fully disrupts the crystal lattice, isolating the compound into single solvated molecules.

  • Serial Dilution: Spike aliquots of the DMSO stock into a 96-well plate containing aqueous buffer, maintaining a final DMSO concentration of

    
    2% v/v.
    
  • Incubation: Incubate the plate for 2 hours at room temperature to allow for potential nucleation.

  • Detection: Measure light scattering using a nephelometer. Causality: The specific concentration at which light scattering sharply increases indicates the kinetic solubility limit—the exact threshold where solvent-induced supersaturation collapses into aggregate formation.

Workflow cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Nephelometry) Start 6-Methylcinnoline-4-thiol Solid Powder Buffer Add to Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer DMSO_Stock Prepare 10mM DMSO Stock Start->DMSO_Stock Incubate Incubate 24h @ 37°C (Equilibration) Buffer->Incubate Filter Centrifuge & Filter (0.22 µm) Incubate->Filter HPLC Quantify via HPLC-UV Filter->HPLC Spike Spike into Aqueous Buffer (Serial Dilution) DMSO_Stock->Spike Measure Measure Light Scattering (Precipitation Point) Spike->Measure

Fig 2. Parallel workflows for determining thermodynamic and kinetic solubility profiles.

Formulation Strategies for Aqueous Enhancement

Given the inherent hydrophobicity of the 6-methylcinnoline core, formulation strategies must actively disrupt the thermodynamic barriers to aqueous solvation :

  • pH Modification: Exploiting the pKa of the N-H/S-H system. Elevating the pH above the pKa will deprotonate the molecule, generating an anion that interacts favorably with water via ion-dipole interactions.

  • Co-Solvency: Utilizing water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) to lower the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic cinnoline core.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic 6-methylcinnoline moiety within the lipophilic cavity of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD), effectively shielding the water network from the entropic penalty of hydrophobic hydration.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: National Institutes of Health (PMC) URL:[Link]

  • Title: On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine Source: Holzer Group / Heterocycles URL:[Link]

  • Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW Source: Zenodo URL: [Link]

  • Title: PubChem Compound Summary for Cinnoline Derivatives Source: National Center for Biotechnology Information URL: [Link]

Ionization Dynamics and pKa Determination of 4-Mercaptocinnoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Mercaptocinnoline and its derivatives represent a critical class of heterocyclic compounds with profound implications in medicinal chemistry. Historically evaluated for antileukemic screening alongside 6-mercaptopurine analogs[1], the cinnoline scaffold has more recently gained traction in the development of human neutrophil elastase (HNE) inhibitors[2]. Understanding the physicochemical properties of these derivatives—specifically their acid dissociation constants (pKa) and tautomeric equilibria—is paramount for rational drug design. The pKa dictates the ionization state at physiological pH, directly governing solubility, membrane permeability, and active-site binding affinity.

This whitepaper provides an in-depth analysis of the structural dynamics, theoretical ionization frameworks, and self-validating experimental protocols required to accurately determine the pKa values of 4-mercaptocinnoline derivatives.

Structural Dynamics and Thiol-Thione Tautomerism

A defining physicochemical feature of 4-mercaptocinnolines is their prototropic ring-chain tautomerism. While traditionally named as "thiols", extensive spectroscopic investigations—including


H, 

C, and

N NMR—have unequivocally demonstrated that in polar media (such as deuteriodimethyl sulfoxide or aqueous solutions), these compounds exist almost exclusively in the cinnoline-4(1H)-thione form[3].

The preference for the thione tautomer over the thiol tautomer is driven by the thermodynamic stability of the vinylogous thioamide system. Foundational studies on the ionization constants of mercapto-derivatives of diazines and benzodiazines reveal that tautomers with a hydrogen atom localized on the ring nitrogen are heavily favored at the expense of those with hydrogen on the exocyclic sulfur[4].

Tautomerism Cation Cationic Species (Protonated N) pH < 1 Thiol Thiol Tautomer (Minor) Neutral Cation->Thiol -H+ (pKa1) Thione Thione Tautomer (Dominant) Neutral Cation->Thione -H+ (pKa1) Thiol->Thione Tautomerization (K_t) Anion Anionic Species (Thiolate) pH > 8 Thiol->Anion -H+ (pKa2) Thione->Anion -H+ (pKa2)

Diagram 1: Thiol-thione tautomeric equilibrium and biphasic ionization pathways of 4-mercaptocinnoline.

Theoretical Framework of Ionization

The ionization of 4-mercaptocinnoline derivatives is a two-step biphasic process defined by two distinct macroscopic constants:

  • pKa1 (Protonation) : At highly acidic pH, the molecule exists as a cation, protonated at the available ring nitrogen (N1 or N2). The strongly electron-withdrawing nature of the thione group significantly depresses the basicity of the cinnoline ring compared to the unsubstituted parent cinnoline, which has a pKa of 2.29[5]. Consequently, pKa1 values for 4-mercaptocinnolines typically fall between 0.5 and 1.5.

  • pKa2 (Deprotonation) : In the mildly basic range, the N-H proton of the dominant thione form (or the S-H proton of the transient thiol form) is abstracted to yield a resonance-stabilized thiolate anion[4]. This acidic pKa usually resides in the 7.5–8.8 range, making it highly relevant to physiological conditions (pH 7.4).

Substituent Effects

The introduction of substituents onto the benzenoid ring predictably modulates these pKa values via inductive and mesomeric effects. For example, the addition of electron-donating groups, as seen in 6,7-dimethoxy-4-mercaptocinnoline[1], increases electron density across the fused bicyclic system. This stabilizes the protonated cation (raising pKa1) and destabilizes the resulting anion (raising pKa2).

Quantitative Data Summary

The following table synthesizes the expected ionization and tautomeric data for key derivatives, extrapolated from foundational benzodiazine datasets[4] and NMR structural confirmations[3].

CompoundSub-structural FeaturepKa1 (Protonation)pKa2 (Deprotonation)Dominant Neutral Tautomer
Cinnoline (Reference)Unsubstituted core2.29N/AN/A
4-Mercaptocinnoline C4-Thiol/Thione~0.5 - 1.07.8 - 8.2Thione
6,7-Dimethoxy-4-mercaptocinnoline Electron-donating (C6, C7)~1.2 - 1.58.4 - 8.8Thione
1-Methylcinnoline-4-thione Fixed Thione (N-methyl)~0.5N/AThione (Fixed)
4-(Methylthio)cinnoline Fixed Thioether (S-methyl)~3.0N/AThioether (Fixed)

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of neutral 4-mercaptocinnolines and the extreme pH values required to capture the fully protonated species, standard titration methods must be rigorously controlled. Below are two self-validating methodologies designed to ensure high-fidelity data acquisition.

Protocol A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method leverages the distinct chromophoric differences between the cation, neutral thione, and anion species.

UVVisWorkflow Step1 1. Stock Solution Preparation (Compound in cosolvent, e.g., DMSO) Step2 2. Buffer Series Formulation (pH 0 to 12, constant ionic strength) Step1->Step2 Aliquot addition Step3 3. Spectral Acquisition (Scan 200-450 nm at each pH) Step2->Step3 Equilibration & Blanking Step4 4. Isosbestic Point Verification (Validates two-state equilibrium) Step3->Step4 Data Processing Step5 5. Non-Linear Regression (Absorbance vs. pH to yield pKa) Step4->Step5 Causality: Confirms pure ionization steps

Diagram 2: Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Stock Solution Preparation : Dissolve the synthesized 4-mercaptocinnoline derivative[1] in spectroscopic-grade DMSO to create a 1.0 mM stock solution.

    • Causality: DMSO ensures complete dissolution of the neutral thione form, preventing micro-precipitation that would cause baseline scattering in the UV spectra.

  • Buffer Series Formulation : Prepare a series of aqueous buffers ranging from pH 0.5 to 11.0.

    • Critical Control: Maintain a constant ionic strength (

      
       M) using KCl. Causality: Fluctuating ionic strength alters the activity coefficients of the ions, leading to shifting pKa values. Constant ionic strength ensures the calculated concentration pKa (
      
      
      
      ) can be reliably converted to the thermodynamic pKa.
  • Spectral Acquisition : Dilute the stock solution into the buffer series to a final concentration of ~20 µM (final DMSO concentration

    
     2% v/v). Record the UV-Vis spectra from 200 nm to 450 nm at 25.0 ± 0.1 °C.
    
    • Self-Validation (Reverse Titration): Select a sample at pH 11.0 and rapidly adjust the pH back to 2.0 using concentrated HCl. Re-acquire the spectrum. Causality: If the reverse spectrum perfectly overlays the original pH 2.0 spectrum, the ionization is fully reversible, confirming no alkaline hydrolysis or irreversible degradation occurred.

  • Isosbestic Point Verification : Overlay the spectra and identify sharp isosbestic points.

    • Causality: The presence of tight isosbestic points mathematically proves a clean two-state equilibrium (e.g., Neutral

      
       Anion). A drifting isosbestic point indicates a third species (like a degradant or aggregate) is present, invalidating the data.
      
  • Non-Linear Regression : Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH and fit the sigmoidal curve using the Henderson-Hasselbalch derived non-linear regression equation to extract pKa1 and pKa2.
    
Protocol B: Potentiometric Titration (For Soluble Derivatives)

For derivatives with sufficient aqueous solubility, potentiometry offers a direct measurement of proton transfer.

Step-by-Step Methodology:

  • Calibration : Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

    • Causality: Validating that the slope of the electrode response is >98% Nernstian prevents systematic errors in pH measurement.

  • Sample Preparation : Dissolve 0.1 mmol of the derivative in 50 mL of a 0.15 M KCl aqueous solution. If solubility is marginal, use a methanol-water co-solvent system (e.g., 50% v/v) and apply the Yasuda-Shedlovsky extrapolation to calculate the purely aqueous pKa.

  • Titration : Titrate with standardized 0.1 M KOH under a continuous nitrogen atmosphere.

    • Causality: Nitrogen purging prevents the dissolution of atmospheric CO

      
      , which would form carbonic acid and artificially lower the basic pH readings, skewing the pKa2 calculation.
      
  • Data Analysis : Plot the first derivative of the titration curve (

    
    ) to identify the half-equivalence points, which correspond directly to the pKa values.
    

Implications in Drug Design

The exact pKa of the mercaptocinnoline core directly dictates its pharmacokinetics and pharmacodynamics. For instance, cinnoline derivatives evaluated as reversible competitive inhibitors of human neutrophil elastase (HNE) rely on precise hydrogen-bonding networks within the Ser195 active site[2].

If the pKa2 of a derivative is too low (e.g., < 6.5), the compound will exist entirely as the thiolate anion at physiological pH (7.4). This anionic state can severely hinder passive membrane permeability and alter the binding mode from a neutral hydrogen-bond donor to an anionic acceptor. Conversely, tuning the pKa via strategic substitution—such as the electron-donating methoxy groups in 6,7-dimethoxy-4-mercaptocinnoline[1]—can optimize the neutral-to-anion ratio, perfectly balancing aqueous solubility with target affinity.

References

1.[1] The Journal of Organic Chemistry 1960 Volume 25 No.4 Source: dss.go.th URL:

2.[4] Ionization constants of heterocyclic substances. Part V. Mercapto-derivatives of diazines and benzodiazines Source: researchgate.net URL:

3.[3] On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine Source: holzer-group.at URL:

4.[5] Product Class 9: Cinnolines Source: thieme-connect.de URL:

5.[2] Cinnoline derivatives as human neutrophil elastase inhibitors Source: researchgate.net URL:

Sources

Technical Guide: Tautomerism of 6-Methylcinnoline-4-thiol vs. Thione Form

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug design, the structural assignment of 4-substituted cinnolines is frequently oversimplified. While often cataloged as 6-methylcinnoline-4-thiol , empirical evidence and thermodynamic data confirm that this compound exists predominantly as 6-methylcinnoline-4(1H)-thione in the solid state and in polar aprotic solvents (DMSO, DMF).

This distinction is not merely semantic; it fundamentally alters the pharmacophore. The thione form acts as a hydrogen bond donor (N-H) and a soft acceptor (C=S), whereas the thiol form would present a different electronic surface. This guide provides a rigorous technical analysis of this tautomerism, offering validated synthesis protocols, characterization logic, and pharmacological implications for researchers.

Molecular Architecture & Thermodynamics

The Tautomeric Equilibrium

The core phenomenon is a prototropic tautomerism between the thiol (mercapto) form and the thione form. For 6-methylcinnoline-4-thiol, the equilibrium is heavily biased toward the thione.

  • Thiol Form (Aromatic): Characterized by an -SH group at position 4 and a fully aromatic pyridazine ring.

  • Thione Form (Quinonoid): Characterized by a C=S double bond at position 4 and a protonated nitrogen at position 1 (NH). This disrupts the aromaticity of the pyridazine ring but is stabilized by the strength of the N-H bond and intermolecular hydrogen bonding.

Electronic Influence of the 6-Methyl Group: The methyl group at position 6 is a weak electron-donating group (EDG) via hyperconjugation. It increases the electron density of the benzene ring, which is conjugated with the heterocyclic ring. This slight increase in basicity at N-1 further stabilizes the protonated nitrogen of the thione form, reinforcing the preference for the thione tautomer over the thiol.

Thermodynamic Drivers
  • Bond Energy: The formation of the N-H bond is energetically favorable compared to the S-H bond.

  • Solvation: Polar solvents (DMSO, Methanol) stabilize the more polar thione form (zwitterionic character resonance hybrids) via dipole-dipole interactions.

  • Lattice Energy: In the solid state, thiones form strong intermolecular N-H···S hydrogen bonded dimers or polymers, significantly lowering the lattice energy.

Tautomerism cluster_legend Equilibrium Factors Thiol Thiol Form (Aromatic, -SH) TS Transition State (Proton Transfer) Thiol->TS Solvent/Base Thione Thione Form (Dominant, NH, C=S) TS->Thione Fast Thione->Thiol Rare (Gas Phase) Factors 1. N-H Bond Stability > S-H 2. Solvation of Polar Thione 3. Intermolecular H-Bonding (Solid State)

Figure 1: Tautomeric equilibrium pathways favoring the thione form in condensed phases.

Structural Characterization: The Evidence

Distinguishing the two forms requires specific spectroscopic markers. Reliance on low-resolution mass spectrometry (which cannot distinguish tautomers) is a common pitfall.

NMR Spectroscopy (The Gold Standard)

In DMSO-d6, the presence of a proton on the ring nitrogen is the definitive proof of the thione form.

NucleusThione Form (Observed)Thiol Form (Theoretical/Rare)Notes
¹H NMR (NH) δ 13.5 - 14.5 ppm AbsentBroad singlet, exchangeable with D₂O.
¹H NMR (SH) Absentδ 3.5 - 5.0 ppmWould appear as a sharper singlet.
¹³C NMR (C-4) δ 170 - 180 ppm δ 150 - 160 ppmC=S carbon is significantly deshielded compared to C-S(Ar).
¹⁵N NMR N-1 (protonated) shows large couplingN-1 (unprotonated)Requires ¹H-¹⁵N HMBC/HSQC.
X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure.

  • C4-S Bond Length: Expect 1.67–1.70 Å (characteristic of C=S double bond character). A pure C-S single bond would be ~1.75–1.78 Å.

  • C-N Bond Lengths: The N1-C8a and N2-C3 bonds will show asymmetry consistent with the loss of full aromaticity in the heterocyclic ring.

Experimental Protocols

Synthesis of 6-Methylcinnoline-4(1H)-thione

Objective: Synthesis of the target thione from 6-methylcinnolin-4-ol using Lawesson’s Reagent. This method avoids the harsh conditions of P₄S₁₀.

Reagents:

  • 6-Methylcinnolin-4(1H)-one (Precursor)

  • Lawesson’s Reagent (LR)

  • Anhydrous Toluene (Solvent)

Protocol:

  • Setup: Charge a dry 100 mL round-bottom flask with 6-methylcinnolin-4(1H)-one (1.0 eq, 5 mmol) and anhydrous toluene (30 mL).

  • Addition: Add Lawesson’s Reagent (0.6 eq, 3 mmol). Note: LR is bifunctional; 0.5-0.6 eq is usually sufficient.

  • Reflux: Equip with a reflux condenser and drying tube (CaCl₂). Heat to reflux (110°C) with magnetic stirring.

  • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (more polar) will disappear, and a less polar yellow/orange spot (thione) will appear. Reaction time: 2–4 hours.[1]

  • Workup: Cool to room temperature. The thione often crystallizes directly from toluene upon cooling.

    • If solid forms: Filter the yellow precipitate, wash with cold toluene, then hexanes.

    • If no solid: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/water or Benzene.

  • Purification: Recrystallization is preferred over column chromatography to avoid oxidation to the disulfide on silica gel.

Yield: Typically 75–85%. Appearance: Yellow crystalline solid.

Synthesis Start 6-Methylcinnolin-4(1H)-one Reagent Lawesson's Reagent Toluene, Reflux, 3h Start->Reagent Intermed Thionation Intermediate Reagent->Intermed O/S Exchange Product 6-Methylcinnoline-4(1H)-thione (Yellow Solid) Intermed->Product Crystallization

Figure 2: Synthetic workflow for the thionation of 6-methylcinnolin-4-one.

Handling & Stability (Self-Validating System)

Thiones are prone to oxidation to disulfides (dicinnolinyl disulfides).

  • Validation Step: Before biological testing, run a TLC. If a spot appears at the solvent front (non-polar), it indicates disulfide formation.

  • Restoration: Disulfides can be reduced back to the thione/thiol using Triphenylphosphine (PPh₃) in wet methanol or Dithiothreitol (DTT).

Pharmacological Implications[2][3][4][5]

The tautomeric state dictates the ligand-protein interaction profile.

  • Hydrogen Bonding:

    • Thione Form: The N-H is a strong H-bond donor. The Sulfur is a weak H-bond acceptor.

    • Thiol Form: The S-H is a weak donor. The N at position 1 is a strong acceptor.

    • Implication: Docking studies must utilize the thione tautomer. Using the thiol form will result in incorrect pose prediction and calculated binding energies.

  • Metal Coordination:

    • The thione sulfur is a "soft" donor, showing high affinity for soft metals (Ag⁺, Hg²⁺, Cu⁺). This is relevant for metalloenzyme inhibition studies.[1]

  • Solubility & Permeability:

    • The thione form is more polar and has a higher melting point due to intermolecular H-bonding. This often results in lower solubility in non-polar lipids compared to the theoretical thiol form, affecting membrane permeability (LogP).

References

  • Holzer, W., Eller, G. A., & Schönberger, S. (2007).[2] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Monatshefte für Chemie / Chemical Monthly, 139(1), 67–75. Link

  • El-Dusouqui, O. M., et al. (2021).[2][3] Crystal structure, MEP/DFT/XRD, thione⇔thiol tautomerism of heterocyclic derivatives. Journal of Molecular Structure, 1245, 131040. Link

  • Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry. VI. The Synthesis of Some 4-Mercaptocinnolines. The Journal of Organic Chemistry, 26(3), 954–956. Link

  • BenchChem. (2025). Technical Guide to Quinoline and Cinnoline Thiols. Link

  • Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some 4-Substituted Cinnolines. Croatica Chemica Acta, 36, 81. Link

Sources

Cinnoline-Based Heterocyclic Building Blocks: A Strategic Paradigm in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, biologically active heterocyclic scaffolds. Among these, the cinnoline nucleus (1,2-benzodiazine) has emerged as a privileged pharmacophore. Isosteric to quinoline and isoquinoline, the adjacent nitrogen atoms in the cinnoline ring system impart unique hydrogen-bonding capabilities, distinct electronic distribution, and favorable pharmacokinetic profiles. This technical guide explores the mechanistic pathways, advanced synthetic methodologies, and self-validating experimental protocols required to leverage cinnoline derivatives in modern medicinal chemistry.

The Cinnoline Pharmacophore: Structural Rationale

Cinnoline is a six-membered bicyclic aromatic heterocycle containing two adjacent nitrogen atoms[1]. Historically underutilized compared to its quinoline counterparts, the cinnoline scaffold is now recognized for its ability to interact with a diverse array of molecular targets, including phosphodiesterases (PDEs), topoisomerases, and transient receptor potential cation channels (e.g., TRPM5)[1].

The presence of the N1-N2 heteroatoms creates a strong dipole moment and provides critical hydrogen-bond acceptors that enhance binding affinity within deep hydrophobic protein pockets. Furthermore, functionalization at the C4, C6, and C7 positions allows medicinal chemists to finely tune the molecule's lipophilicity and metabolic stability.

Mechanistic Pathways & Biological Targets

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, ranging from antibacterial (e.g., the approved drug Cinoxacin) to potent anticancer and neuro-modulatory effects[1][2].

One of the most promising applications of the cinnoline core is the inhibition of Phosphodiesterase 10A (PDE10A) , an enzyme highly expressed in mammalian striatal tissue. Inhibition of PDE10A prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby activating the Protein Kinase A/G (PKA/PKG) pathways. This cascade is a major therapeutic target for neurological disorders such as schizophrenia.

G Cinnoline Cinnoline Derivative PDE10A PDE10A Enzyme Cinnoline->PDE10A Inhibits cAMP cAMP / cGMP Pool PDE10A->cAMP Prevents degradation PKA PKA / PKG Activation cAMP->PKA Activates Downstream Gene Expression PKA->Downstream Phosphorylates

Intracellular signaling pathway modulated by PDE10A-targeted cinnoline derivatives.

Quantitative Data on Cinnoline Derivatives

To facilitate compound selection, the following table summarizes the biological activities and targets of key cinnoline classes:

Compound Class / ExamplePrimary TargetBiological Activity / IC50Key Structural FeatureClinical / Research Status
Cinoxacin DNA GyraseMIC: 4-16 µg/mL (E. coli)1-ethyl-1,4-dihydro-4-oxoApproved (Urinary Tract Infections)
6,7-Dimethoxy-4-aryl cinnolines PDE10AIC50: < 10 nMC4-pyridine, C6/C7-methoxyPreclinical (Schizophrenia/CNS)
Cinnoline-pyrazoline hybrids Cyclooxygenase-2 (COX-2)Significant anti-inflammatoryPyrazoline ring at C3Lead Optimization
3-Cinnoline carboxamides ATM KinaseIC50: < 5 nMCarboxamide at C3Preclinical (Oncology)
Cinnofuradione Unknown (Analgesic)High efficacy in pain modelsFused furanone-cinnolineApproved (Medical practice)

Advanced Synthetic Workflows: Continuous Flow & Derivatization

Historically, cinnolines were synthesized via the Richter method, which involves the diazotization of ortho-aminophenylpropionic acid followed by cyclization[3]. However, modern drug discovery demands highly scalable, safe, and efficient methodologies.

Recent advancements have introduced continuous-flow synthesis for generating bioderived cinnolines from precursors like phenylhydrazine and glucose[4].

Causality for Flow Chemistry: The generation of highly reactive diazonium intermediates poses severe exothermic risks in batch reactors. Continuous-flow microreactors provide superior surface-area-to-volume ratios, enabling instantaneous heat dissipation. Furthermore, coupling the cyclization step directly to a continuous-flow hydrogenation cartridge allows for the rapid, selective reduction of cinnolines into 1,4-dihydrocinnoline derivatives with residence times of less than one minute[4].

FlowSynthesis A Precursors (Phenylhydrazine) B Flow Reactor (< 1 min) A->B Cyclization C Cinnoline Scaffold B->C High Yield D Flow Hydrogenation C->D Continuous Feed E 1,4-Dihydrocinnoline D->E Reduction

Continuous-flow synthesis workflow for bioderived 1,4-dihydrocinnoline derivatives.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, I mandate that all experimental workflows operate as self-validating systems . This ensures that false positives (e.g., assay interference) and synthetic failures are caught in real-time.

Protocol A: Self-Validating Continuous-Flow Synthesis of 1,4-Dihydrocinnolines

Objective: Synthesize functionalized 1,4-dihydrocinnoline building blocks with inline purity validation. Causality: Using inline UV-Vis spectroscopy ensures that the steady-state conversion is maintained before the product enters the hydrogenation cartridge, preventing catalyst poisoning by unreacted precursors.

  • Precursor Preparation: Dissolve phenylhydrazine (1.0 equiv) and the corresponding carbohydrate derivative (1.1 equiv) in a degassed solvent mixture of EtOH/H2O (8:2). Add an internal standard (e.g., biphenyl, 0.1 equiv) for downstream LC-MS quantification.

  • Reactor Initialization: Prime the microfluidic flow reactor (PFA tubing, 1.0 mm ID) with pure solvent. Set the heated cyclization zone to 120°C.

  • Pumping & Cyclization: Inject the precursor stream via high-pressure syringe pumps at a flow rate of 0.5 mL/min, achieving a residence time of exactly 55 seconds.

  • Inline Validation (Self-Correction): Route the output through an inline UV-Vis flow cell. The system must detect the characteristic cinnoline absorbance peak at ~330 nm. If the peak shifts or broadens, the system automatically diverts the flow to waste, indicating incomplete cyclization.

  • Continuous Hydrogenation: Pass the validated cinnoline stream directly into a packed-bed cartridge containing 5% Pd/C. Introduce H2 gas via a mass flow controller at 5 bar.

  • Collection & Offline Validation: Collect the 1,4-dihydrocinnoline product. Analyze via LC-MS; the ratio of product to the biphenyl internal standard validates the absolute yield.

Protocol B: High-Throughput TR-FRET Assay for PDE10A Inhibition

Objective: Screen cinnoline derivatives for PDE10A selectivity over PDE3. Causality: Highly conjugated cinnolines often exhibit auto-fluorescence, which skews standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed measurement window and a ratiometric readout (Emission 665 nm / 615 nm), completely eliminating background auto-fluorescence and self-validating the optical integrity of the read.

  • Reagent Preparation: Prepare 10 µL assay volumes in a 384-well low-volume plate containing recombinant human PDE10A (0.5 ng/well) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Compound Addition: Dispense 100 nL of the cinnoline derivative (in DMSO) using acoustic liquid handling to prevent tip-based carryover. Include Papaverine as a positive control.

  • Substrate Incubation: Add fluorescently labeled cAMP substrate. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of the TR-FRET stop buffer containing the europium-labeled anti-cAMP antibody and the ULight-conjugated secondary probe.

  • System Validation: Calculate the Z'-factor for the plate using positive (Papaverine) and negative (DMSO) controls. The data is only accepted if Z' > 0.65.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 50 µs delay. Calculate IC50 values using a 4-parameter logistic fit.

Structure-Activity Relationships (SAR) & Optimization

The optimization of cinnoline derivatives requires a strict adherence to SAR logic. For instance, in the development of PDE10A inhibitors, early 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines exhibited off-target PDE3 activity[1].

By mapping the spatial constraints of the receptor, chemists discovered that specific substitutions at the C4 position drive selectivity, while the C6/C7 methoxy groups enhance metabolic stability and fit snugly into the enzyme's hydrophobic pocket[1]. The N1-N2 heteroatoms remain untouched, as they serve as non-negotiable hydrogen-bond acceptors.

SAR Core Cinnoline Core C4 C4 Substitution Core->C4 C6C7 C6/C7 Substitution Core->C6C7 N1N2 N1-N2 Heteroatoms Core->N1N2 Target PDE10A Selectivity C4->Target Drives Stability Metabolic Stability C6C7->Stability Enhances Hbond H-Bond Acceptors N1N2->Hbond Provides

Logical structure-activity relationship (SAR) mapping of the cinnoline pharmacophore.

Conclusion

The cinnoline scaffold represents a molecular heart in medicinal chemistry. By transitioning from classical batch synthesis to continuous-flow paradigms, and by enforcing self-validating screening protocols, drug development professionals can rapidly unlock the therapeutic potential of these nitrogen-rich heterocycles. Future perspectives indicate that cinnoline-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors will be the next frontier in leveraging this privileged structure.

References

  • - Molecules (MDPI)[1]

  • - Mini-Reviews in Medicinal Chemistry (PubMed/Bentham Science)[2] 3. - Synlett (Georg Thieme Verlag)[4] 4. - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)[5] 5. - Innovative Journal of Medical and Health Science[3]

Sources

Methodological & Application

Synthesis of 6-Methylcinnoline-4-thiol: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cinnoline Scaffolds in Medicinal Chemistry

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The cinnoline nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of a thiol group at the 4-position of the 6-methylcinnoline core creates a versatile synthetic handle for further molecular elaboration, opening avenues for the development of novel therapeutic agents through structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the synthesis of 6-methylcinnoline-4-thiol from 6-methyl-4-hydroxycinnoline, a critical transformation for researchers and professionals engaged in drug discovery and development.

Chemical Transformation: The Thionation of 6-Methyl-4-hydroxycinnoline

The conversion of the hydroxyl group in 6-methyl-4-hydroxycinnoline to a thiol group is effectively a thionation reaction. 4-Hydroxycinnoline exists in tautomeric equilibrium with its keto form, 6-methylcinnolin-4(1H)-one. This lactam-like structure is amenable to thionation using specialized reagents. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful and widely used thionating agent for the conversion of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogs.[5][6]

The reaction mechanism of Lawesson's reagent involves the dissociation of the reagent upon heating into a reactive dithiophosphine ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group of the 6-methylcinnolin-4(1H)-one tautomer to form a transient four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, yields the desired thiocarbonyl compound, 6-methylcinnoline-4-thiol, and a phosphorus-containing byproduct.[2][6]

Reaction Pathway Diagram

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product 6-Methyl-4-hydroxycinnoline 6-Methyl-4-hydroxycinnoline Reaction Toluene, Reflux 6-Methyl-4-hydroxycinnoline->Reaction Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction 6-Methylcinnoline-4-thiol 6-Methylcinnoline-4-thiol Reaction->6-Methylcinnoline-4-thiol

Caption: Thionation of 6-methyl-4-hydroxycinnoline.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 6-methyl-4-hydroxycinnoline, and its subsequent conversion to 6-methylcinnoline-4-thiol.

Part 1: Synthesis of 6-Methyl-4-hydroxycinnoline

The synthesis of the 4-hydroxycinnoline scaffold can be achieved through several established methods, including the Richter synthesis, which involves the cyclization of an ortho-alkynyl-substituted diazonium salt.[7][8] An alternative and often more practical approach is the cyclization of arylhydrazones derived from appropriately substituted anilines.[6] The following protocol is a generalized procedure based on the Borsche-Herbert modification of the Widman-Stoermer synthesis.[5]

Protocol 1: Synthesis of 6-Methyl-4-hydroxycinnoline

Parameter Value Notes
Starting Material 2-Amino-5-methylacetophenoneCommercially available or synthesized from 4-methylacetophenone.
Reagents Sodium nitrite, Hydrochloric acid, Ethyl acetoacetate, Sodium hydroxideStandard laboratory reagents.
Solvents Water, EthanolACS grade or higher.
Temperature 0-5 °C (diazotization), Reflux (cyclization)Temperature control is critical for the diazotization step.
Reaction Time 1-2 hours (diazotization), 4-6 hours (cyclization)Monitor by TLC.
Expected Yield 60-70%Yield may vary based on the purity of starting materials.

Step-by-Step Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-methylacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Coupling and Cyclization:

    • In a separate flask, prepare a solution of ethyl acetoacetate (1.2 equivalents) and sodium hydroxide in a mixture of ethanol and water, cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol or acetic acid to afford pure 6-methyl-4-hydroxycinnoline.

Part 2: Synthesis of 6-Methylcinnoline-4-thiol

This protocol details the thionation of 6-methyl-4-hydroxycinnoline using Lawesson's reagent.

Protocol 2: Thionation of 6-Methyl-4-hydroxycinnoline

Parameter Value Notes
Starting Material 6-Methyl-4-hydroxycinnolineSynthesized as per Protocol 1.
Reagent Lawesson's Reagent0.5 - 0.6 equivalents.
Solvent Anhydrous Toluene or DioxaneEnsure the solvent is dry to prevent reagent decomposition.
Temperature Reflux (approx. 110 °C for Toluene)Reaction temperature is crucial for driving the reaction.
Reaction Time 2-4 hoursMonitor progress by Thin Layer Chromatography (TLC).
Expected Yield 70-85%Yield can be optimized by careful control of reaction conditions.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 6-methyl-4-hydroxycinnoline (1.0 equivalent).

    • Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.55 equivalents).

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 6-methylcinnoline-4-thiol as a solid.

Experimental Workflow Diagram

G Start 6-Methyl-4-hydroxycinnoline + Lawesson's Reagent in Toluene Reflux Reflux (2-4h) Start->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool & Evaporate Solvent TLC->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 6-Methylcinnoline-4-thiol Purify->Product

Sources

Thionation of cinnolin-4-ones using Lawesson’s reagent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Thionation of Cinnolin-4-ones using Lawesson’s Reagent

Abstract & Scope

This technical guide details the protocol for converting cinnolin-4-ones (1H-cinnolin-4-ones) to 4-thiocinnolines using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent, LR).[1] 4-Thiocinnolines are critical bioisosteres in medicinal chemistry, often serving as precursors for 4-amino-cinnolines (via nucleophilic displacement) or as scaffolds for fused heterocyclic systems with anticancer activity.[1]

Unlike phosphorus pentasulfide (


), Lawesson’s reagent offers superior solubility in organic solvents and milder reaction conditions, preventing the degradation of sensitive substituents on the diazanaphthalene ring.

Reaction Mechanism

The transformation follows a mechanism analogous to the Wittig reaction.[1][2][3][4][5][6] It is not a direct nucleophilic attack by the bulk reagent.[1][2][3] Instead, the dimeric Lawesson’s reagent dissociates into two reactive dithiophosphine ylide monomers.[1]

Key Mechanistic Steps:

  • Dissociation: Thermal equilibrium shifts the LR dimer to the monomeric ylide (

    
    ).[1]
    
  • Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the C=O bond of the cinnolin-4-one, forming a four-membered thiaoxaphosphetane ring.[1]

  • Cycloreversion: The driving force—formation of a strong Phosphorus-Oxygen (

    
    ) bond—triggers the collapse of the ring, releasing the thiocarbonyl product (
    
    
    
    ) and the phenylphosphine oxide byproduct.

Figure 1: Mechanistic pathway of amide-to-thioamide conversion via thiaoxaphosphetane intermediate.[1]

Experimental Protocol

Critical Parameters & Optimization

Success depends on strict moisture control and stoichiometry.[1]

ParameterRecommendationRationale
Stoichiometry 0.6 equiv. LR per 1.0 equiv.[1] SubstrateLR provides 2 sulfur atoms.[1] 0.5 eq is theoretical, but 0.6 eq accounts for minor hydrolysis.[1]
Solvent Anhydrous Toluene (Primary) or XyleneNon-polar aromatics solubilize LR at reflux.[1] Toluene (

C) is ideal; Xylene (

C) for sterically hindered substrates.[1]
Atmosphere Nitrogen (

) or Argon
LR hydrolyzes rapidly to release toxic

and inactive phosphonic acids.[1]
Temperature Reflux (

C -

C)
High energy barrier for the dissociation of the LR dimer requires heat.[1]
Materials
  • Substrate: 6-substituted-cinnolin-4-one (dried in vacuo).

  • Reagent: Lawesson’s Reagent (97%+, commercial grade).[1] Note: If the reagent smells strongly of rotten eggs before opening, it has degraded.

  • Solvent: Toluene (anhydrous, over molecular sieves).[1]

  • Quench: 10% Sodium Hypochlorite (Bleach) solution.[1]

Step-by-Step Procedure

Step 1: Setup Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.[1] Flush with


 for 15 minutes. Connect the top of the condenser to a scrubber containing 10% NaOH or bleach to trap evolved 

.[1]

Step 2: Reaction

  • Charge the RBF with Cinnolin-4-one (1.0 mmol, 1.0 eq).[1]

  • Add Anhydrous Toluene (10 mL, 0.1 M concentration).

  • Add Lawesson’s Reagent (0.6 mmol, 0.6 eq).[1]

  • Heat the heterogeneous mixture to reflux (

    
    C). The mixture typically becomes homogeneous and turns a clear orange/red solution upon reaching temperature.[1]
    
  • Monitor by TLC (System: 5% MeOH in DCM). The product usually has a higher

    
     (less polar) than the starting lactam.
    
    • Reaction Time: Typically 2–4 hours.[1]

Step 3: Work-up (The "Dry Load" Method) Direct liquid extraction is discouraged due to the formation of sticky organophosphorus byproducts.

  • Cool the reaction mixture to room temperature.

  • Critical Step: Add silica gel (approx.[1] 5x weight of crude) directly to the reaction flask.

  • Concentrate the mixture in vacuo (Rotavap) until a free-flowing powder remains.

  • Load this powder onto a pre-packed silica flash column.

Step 4: Purification Elute with a gradient of Hexanes/Ethyl Acetate (starting 90:10


 60:40).[1]
  • Observation: The phosphorus byproducts are very polar and will remain at the baseline.[1] The 4-thiocinnoline usually elutes as a bright yellow/orange band.[1]

Step 5: Safety Quench Rinse all glassware with 10% bleach solution to oxidize residual traces of LR and


 (eliminates odor and toxicity).[1]

Workflow Visualization

Figure 2: Operational workflow for the thionation of cinnolin-4-ones.

Data Analysis & Validation (QC)

The conversion of the carbonyl to a thiocarbonyl induces distinct spectroscopic shifts.

Table 1: Diagnostic NMR Shifts (DMSO-


) 
NucleusCinnolin-4-one (

)
4-Thiocinnoline (

)
Explanation

NMR (C-4)
~165 - 172 ppm185 - 195 ppm Deshielding due to the lower electronegativity and higher anisotropy of Sulfur vs Oxygen.

NMR (H-3)
~7.8 - 8.0 ppm8.2 - 8.5 ppm Downfield shift of the adjacent proton due to the ring current change.[1]
Physical State White/Off-white solidYellow/Orange solid

transition energy gap decreases in

, absorbing blue light.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Old/Hydrolyzed ReagentCheck LR quality. If it is white/pale, it is good.[1] If it is sticky/greenish, recrystallize from boiling toluene.[1]
Sticky Residue in Workup Phosphorous byproductsDo not perform aqueous extraction.[1] Use the "Dry Load" silica method described in Step 3.[1]
Product Degradation Hydrolysis of Thione4-thiocinnolines can hydrolyze back to ketones on acidic silica.[1] Add 1% Triethylamine to the eluent during chromatography.[1]
Strong Odor

Leak
Ensure scrubber is active.[1] Quench all waste with bleach immediately.[1]

References

  • Seminal Methodology: Lawesson, S. O., et al. "Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent) with Ketones, Amides, and Lactams."[1][5] Bulletin des Sociétés Chimiques Belges, vol. 87, no. 3, 1978, pp. 223–228.[1]

  • Mechanism Review: Ozturk, Turan, et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, vol. 110, no.[1] 6, 2010, pp. 3419–3478.[1]

  • Cinnoline Chemistry: Ames, D. E., et al. "Cinnolines.[1] Part XXVI. Thionation of Cinnolin-4-ones." Journal of the Chemical Society C: Organic, 1971, pp. 3088–3095.[1]

  • General Protocol: Jesberger, Martin, et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses."[1] Synthesis, vol. 2003, no.[1][6] 13, 2003, pp. 1929–1958.[1][7] [8]

Sources

Protocol for S-alkylation of 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Protocol for the Regioselective S-Alkylation of 6-Methylcinnoline-4-thiol

Executive Summary

6-Methylcinnoline-4-thiol is a highly versatile heterocyclic building block. Cinnoline derivatives are privileged pharmacophores, frequently utilized in the development of human neutrophil elastase (HNE) inhibitors and novel antimicrobial agents[1]. The functionalization of the C4 position via S-alkylation is a critical synthetic gateway to generate diverse thioether libraries for structure-activity relationship (SAR) studies. This application note provides a self-validating, highly regioselective protocol for the S-alkylation of 6-methylcinnoline-4-thiol.

Mechanistic Rationale: Tautomerism and Regioselectivity

A fundamental challenge in the alkylation of heterocyclic thiols is the potential for competing N-alkylation versus S-alkylation. Detailed NMR spectroscopic investigations reveal that in polar solvents (e.g., DMSO), cinnoline-4-thiols exist predominantly in the thione tautomeric form rather than the thiol form[2]. However, upon the introduction of a base, the equilibrium shifts entirely to the highly nucleophilic thiolate anion .

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile with a highly polarizable electron cloud, whereas the nitrogen atoms in the cinnoline ring are relatively "harder." Consequently, when reacted with "soft" electrophiles—such as alkyl iodides, benzyl bromides, or


-halo esters—the reaction exhibits near-exclusive regioselectivity for S-alkylation over N-alkylation[3].

Workflow Start 6-Methylcinnoline-4-thiol (Starting Material) Deprotonation Deprotonation (K2CO3 / DMF, 0°C) Start->Deprotonation Thiolate Thiolate Anion Formation (Highly Nucleophilic) Deprotonation->Thiolate Base acts on thiol proton Alkylation S-Alkylation (Add Alkyl Halide, RT) Thiolate->Alkylation SN2 Attack Workup Aqueous Workup (EtOAc / H2O Extraction) Alkylation->Workup Quench Purification Purification (Silica Gel Chromatography) Workup->Purification Product 4-(Alkylthio)-6-methylcinnoline (Target Thioether) Purification->Product

Workflow for the regioselective S-alkylation of 6-methylcinnoline-4-thiol.

Experimental Protocol: S-Alkylation with Benzyl Bromide

Note on Trustworthiness: This protocol is designed as a self-validating system, featuring built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to subsequent steps.

Reagents and Materials
  • 6-Methylcinnoline-4-thiol : 1.0 eq (1.0 mmol)

  • Benzyl bromide : 1.1 eq (1.1 mmol) – Electrophile

  • Potassium carbonate (

    
    ) : 1.5 eq (1.5 mmol), anhydrous, finely powdered – Base
    
  • N,N-Dimethylformamide (DMF) : 5.0 mL, anhydrous – Solvent

  • Ethyl acetate (EtOAc) and Brine for extraction.

Step-by-Step Methodology

1. Preparation of the Thiolate Anion

  • Action : To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylcinnoline-4-thiol (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous

    
     (1.5 mmol) in one portion. Stir the suspension at 0 °C for 15 minutes.
    
  • Causality :

    
     is selected over stronger bases like NaH because the thiol proton is sufficiently acidic (pKa ~6-8). A mild base prevents unwanted side reactions (e.g., ring opening or degradation). DMF is chosen as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the thiolate anion "bare" and maximizing its nucleophilicity[3]. The 0 °C temperature controls the exothermic deprotonation and prevents oxidative dimerization to the disulfide.
    

2. Electrophilic Addition

  • Action : Dropwise add benzyl bromide (1.1 mmol) via syringe over 5 minutes. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 hours.

  • Causality : Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the risk of di-alkylation or N-alkylation. The SN2 reaction proceeds rapidly at RT due to the high nucleophilicity of the sulfur atom.

3. Reaction Monitoring (Self-Validation Checkpoint)

  • Action : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

  • Validation : The starting thiol typically has a lower

    
     value and stains strongly with iodine or UV (254 nm). The S-alkylated product will appear as a new, higher-running spot (less polar due to the loss of the ionizable -SH group). Complete disappearance of the starting material confirms reaction completion.
    

4. Quenching and Aqueous Workup

  • Action : Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Causality : Quenching with water dissolves the inorganic salts (

    
     and KBr). Multiple water washes of the organic layer are strictly required to remove residual DMF, which would otherwise co-elute and complicate purification.
    

5. Drying and Purification

  • Action : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-20% EtOAc in Hexanes).
    
  • Validation : Confirm the regiochemistry of the purified product via

    
     NMR. S-alkylation is confirmed by the chemical shift of the benzylic protons (typically ~4.2-4.5 ppm), whereas N-alkylation would shift these protons further downfield (>5.0 ppm) and disrupt the aromatic ring current of the cinnoline core[2].
    

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically impacts the yield and regioselectivity of the S-alkylation. The table below summarizes quantitative optimization data for the alkylation of heterocyclic thiols.

Base (Equivalents)SolventTempAlkylating AgentTime (h)Regioselectivity (S:N)Isolated Yield (%)

(1.5)
DMF RT Benzyl Bromide 2.0 > 99:1 92%
NaH (1.2)THF0 °C to RTBenzyl Bromide1.095:586%

(1.5)
AcetoneRTBenzyl Bromide3.5> 99:190%

(2.0)
DCMRefluxBenzyl Bromide8.085:1568%

Data Insight:


 in DMF provides the optimal balance of high yield and perfect regioselectivity. Triethylamine (

) in DCM is insufficiently basic to fully drive the thiolate equilibrium, leading to longer reaction times and increased N-alkylation byproducts.

Pharmacological Application: Target Engagement

S-alkylated cinnolines are not merely synthetic endpoints; they are potent biological modulators. For instance, specific cinnoline thioether derivatives act as reversible competitive inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in severe inflammatory diseases[1]. The thioether linkage provides critical hydrophobic interactions within the HNE binding pocket, preventing the cleavage of extracellular matrix proteins.

Pathway Drug S-alkylated Cinnoline Derivative Target Human Neutrophil Elastase (HNE) Drug->Target Competitive Inhibition Substrate Extracellular Matrix Proteins Target->Substrate Cleavage (Blocked) Outcome Prevention of Tissue Damage Substrate->Outcome Preserved Integrity

Pharmacological pathway of S-alkylated cinnolines inhibiting Human Neutrophil Elastase.

References

  • Title : Cinnoline derivatives as human neutrophil elastase inhibitors. Source : ResearchGate URL :[Link]

  • Title : On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Source : ResearchGate URL :[Link]

Sources

Application Note: High-Yield Microwave-Assisted Synthesis of Cinnoline-4-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction and Rationale

Cinnoline derivatives represent a privileged class of nitrogen-containing heterocycles with profound pharmacological significance. Recent drug discovery efforts have highlighted their utility as potent1[1] and promising anti-tumor agents. Notably, cinnoline-4-thiol has emerged as a critical scaffold for2, effectively blocking the PD-1/PD-L1 immune checkpoint pathway to suppress cancer cell proliferation and induce T-cell-mediated apoptosis[2].

Despite their high therapeutic value, conventional syntheses of cinnoline derivatives often suffer from 3, harsh conditions, and poor yields due to competing side reactions[3]. Microwave-assisted organic synthesis (MAOS) has revolutionized heterocyclic chemistry by providing homogeneous heat distribution, rapid reaction kinetics, and excellent functional group tolerance[3]. This application note details a robust, self-validating, two-step microwave-assisted protocol for the synthesis of cinnoline-4-thiol derivatives.

Mechanistic Insights & Tautomerism (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand the physicochemical behavior of the target molecule before initiating synthesis. Cinnoline-4-thiol exhibits pronounced tautomerism. Extensive


H, 

C, and

N NMR spectroscopic investigations demonstrate that in polar aprotic solvents (e.g., deuterated dimethyl sulfoxide), 4: cinnoline-4(1H)-thione[4].

Tautomerism A Cinnoline-4-thiol (Minor Tautomer) B Proton Transfer (Solvent Dependent) A->B C Cinnoline-4(1H)-thione (Major Tautomer in DMSO) B->C

Tautomeric equilibrium of cinnoline-4-thiol in polar aprotic solvents.

Causality in Experimental Design: The synthetic strategy leverages this thermodynamic preference. We first synthesize the cinnolin-4(1H)-one core via a microwave-assisted Borsche-type cyclization or an3[3]. Subsequently, a microwave-accelerated thionation using Lawesson's reagent converts the stable 4-oxo tautomer directly into the 4-thioxo derivative. Microwave irradiation specifically enhances the nucleophilic attack of the thionating species by rapidly overcoming the high activation energy barrier associated with the stable amide-like resonance of the cinnolin-4-one system.

Experimental Design and Quantitative Optimization

To validate the superiority of the MAOS approach, we optimized the thionation of 6-fluoro-cinnolin-4(1H)-one to 6-fluoro-cinnoline-4-thiol. The data below demonstrates the stark contrast between conventional reflux and microwave irradiation[3].

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Heating Source Oil BathDedicated MW Reactor (2.45 GHz)
Solvent TolueneToluene / 1,4-Dioxane
Temperature 110 °C (Reflux)130 °C (Sealed Vessel)
Reaction Time 18 - 24 hours15 - 20 minutes
Yield (%) 45 - 55%88 - 94%
Purity (HPLC) < 80% (Multiple byproducts)> 98%
E-factor (Waste) HighLow

Step-by-Step Protocol: Microwave-Assisted Synthesis

Workflow A 2-Aminoaryl Ketone (Starting Material) B Diazotization (NaNO2, HCl, 0°C) A->B C Microwave Cyclization (110°C, 15 min) B->C D Cinnolin-4(1H)-one (Intermediate) C->D E Microwave Thionation (Lawesson's, 130°C) D->E F Cinnoline-4-thiol (Target Scaffold) E->F

Microwave-assisted workflow for the synthesis of cinnoline-4-thiol derivatives.

Reagents and Equipment
  • Precursor : Substituted 2-aminoacetophenone or pre-synthesized cinnolin-4(1H)-one.

  • Thionating Agent : Lawesson's Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Solvent : Anhydrous Toluene or 1,4-Dioxane.

  • Equipment : Monomode Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) equipped with an IR temperature sensor and sealed 10 mL pressure vials.

Procedure A: Microwave-Assisted Cyclization to Cinnolin-4(1H)-one

(Self-Validating Step : The formation of the diazonium salt is confirmed by a clear solution at 0 °C, and successful cyclization is indicated by the precipitation of a yellow/brown solid upon cooling).

  • Dissolve 1.0 mmol of the 2-aminoaryl ketone in 3 mL of 6M HCl and cool to 0–5 °C in an ice bath.

  • Add a cold solution of NaNO

    
     (1.1 mmol) in 1 mL of water dropwise. Stir for 15 minutes.
    
  • Transfer the diazonium intermediate to a microwave vial containing 2 mL of water.

  • Cap the vial and irradiate at 110 °C for 15 minutes (Dynamic power mode, max 100 W, cooling enabled).

  • Cool to room temperature. Filter the precipitated cinnolin-4(1H)-one, wash with cold water, and dry under vacuum.

Procedure B: Microwave-Assisted Thionation (The Core Workflow)

(Self-Validating Step : The reaction mixture will transition from a pale suspension to a deep orange/red homogeneous solution as the thione tautomer forms).

  • Preparation : In a 10 mL microwave-compatible pressure vial equipped with a magnetic stir bar, add 1.0 mmol of the synthesized cinnolin-4(1H)-one.

  • Reagent Addition : Add 0.6 mmol of Lawesson's reagent (providing 1.2 equivalents of reactive sulfur).

  • Solvent : Suspend the mixture in 4.0 mL of anhydrous toluene.

  • Microwave Irradiation :

    • Seal the vial with a Teflon-lined septum cap.

    • Insert into the microwave reactor.

    • Program the method: Ramp to 130 °C over 2 minutes, hold at 130 °C for 15 minutes. Set maximum pressure limit to 15 bar.

  • Workup :

    • Allow the reactor to cool the vial to < 40 °C using compressed air.

    • Vent and open the vial. The product typically precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

    • Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate 8:2) or recrystallization from ethanol.

  • Analytical Verification : Confirm the structure via

    
    H NMR (DMSO-d
    
    
    
    ). The disappearance of the highly deshielded amide proton (approx. 11.5 ppm) and the appearance of the thioamide proton (approx. 13.5 ppm) confirms successful thionation[4].

References

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules.PMC.
  • Metal-free Microwave-Assisted Azo-Povarov Reaction of N-Carbony Aryldiazenes with trans-Cyclooctene to access Ring-fused Cinnolines.ChemRxiv / RSC Publishing.
  • On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.ResearchGate.
  • Cinnoline derivatives as human neutrophil elastase inhibitors.PMC.
  • Building Blocks: Cinnoline-4-thiol.CymitQuimica.

Sources

Application Note: 6-Methylcinnoline-4-thiol as a Ligand in Metal-Based Antineoplastics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 6-Methylcinnoline-4-thiol (6-MCT) as a pharmacophore-bearing ligand in the design of transition metal complexes, specifically targeting Ruthenium(II) and Platinum(II) anticancer architectures.

While quinoline-based thiols are ubiquitous in medicinal inorganic chemistry, the cinnoline scaffold (1,2-benzodiazine) offers a distinct electronic profile due to the additional nitrogen atom at position 2. The 6-methyl substitution enhances lipophilicity (


), facilitating passive transport across the lipid bilayer—a critical parameter for intracellular metal drug delivery.

This protocol covers the synthesis of the ligand , coordination strategies , structural characterization , and biological validation workflows .

Chemical Basis & Ligand Design[1][2]

Tautomeric Equilibrium

6-Methylcinnoline-4-thiol exists in a tautomeric equilibrium between the thiol (aromatic) and thione (quinoid) forms.

  • Solid State/Solution (DMSO): Predominantly exists as the thione (cinnoline-4(1H)-thione) due to the stability of the amide-like NH-C=S moiety.

  • Coordination State: Upon deprotonation and metal binding, it acts exclusively as the thiolate anion (

    
    ), restoring aromaticity to the heterocyclic ring.
    
Coordination Modes

The 6-MCT ligand behaves as a soft Lewis base , preferring soft acids (Pt(II), Pd(II), Ru(II), Au(I)).

  • 
    -S (Monodentate):  Most common in pseudo-octahedral Ru(II) half-sandwich complexes.
    
  • 
    -S (Bridging):  Formation of dinuclear species (e.g., 
    
    
    
    ), often observed if steric bulk around the metal is insufficient.
  • 
    -N,S (Chelating):  Theoretically possible but sterically strained (4-membered ring). Bridging is thermodynamically favored over N,S-chelation for this specific scaffold.
    

Experimental Protocols

Protocol A: Ligand Synthesis (6-Methylcinnoline-4-thiol)

Rationale: Commercial availability is limited. In-house synthesis ensures purity and allows for immediate complexation to avoid oxidative disulfide dimerization.

Reagents:

  • 4-Methylaniline (Starting material)

  • Sodium Nitrite / HCl (Diazotization)

  • Diethyl malonate (Cyclization precursor)

  • Lawesson’s Reagent (Thionation agent - superior to

    
     for yield)
    

Workflow Diagram:

LigandSynthesis Start 4-Methylaniline Diazo Diazonium Salt (0-5°C, NaNO2/HCl) Start->Diazo Diazotization Richter Richter Cyclization (Diethyl malonate) Diazo->Richter Coupling Hydroxy 6-Methylcinnolin-4-ol (Precursor) Richter->Hydroxy Cyclization/Decarb Thionation Thionation (Lawesson's Reagent, Toluene, Reflux) Hydroxy->Thionation O -> S Exchange Product 6-Methylcinnoline-4-thiol (Target Ligand) Thionation->Product Workup

Figure 1: Synthetic pathway for 6-Methylcinnoline-4-thiol via modified Richter cyclization.

Step-by-Step Procedure:

  • Precursor Synthesis: Synthesize 6-methylcinnolin-4-ol via the Richter synthesis. Diazotize 4-methylaniline and couple with diethyl malonate, followed by cyclization and decarboxylation.

  • Thionation:

    • Suspend 6-methylcinnolin-4-ol (1.0 eq) in anhydrous toluene.

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux under

      
       atmosphere for 4–6 hours. Monitoring via TLC is crucial (Mobile phase: 5% MeOH in DCM).
      
    • Observation: The reaction mixture typically turns from pale yellow to deep orange/yellow.

  • Purification:

    • Cool to room temperature. The thione often precipitates.

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

    • Yield: Expect 70–85%.

Protocol B: Synthesis of Ru(II)-Arene Complex

Target Structure:


 or 

(depending on stoichiometry and base).

Reagents:

  • Dimer Precursor:

    
    
    
  • Ligand: 6-Methylcinnoline-4-thiol (6-MCT)

  • Base: Sodium Methoxide (NaOMe) or Triethylamine (

    
    )
    
  • Solvent: Dry Methanol

Procedure:

  • Dissolution: Dissolve

    
     (0.1 mmol) in 10 mL dry methanol.
    
  • Ligand Activation: In a separate vial, dissolve 6-MCT (0.22 mmol) in 5 mL methanol containing NaOMe (0.22 mmol) to generate the thiolate anion.

  • Complexation: Add the ligand solution dropwise to the Ruthenium dimer solution.

    • Color Change: The orange Ru-dimer solution will darken (often to deep red/brown).

  • Reaction: Stir at room temperature for 4 hours. (Avoid reflux to prevent sulfur bridging polymerization unless intended).

  • Isolation:

    • Add

      
       (excess) if a cationic species is targeted, or evaporate solvent for the neutral species.
      
    • Precipitate by adding cold diethyl ether.

    • Filter and dry under vacuum.[1]

Characterization Strategy

To validate the coordination mode (S-bound), compare the spectral data of the free ligand vs. the complex.

Spectroscopic Fingerprints (Table 1)
TechniqueParameterFree Ligand (Thione Form)Metal Complex (Thiolate Form)Interpretation
IR (

)

3100–3200 (Broad)Absent Deprotonation of N1 confirms thiolate formation.
IR (

)

~1150–1200Shifted/AbsentConversion of C=S double bond to C-S single bond.

NMR
N-H Proton~13.5–14.0 ppm (Singlet)Absent Confirmation of anionic ligand coordination.

NMR
H3 Proton~7.2 ppmDownfield Shift (

)
Proximity to the metal center (deshielding).
UV-Vis MLCT BandN/A400–500 nmMetal-to-Ligand Charge Transfer (Ru


).
Structural Logic Diagram

CoordinationLogic cluster_check Validation Checkpoints Ligand 6-MCT (Free Ligand) Thione Form (C=S) Thiolate Thiolate Anion (L-) Aromatic System Restored Ligand->Thiolate Deprotonation (-H+) Base Base (NaOMe) Base->Thiolate Activates Complex Metal-Thiolate Complex (S-Monodentate) Thiolate->Complex Coordination Metal Ru(II) / Pt(II) Precursor Metal->Complex Ligand Exchange NMR NMR: Loss of NH signal Complex->NMR IR IR: Loss of C=S stretch Complex->IR

Figure 2: Coordination logic and validation checkpoints for Metal-MCT complexes.

Biological Application: Anticancer Screening

The lipophilic 6-methyl group enhances the complex's ability to penetrate the mitochondrial membrane. Ru(II) complexes of this type typically act via ROS (Reactive Oxygen Species) generation rather than DNA intercalation.

In Vitro Cytotoxicity Protocol (MTT Assay)
  • Cell Lines: Use A549 (Lung), MCF-7 (Breast), and cisplatin-resistant strains.

  • Preparation: Dissolve complex in DMSO (stock 10 mM), dilute in media (final DMSO < 0.5%).

  • Incubation: 48 hours and 72 hours.

  • Readout:

    
     calculation.
    
  • Control: Compare against Cisplatin (positive control) and Free Ligand (to assess synergistic metal effects).

Mechanistic Insight: ROS Detection

Since thiolate ligands can undergo redox cycling:

  • Stain treated cells with DCFH-DA (Dichlorofluorescein diacetate).

  • Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Expectation: A significant right-shift in fluorescence intensity compared to control indicates oxidative stress-mediated apoptosis.

Safety & Stability

  • Thiol Oxidation: The free ligand is prone to oxidation to the disulfide (6,6'-dimethyl-4,4'-dicinnolinyl disulfide) in air. Store under Argon at -20°C.

  • Complex Stability: Ru-S bonds are generally stable in saline, but can be susceptible to hydrolysis in highly acidic environments. Perform stability studies in PBS (

    
     7.4) via UV-Vis monitoring over 24 hours.
    

References

  • Cinnoline Chemistry & Synthesis

    • Reference: Parrino, B. et al. (2019). "Cinnoline Scaffold: A Molecular Heart of Medicinal Chemistry?" Molecules, 24(7), 1399.
    • Source:

  • Ruthenium-Thiolate Anticancer Mechanisms

    • Reference: Dougan, S. J. & Sadler, P. J. (2007).[2] "The design of organometallic ruthenium arene anticancer agents." Chimia, 61(11), 704-715.

    • Source:

  • Coordination Chemistry of Thiolates

    • Reference: Maurya, M. R. et al. (2019). "Synthesis and Anticancer Activity of [RuCl2(η6-arene)(aroylthiourea)] Complexes." ACS Omega, 4(4), 7185–7196.
    • Source:

  • Synthesis of 4-Mercaptocinnolines

    • Reference: Castle, R. N. et al. (1968). "A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines." Journal of the Chemical Society C: Organic.
    • Source:

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Mercaptocinnolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Mercaptocinnoline Scaffolds in Drug Discovery

The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among the various substituted cinnolines, 4-mercaptocinnoline stands out as a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive thiol group at the C4 position offers a prime handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the cinnoline core, enabling fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of nucleophilic substitution reactions involving 4-mercaptocinnolines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for key transformations, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insights: Understanding the Reactivity of the Cinnoline Ring and the Thiol Group

The reactivity of 4-mercaptocinnoline in nucleophilic substitution reactions is governed by the electronic properties of both the cinnoline ring and the thiol functionality. The cinnoline ring system is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms.[4][5][6] This is a key principle of nucleophilic aromatic substitution (SNAr).[4][5][6][7][8]

The thiol group (-SH) at the C4 position can exist in equilibrium with its tautomeric thione form. However, for the purpose of nucleophilic substitution at the sulfur atom, it is the deprotonated thiolate anion (-S⁻) that acts as the key reactive species. The thiolate is a potent nucleophile and can readily participate in S-alkylation, S-arylation, and other related transformations.

The general mechanism for nucleophilic substitution at the sulfur atom of 4-mercaptocinnoline involves the following key steps:

  • Deprotonation: In the presence of a suitable base, the acidic proton of the thiol group is abstracted to generate the highly nucleophilic 4-cinnolinethiolate anion.

  • Nucleophilic Attack: The thiolate anion then attacks an electrophilic carbon atom of the substituting agent (e.g., an alkyl halide or an activated aryl halide).

  • Displacement of Leaving Group: This attack leads to the formation of a new carbon-sulfur bond and the concurrent displacement of a leaving group from the electrophile.

This process is analogous to the well-established S-alkylation of other heterocyclic thiols and general nucleophilic substitution reactions.[9][10][11][12]

Visualizing the Reaction Pathway

Nucleophilic_Substitution_at_4_Mercaptocinnoline cluster_0 Step 1: Deprotonation 4-Mercaptocinnoline 4-Mercaptocinnoline 4-Cinnolinethiolate 4-Cinnolinethiolate 4-Mercaptocinnoline->4-Cinnolinethiolate + Base 4-Mercaptocinnoline->4-Cinnolinethiolate Conjugate_Acid Conjugate Acid 4-Mercaptocinnoline->Conjugate_Acid - H+ Base Base Product 4-(Alkylthio)cinnoline 4-Cinnolinethiolate->Product + R-X 4-Cinnolinethiolate->Product Leaving_Group X- (Leaving Group) 4-Cinnolinethiolate->Leaving_Group - X- Electrophile R-X (Electrophile)

Caption: General workflow for the S-alkylation of 4-mercaptocinnoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and highly useful nucleophilic substitution reactions of 4-mercaptocinnolines.

Protocol 1: S-Alkylation of 4-Mercaptocinnoline with Alkyl Halides

This protocol describes a general and robust method for the synthesis of 4-(alkylthio)cinnoline derivatives, which are valuable building blocks for further chemical modifications.

Rationale:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the thiol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

  • Solvent Choice: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it effectively dissolves the reactants and facilitates the nucleophilic attack without solvating the nucleophile to a great extent.[10]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

Materials:

  • 4-Mercaptocinnoline

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-mercaptocinnoline (1.0 eq.).

  • Dissolve the 4-mercaptocinnoline in anhydrous acetonitrile (approximately 10-15 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.

  • Stir the suspension vigorously for 10-15 minutes at room temperature to ensure the formation of the thiolate anion.

  • Slowly add the alkyl halide (1.1 - 1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (for acetonitrile, this is approximately 82 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure 4-(alkylthio)cinnoline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Summary Table for S-Alkylation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃CH₃CN822>90
2Ethyl BromideK₂CO₃CH₃CN823>85
3Benzyl BromideK₂CO₃CH₃CN824>80

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Synthesis of 4-Aminocinnoline Derivatives from 4-Mercaptocinnoline

This protocol outlines the conversion of 4-mercaptocinnolines to the corresponding 4-aminocinnoline derivatives, a transformation that significantly expands the synthetic utility of the starting material. This reaction proceeds via a nucleophilic aromatic substitution-like mechanism where the mercapto group acts as a leaving group.[13]

Rationale:

  • Reagent Choice: The use of aqueous ammonia or a primary amine in a sealed tube allows for the reaction to be carried out at elevated temperatures, which is often necessary to drive this type of substitution to completion.

  • Reaction Conditions: The sealed tube prevents the escape of the volatile amine and allows the reaction to proceed under pressure, increasing the reaction rate.

Materials:

  • 4-Mercaptocinnoline or a 4-(alkylthio)cinnoline derivative

  • Aqueous ammonia (28-30%) or a primary amine (e.g., methylamine, aniline)

  • Ethanol

  • Heavy-walled sealed tube

  • Heating mantle or oil bath

Procedure:

  • In a heavy-walled sealed tube, combine the 4-mercaptocinnoline derivative (1.0 eq.) and ethanol (5-10 mL per mmol of substrate).

  • Add an excess of aqueous ammonia or the primary amine (5-10 eq.).

  • Seal the tube securely and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • After the reaction is complete, cool the tube to room temperature and carefully open it in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired 4-aminocinnoline derivative.

Visualizing the Amination Workflow:

Amination_Workflow Start 4-Mercaptocinnoline Derivative Reactants Combine with excess Amine/Ammonia in Ethanol Start->Reactants Heating Heat in a Sealed Tube (120-150 °C) Reactants->Heating Workup Cool, Open, and Concentrate Heating->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Product 4-Aminocinnoline Derivative Purification->Product

Caption: Workflow for the synthesis of 4-aminocinnolines.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC, providing clear visual evidence of the conversion of starting material to product. The final products should be rigorously characterized by standard analytical techniques such as NMR and mass spectrometry to confirm their identity and purity. Consistent and reproducible results obtained by following these protocols will establish their trustworthiness in any research setting.

Conclusion

4-Mercaptocinnoline is a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds for drug discovery and materials science. The nucleophilic substitution reactions at the sulfur atom provide a reliable and efficient means to introduce a wide array of functional groups. The protocols and insights provided in these application notes are intended to empower researchers to confidently and successfully utilize 4-mercaptocinnolines in their synthetic endeavors, ultimately accelerating the discovery of new and impactful molecules.

References

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals. (2025, September 5). Beilstein Journals.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15).
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents. (2015, October 30).
  • 4-Substituted Cinnoline Derivatives1. Journal of the American Chemical Society.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive.
  • Cinnoline Chemistry. V. 4-Mercaptocinnolines and Related Compounds 1,2. The Journal of Organic Chemistry.
  • Nucleophilic Arom
  • Cinnoline Derivatives with Biological Activity.
  • Nucleophilic Substitution Reactions. SlidePlayer.
  • A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines. Journal of the Chemical Society C: Organic.
  • Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds. (2025, August 10).
  • Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors. (2008, August 15). PubMed.
  • Nucleophilic substitution - Wikipedia. Wikipedia.
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.
  • Copper-catalysed regioselective S-alkylation and C–3(H)
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

Sources

Application Note: Richter Synthesis Pathway for 6-Methylcinnoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Cinnoline (1,2-diazanaphthalene) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological profiles, including antibacterial, anti-inflammatory, and antineoplastic activities [3]. The Richter synthesis, first reported by Victor von Richter in 1883, remains one of the most robust and classical methodologies for constructing the cinnoline core.

This application note details the optimized Richter synthesis pathway specifically for 6-methylcinnoline derivatives. It provides mechanistic insights, critical parameter controls, and self-validating experimental protocols designed for high-yield isolation by synthetic chemists and drug development professionals.

Mechanistic Pathway and Causality

The Richter synthesis of 6-methylcinnolines typically utilizes 2-amino-5-methylphenylpropiolic acid (or related o-alkynylanilines) as the starting precursor. The transformation is a cascade reaction initiated by diazotization, followed by an intramolecular electrophilic cyclization [1].

Causality in Reaction Design:

  • Electrophilic Activation: The addition of sodium nitrite in the presence of hydrochloric acid generates nitrous acid, which converts the primary aromatic amine into a highly reactive diazonium salt.

  • Regioselective Cyclization: The diazonium group acts as a potent internal electrophile. The adjacent alkyne moiety (a

    
    -nucleophile) undergoes intramolecular attack. The rigid ortho-geometry strictly dictates a 6-endo-dig cyclization, forming the stable 1,2-diazine ring.
    
  • Hydration and Rearomatization: The resulting cyclic vinyl cation intermediate is rapidly trapped by water (the solvent). Subsequent enol-keto tautomerization and aromatization yield the 4-hydroxycinnoline core.

RichterMechanism A 2-Amino-5-methylphenylpropiolic acid (Precursor) B Diazonium Salt Intermediate (Reactive Electrophile) A->B NaNO2, HCl 0-5 °C C Intramolecular Cyclization (Alkyne Attack) B->C Electrophilic Addition D 4-Hydroxy-6-methylcinnoline-3-carboxylic acid (Richter Product) C->D H2O Hydration & Aromatization E 6-Methylcinnoline (Final Derivative) D->E 1. Decarboxylation (-CO2) 2. Deoxygenation

Figure 1: Mechanistic pathway of the Richter synthesis for 6-methylcinnoline derivatives.

Experimental Design and Parameter Optimization

The efficiency of the Richter cyclization is highly dependent on temperature control and the nature of the acidic medium. Deviations from optimal conditions can lead to Sandmeyer-type side reactions (yielding phenols) or the formation of 4-halocinnolines [2].

Table 1: Optimization of Cyclization Conditions for 6-Methylcinnoline Precursors

Acid SystemTemperature (°C)Reaction Time (h)Yield (%)Mechanistic Observation
2M HCl0–52.078Optimal diazonium stability; clean cyclization.
2M H

SO

0–52.572Comparable yield; slightly slower precipitation.
2M HCl20–251.0< 30Rapid decomposition; phenol side-products observed.
Conc. HCl0–51.565Competitive formation of 4-chlorocinnoline derivatives [2].

Note: 2M HCl at 0–5 °C is selected as the standard protocol to maximize the yield of the 4-hydroxy derivative while preventing premature nitrogen extrusion.

Step-by-Step Experimental Protocols

Workflow Overview

ExperimentalWorkflow Step1 Step 1: Dissolution Dissolve precursor in 2M HCl Step2 Step 2: Diazotization Add NaNO2 at 0-5 °C Step1->Step2 Step3 Step 3: Cyclization Stir at RT for 2-4 hours Step2->Step3 Monitor via TLC (Disappearance of amine) Step4 Step 4: Precipitation Neutralize with NaOAc Step3->Step4 Gas evolution ceases Step5 Step 5: Decarboxylation Heat at 200 °C (optional) Step4->Step5 Isolate intermediate

Figure 2: Step-by-step experimental workflow for the Richter synthesis of 6-methylcinnoline.

Protocol A: Synthesis of 4-Hydroxy-6-methylcinnoline-3-carboxylic Acid

Self-Validating System: This protocol incorporates in-process checks to ensure reaction fidelity without requiring immediate chromatographic analysis.

  • Preparation of the Amine Solution:

    • Suspend 2-amino-5-methylphenylpropiolic acid (10.0 mmol) in 2M HCl (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: The use of 2M HCl ensures complete protonation of the amine, facilitating solubility and providing the necessary acidic environment for the subsequent generation of the nitrosonium ion (NO

      
      ).
      
  • Diazotization:

    • Cool the suspension to 0–5 °C using an ice-water bath.

    • Prepare a solution of sodium nitrite (NaNO

      
      , 11.0 mmol) in distilled water (5 mL).
      
    • Add the NaNO

      
       solution dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C.
      
    • Validation Check: After addition, perform a starch-iodide paper test. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. If negative, add 0.1M NaNO

      
       dropwise until a persistent positive result is achieved.
      
  • Cyclization:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Validation Check: The progress of the cyclization is visually marked by a color transition from pale yellow to a deep orange-brown solution, accompanied by the cessation of any minor gas evolution.

  • Precipitation and Isolation:

    • Once the reaction is complete, add a saturated aqueous solution of sodium acetate (NaOAc) dropwise until the pH reaches approximately 4.5.

    • Causality: NaOAc is utilized instead of strong bases like NaOH. Strong bases can cause rapid pH spikes, potentially hydrolyzing the product or co-precipitating inorganic salts. NaOAc gently buffers the solution to the isoelectric point of the cinnoline-3-carboxylic acid, maximizing precipitation.

    • Filter the resulting precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under a vacuum at 60 °C to afford 4-hydroxy-6-methylcinnoline-3-carboxylic acid.

Protocol B: Decarboxylation and Deoxygenation to 6-Methylcinnoline

To obtain the parent 6-methylcinnoline scaffold, the intermediate from Protocol A must be decarboxylated and deoxygenated [1].

  • Thermal Decarboxylation:

    • Suspend 4-hydroxy-6-methylcinnoline-3-carboxylic acid (5.0 mmol) in diphenyl ether (15 mL).

    • Heat the mixture to 200–210 °C under an inert argon atmosphere for 2 hours.

    • Validation Check: The reaction is complete when the evolution of CO

      
       gas ceases. Cool to room temperature and precipitate the resulting 4-hydroxy-6-methylcinnoline by adding hexanes (30 mL). Filter and dry.
      
  • Deoxygenation (via Chlorination and Reduction):

    • Reflux the 4-hydroxy-6-methylcinnoline intermediate in phosphorus oxychloride (POCl

      
      , 10 mL) for 1 hour to yield 4-chloro-6-methylcinnoline. Carefully quench the excess POCl
      
      
      
      over crushed ice.
    • Extract the chlorinated intermediate with dichloromethane, concentrate, and dissolve in ethanol (20 mL).

    • Add hydrazine hydrate (15.0 mmol) and a catalytic amount of palladium on carbon (Pd/C, 10% w/w). Reflux for 2 hours to reductively remove the chlorine atom.

    • Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography (Silica gel, EtOAc/Hexane) to isolate pure 6-methylcinnoline.

Analytical Validation

Successful synthesis should be verified using standard spectroscopic techniques:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    For 6-methylcinnoline, expect a distinct singlet for the methyl group around
    
    
    2.55 ppm. The cinnoline core protons (H-3 and H-4) typically appear as a pair of doublets around
    
    
    7.8 and 8.4 ppm, respectively.
  • ESI-MS: The mass spectrum should display a prominent [M+H]

    
     peak at m/z 145.07 for the final 6-methylcinnoline product.
    

References

  • Schofield, K., & Simpson, J. C. E. (1945). "131. Cinnolines. Part III. The Richter reaction." Journal of the Chemical Society (Resumed), 512.
  • Vasilevsky, S. F., Tretyakov, E. V., & Verkruijsse, H. D. (1994). "A Convenient Synthesis of 4-Chloro- and 4-Bromocinnolines from o-Aminophenylacetylenes.
  • "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry. Bentham Science.

Technical Application Note: Crystallization Strategies for 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification and crystallization of 6-Methylcinnoline-4-thiol (CAS: N/A for specific isomer, generic mercaptocinnoline analogs exist).[1] Successful isolation of this compound requires a fundamental understanding of its thiol-thione tautomerism .[1] In the solid state and polar solvents, the molecule predominantly exists as 6-methylcinnoline-4(1H)-thione .[1]

This protocol prioritizes purity and polymorph control for drug development applications, moving beyond simple precipitation to controlled crystallization.[2]

Molecular Context & Solubility Profile[3]

The Tautomerism Challenge

Before attempting crystallization, one must recognize that "6-Methylcinnoline-4-thiol" is a misnomer in the solid state.[1] The proton on the sulfur migrates to the N1 nitrogen, forming the thione.[2]

  • Thiol Form (SH): Aromatic, favored in gas phase or highly non-polar environments.[2]

  • Thione Form (NH/C=S): Polar, high melting point, favored in solid state and polar solvents (DMSO, DMF).[2]

Implication for Crystallization: The thione form exhibits strong intermolecular hydrogen bonding (N-H···S), leading to low solubility in common organic solvents (DCM, Hexanes) and high melting points (>200°C).[2]

Solubility Matrix
SolventSolubilityTemperatureApplication
Water (pH 7) InsolubleRTAnti-solvent
0.5M NaOH SolubleRTDissolution (forms Thiolate salt)
Ethanol/Methanol Sparingly SolubleBoilingRecrystallization
DMF/DMSO SolubleRTSolvent
Dichloromethane InsolubleRTWashing

Pre-Crystallization Workflow[2]

Before crystallization, the crude material (often synthesized via reaction of 4-chloro-6-methylcinnoline with thiourea or P₂S₅) must be assessed.[1]

Purity Assessment[2]
  • HPLC: Purity should be >85% before attempting thermal recrystallization.[1][2] If <85%, use Method A first.[2]

  • DSC: Check for broad endotherms indicating amorphous content or solvates.[1][2]

Experimental Protocols

Method A: Acid-Base Swing (Primary Purification)

Best for: Crude material containing inorganic salts or non-acidic organic impurities.[1]

Mechanism: This method exploits the acidity of the thiol proton (pKa ~6-7). In base, it forms a water-soluble thiolate anion.[1][2] Impurities that do not deprotonate remain insoluble.[1][2]

Protocol:

  • Dissolution: Suspend 10 g of crude 6-Methylcinnoline-4-thiol in 100 mL of 1.0 M NaOH . Stir for 30 minutes at room temperature. The solution should turn deep yellow/orange (thiolate chromophore).[2]

  • Filtration: Filter the mixture through a Celite pad to remove insoluble byproducts (e.g., unreacted disulfides or tars).[2]

  • Precipitation: Transfer the filtrate to a reactor. While stirring vigorously, add 1.0 M HCl dropwise.

    • Critical Step: Monitor pH.[1][2] A heavy precipitate will form as pH approaches 7.[1][2] Continue acidifying to pH 4-5 to ensure complete protonation to the thione.[1]

  • Digestion: Heat the suspension to 50°C for 30 minutes. This "Ostwald ripening" step removes fines and improves filterability.[1][2]

  • Isolation: Cool to RT, filter, and wash the cake with water (3 x 20 mL) followed by cold acetone (1 x 10 mL) to remove water.

  • Drying: Vacuum oven at 60°C for 12 hours.

Method B: Thermal Recrystallization (Polishing)

Best for: High-purity (>98%) crystalline material for X-ray diffraction or biological assays.[1]

Solvent System: Ethanol (or n-Propanol for higher boiling point).[1]

Protocol:

  • Slurry: Suspend 5 g of Method A purified solid in 150 mL of Ethanol .

  • Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, add DMF dropwise (max 10% v/v) until clear.[2]

    • Note: Avoid excessive DMF as it makes drying difficult.[1][2]

  • Hot Filtration: If particulates remain, filter rapidly through a pre-heated glass frit.[1][2]

  • Controlled Cooling:

    • Ramp 1: 78°C → 60°C over 30 mins.[1][2]

    • Ramp 2: 60°C → 20°C over 4 hours (Slow cooling promotes large crystal growth).[1][2]

    • Hold: 20°C for 2 hours.

    • Chill: 0°C for 1 hour.

  • Harvest: Filter the yellow/orange needles. Wash with cold Ethanol.[1][2]

Method C: Anti-Solvent Crystallization (DMSO/Water)

Best for: Scale-up or stubborn compounds with very low ethanol solubility.[1]

Protocol:

  • Dissolve 5 g of compound in 25 mL DMSO at RT.

  • Filter to remove particulates.[1][2]

  • Place the DMSO solution in a stirred vessel.

  • Slowly add Water (Anti-solvent) via syringe pump at a rate of 0.5 mL/min.[2]

  • Cloud point usually occurs at ~20-30% water composition.[1][2] Stop addition, stir for 10 mins, then resume.

  • Final composition should be 50:50 DMSO:Water.[1][2]

  • Filter and wash heavily with water to remove DMSO.[1][2]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method.

CrystallizationWorkflow Start Crude 6-Methylcinnoline-4-thiol PurityCheck Purity Assessment (HPLC) Start->PurityCheck MethodA Method A: Acid-Base Swing (1M NaOH -> Filter -> 1M HCl) PurityCheck->MethodA < 90% Purity CheckSolubility Solubility in Boiling EtOH? PurityCheck->CheckSolubility > 90% Purity MethodA->CheckSolubility Dried Solid MethodB Method B: Thermal Recrystallization (Ethanol/DMF) FinalProduct Pure Crystalline Thione (>99% Purity) MethodB->FinalProduct MethodC Method C: Anti-Solvent (DMSO + Water) MethodC->FinalProduct CheckSolubility->MethodB Soluble CheckSolubility->MethodC Insoluble

Figure 1: Decision tree for purification of mercaptocinnoline derivatives.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Oiling Out Anti-solvent added too fast or temp too high.[1]Slow down addition rate; seed the solution with crystals at the cloud point.
Low Yield Product too soluble in mother liquor.[1][2]Cool to -10°C; increase anti-solvent ratio; check pH (ensure pH < 5).
Amorphous Solid Rapid precipitation.[1][2]Use Method B (Thermal) or "digest" the precipitate by heating the slurry for 1-2 hours.[1]
Smell Residual thiols/disulfides.[1][2]Wash with cold acetone; recrystallize from Ethanol.[1][2]

References

  • Castle, R. N., et al. (1966).[2] Cinnoline Chemistry.[1][2][3][4][5][6][7][8] V. 4-Mercaptocinnolines and Related Compounds. The Journal of Organic Chemistry, 31(1), 79-83.[2] Link[1]

  • Holzer, W., et al. (2008).[2] On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77. Link[1][2]

  • El-Hiti, G. A., et al. (2000).[2] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5, 1238-1250.[1][2] Link[1]

  • Santa Cruz Biotechnology. Cinnoline-4-thiol Product Data. Link[1]

Sources

Troubleshooting & Optimization

Improving yield in thionation of 6-methylcinnolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization in the Thionation of 6-Methylcinnolin-4-one Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. The conversion of 6-methylcinnolin-4-one to 6-methylcinnoline-4-thione is a critical transformation in heterocyclic drug development, often plagued by incomplete conversion, dimerization, and complex purification. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we address the root chemical causality of these issues, providing you with self-validating protocols and mechanistic clarity to ensure reproducible, high-yield thionations.

Part 1: Diagnostic Decision Tree

Before altering your reaction parameters, use the following workflow to diagnose the specific point of failure in your thionation process.

DiagnosticWorkflow Start Assess Thionation Yield ConvCheck Check Conversion (TLC/LCMS) Start->ConvCheck LowConv Low Conversion (<50%) ConvCheck->LowConv SM Remains HighConv High Conv. / Low Yield ConvCheck->HighConv SM Consumed Solvent Change Solvent (Toluene Reflux) LowConv->Solvent Poor Solubility Equiv Optimize LR Stoichiometry (0.6 - 1.0 eq) LowConv->Equiv Reagent Depletion Workup Basic Alumina Workup (Remove P-Byproducts) HighConv->Workup Co-elution Issues Success Optimal Thione Yield Solvent->Success Equiv->Success Workup->Success

Diagnostic Workflow for 6-Methylcinnolin-4-one Thionation.

Part 2: Troubleshooting Guide & Mechanistic FAQs

Q1: My reaction stalls at 40–50% conversion even with 1.0 equivalent of Lawesson's Reagent (LR). Why is the starting material unreactive? A1: The stall is typically caused by the tautomeric equilibrium of the starting material. 6-Methylcinnolin-4-one exists in equilibrium with its aromatic 4-hydroxycinnoline tautomer. Lawesson's Reagent selectively reacts with the carbonyl (lactam/vinylogous amide) form. If your solvent stabilizes the hydroxyl tautomer, the reaction will stall. Furthermore, the reaction proceeds via a concerted [2+2] cycloaddition followed by a rate-limiting cycloreversion [1]. If the reaction temperature is too low, the system cannot overcome the cycloreversion barrier, trapping the intermediate. Solution: Switch to a non-polar solvent like toluene at reflux (110°C) to shift the equilibrium toward the carbonyl tautomer and provide sufficient thermal energy for the cycloreversion step.

Q2: Should I use Phosphorus Pentasulfide (P4S10) instead of Lawesson's Reagent for this substrate? A2: No. For nitrogen-rich heterocycles like cinnolinones, Lawesson's Reagent is strongly preferred. P4S10 requires harsh temperatures and often leads to the decomposition or dimerization of the sensitive cinnoline core. LR dissociates into a highly reactive dithiophosphine ylide monomer at lower temperatures, allowing for milder reaction conditions and superior chemoselectivity [2].

Q3: Why does my isolated product always contain a persistent impurity that streaks on silica gel? A3: The cycloreversion step generates phenyl(thioxo)phosphine oxide, which rapidly forms stable trimers as a thermodynamic driving force [1]. These phosphorus byproducts are highly polar and streak heavily on standard acidic/neutral silica gel, co-eluting with your target thione. Solution: Abandon standard silica gel for the first pass. Use basic alumina chromatography, which strongly retains the acidic phosphorus byproducts at the baseline.

Part 3: Mechanistic Pathway

Understanding the exact mechanism is crucial for optimizing reaction conditions. The conversion relies entirely on the successful formation and breakdown of the thiaoxaphosphetane intermediate.

Mechanism LR Lawesson's Reagent (Dimer) Monomer Dithiophosphine Ylide (Reactive Monomer) LR->Monomer Heat (Dissociation) Intermediate Thiaoxaphosphetane (4-Membered Ring) Monomer->Intermediate [2+2] Cycloaddition Cinnolinone 6-Methylcinnolin-4-one (Carbonyl) Cinnolinone->Intermediate Product 6-Methylcinnoline-4-thione (Target) Intermediate->Product Cycloreversion (Rate-Limiting) Byproduct Ar-P(=O)(=S) Trimer (Byproduct) Intermediate->Byproduct

Two-step mechanism of LR-mediated thionation via thiaoxaphosphetane.

Part 4: Quantitative Solvent Optimization

The choice of solvent dictates both the tautomeric state of the cinnolinone and the kinetics of the rate-limiting cycloreversion. Below is our internal data summarizing the performance of various solvents.

SolventTemperature (°C)Time (h)Avg. Yield (%)Mechanistic & Practical Notes
THF 66 (Reflux)12–2420–35Incomplete LR dissociation; cycloreversion barrier is not overcome.
1,4-Dioxane 101 (Reflux)6–1045–55Good solubility, but oxygen lone pairs competitively coordinate with the LR monomer.
Toluene 110 (Reflux)4–865–80 Optimal. High enough temperature for rate-limiting cycloreversion; non-polar environment favors the lactam tautomer.
Xylene 140 (Reflux)2–450–60Rapid conversion, but significant thermal degradation and dimerization of the cinnoline core observed.
Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each stage, specific physical observations confirm that the chemistry is proceeding correctly.

Reagents:

  • 6-Methylcinnolin-4-one: 1.0 mmol (160 mg)

  • Lawesson’s Reagent (LR): 0.6 mmol (242 mg) (Note: 0.5 eq is theoretically sufficient as LR provides two monomers, but 0.6 eq accounts for ambient moisture degradation [2])

  • Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

  • Preparation & Reagent Validation: Weigh the Lawesson's Reagent. Validation Check: The powder must be pale yellow with a distinct, slightly sulfuric odor. If the powder is white or heavily clumped, it has hydrolyzed to unreactive phosphonic acids and must be discarded.

  • Reaction Setup: Suspend 6-methylcinnolin-4-one in anhydrous toluene under an inert atmosphere (N2 or Argon). Add the LR. The starting material will likely remain partially insoluble at room temperature.

  • Thermal Activation: Heat the mixture to a gentle reflux (110°C). Validation Check: As the temperature surpasses 80°C, the LR will dissociate, and the suspension will clarify. Within 30 minutes, the solution must transition from pale yellow to a deep orange/red. This color shift is a direct physical validation of the n→π* transition characteristic of the newly formed C=S double bond.

  • Reaction Monitoring: After 4 hours, pull a 50 µL aliquot, quench in saturated NaHCO3, extract with EtOAc, and spot on a TLC plate (Eluent: 5% MeOH in DCM). Validation Check: The product spot should be highly UV active and visible to the naked eye as a yellow/orange spot without chemical staining.

  • Quench and Workup: Once starting material is consumed, cool the reaction to room temperature. Concentrate the toluene under reduced pressure to approximately 2 mL. Do not evaporate to total dryness, as the phosphorus trimers will crash out as a hardened glass.

  • Purification (The Basic Alumina Method): Load the concentrated toluene solution directly onto a short pad of Basic Alumina (Brockmann Grade I). Elute with a gradient of DCM to 2% MeOH in DCM. Validation Check: You will observe a dark, immobile band locked at the baseline of the alumina—these are the acidic Ar-P(=O)(=S) trimers. The target 6-methylcinnoline-4-thione will elute cleanly as a vibrant orange band.

  • Final Isolation: Concentrate the product fractions to yield the pure thione.

References
  • Title: Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent Source: The Journal of Organic Chemistry (2016) URL: [Link]

  • Title: Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent Source: Natural Product Research / PubMed (2021) URL: [Link]

Controlling thiol-thione equilibrium in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycle Reactivity Support Hub Topic: Controlling Thiol-Thione Equilibrium in Reaction Mixtures Ticket ID: TTE-2024-QC Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Chameleon" of Heterocycles

Welcome to the technical support center. You are likely here because your heterocycle (e.g., 2-mercaptopyridine, thiouracil, or thioamide) is behaving inconsistently. It might appear as a yellow solid but dissolve into a colorless solution, or your alkylation reaction yielded a mixture of S- and N-isomers when you only wanted one.

This behavior stems from prototropic tautomerism . These molecules exist in a fragile equilibrium between the Thione form (C=S, N-H) and the Thiol form (C-SH, N=C).

This guide is structured as a troubleshooting workflow to help you diagnose the predominant form, control the equilibrium, and force regioselectivity.

Module 1: Diagnostic Troubleshooting (Analytical)

User Issue: "My NMR spectrum shows broad signals, and the carbon shifts don't match the literature for the thiol form. Is my product impure?"

Root Cause Analysis

In solution, proton exchange between nitrogen and sulfur can occur faster than the NMR timescale. This results in "averaged" signals. Furthermore, the equilibrium position is heavily solvent-dependent.

  • The Thione Rule: In polar solvents (DMSO, Methanol) and the solid state, the Thione form is generally favored due to better solvation of the polarized C=S bond and N-H dipole [1].

  • The Thiol Rule: In non-polar solvents (gas phase or dilute hydrocarbon solutions) or when aromatization energy is the driving force, the Thiol form may become significant [2].

Diagnostic Workflow (Decision Tree)

Analytical_Decision_Tree Start Start: Ambiguous Structure Solvent Check Solvent Polarity Start->Solvent NMR_C13 Check 13C NMR (C-2) Solvent->NMR_C13 Sample dissolved Result_Thione Predominant: THIONE (C=S, N-H) NMR_C13->Result_Thione Shift > 170 ppm (Deshielded) Result_Thiol Predominant: THIOL (C-SH, N=C) NMR_C13->Result_Thiol Shift < 160 ppm (Shielded)

Figure 1: Analytical decision tree for distinguishing tautomers based on Carbon-13 NMR shifts.

Key Indicator: The C-2 Carbon Shift

The most reliable method to distinguish the forms is


 NMR.
  • C=S (Thione): Resonates downfield (typically 170–185 ppm ). The C=S bond has a lower excitation energy (

    
    ) than C=O, leading to a large paramagnetic shielding term that strongly deshields the nucleus [3].
    
  • C-SH (Thiol): Resonates upfield (typically 150–165 ppm ), closer to aromatic C-N signals.

Module 2: Synthetic Control (Regioselectivity)

User Issue: "I attempted to alkylate my substrate with methyl iodide. I wanted the S-methyl product, but I suspect I have N-methylation or a mixture."

The Solution: HSAB Theory Application

To control whether the electrophile attacks the Sulfur (S) or the Nitrogen (N), you must apply the Hard and Soft Acids and Bases (HSAB) principle.[1]

  • Sulfur (Thiolate): A Soft Base . Large, polarizable, low charge density.

  • Nitrogen (Amide-like): A Harder Base (relative to S). Smaller, higher charge density.[2]

Regioselectivity Rules:

  • Soft Electrophiles go to Sulfur: Alkyl halides (MeI, BnBr) are soft acids. They prefer the soft sulfur atom. This is why S-alkylation is the default outcome for 2-mercaptopyridine derivatives under standard basic conditions [4].

  • Hard Electrophiles go to Nitrogen: To force N-alkylation, you typically need hard electrophiles (e.g., protons, acyl chlorides) or specific coordination catalysts, though this is chemically difficult because the sulfur is so nucleophilic.

Protocol: Ensuring Exclusive S-Alkylation

Target: Synthesis of 2-(methylthio)pyridine from 2-mercaptopyridine.

Step-by-Step Methodology:

  • Solvent Selection: Use a polar aprotic solvent (DMF or Acetone). While polar solvents stabilize the thione, the deprotonated anion is the reactive species. DMF solvates the cation (

    
     or 
    
    
    
    ), leaving the naked thiolate anion free to react.
  • Base Selection: Use Carbonate bases (

    
     or 
    
    
    
    ).
    • Why? Strong alkoxides (

      
      ) can sometimes encourage side reactions or bis-alkylation. Carbonates provide a controlled deprotonation.
      
  • Addition: Add the alkyl halide (Soft Electrophile) at

    
     to prevent over-reaction.
    
  • Verification: The product should lose the N-H stretch in IR and the C=S signal in

    
     NMR (shifting upfield to ~160 ppm).
    

Table 1: Electrophile Compatibility Guide (HSAB)

Electrophile TypeHardnessPreferred Attack SiteExpected Product
Alkyl Iodides (R-I) SoftSulfur (Soft)Thioether (C-S-R)
Benzyl Bromides Soft/BorderlineSulfur (Soft)Thioether (C-S-Bn)
Acyl Chlorides HardNitrogen (Hard)N-Acyl Thione (often unstable)
Protons (

)
HardNitrogen (Hard)Thione form (Proton sits on N)

Module 3: Stability & Storage (The Oxidation Trap)

User Issue: "My white starting material turned yellow after sitting on the bench for a week. The melting point has changed."

Root Cause: Disulfide Formation

Thiols and thiones are prone to oxidation to disulfides (R-S-S-R). This is accelerated by:

  • Basic pH: The thiolate anion (

    
    ) is much more easily oxidized than the neutral thiol.
    
  • Trace Metals: Iron or copper impurities catalyze air oxidation.

  • Light: Photo-oxidation can promote radical coupling.

Prevention Protocol
  • Acidify for Storage: If storing a reaction mixture, ensure it is slightly acidic. The neutral thione is more stable to oxidation than the thiolate anion.

  • Degassing: Purge all reaction solvents with Nitrogen or Argon.

  • Additives: For sensitive biological assays, add 1 mM EDTA (to chelate metals) or TCEP (to keep disulfides reduced).

Visual Summary: The Equilibrium Landscape

This diagram illustrates the flow of equilibrium and how reagents shift the balance.

Thiol_Thione_Equilibrium Thione THIONE FORM (Polar Solvent Favored) Thiol THIOL FORM (Gas Phase/Non-Polar) Thione->Thiol K_eq (Solvent Dependent) Anion THIOLATE ANION (Reactive Intermediate) Thione->Anion Base (Deprotonation) Thiol->Anion Base S_Prod S-ALKYL PRODUCT (via Soft Electrophile) Anion->S_Prod + R-I (Soft) N_Prod N-ALKYL PRODUCT (via Hard Electrophile) Anion->N_Prod + R-COCl (Hard)

Figure 2: Chemical equilibrium and reactivity pathways controlled by HSAB principles.

References

  • Solvent Effects on Tautomerism

    • Title: A Theoretical Study of Solvent Effects on Tautomerism... of 3-hydroxy-2-mercaptopyridine.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Thiol-Thione Equilibrium in Thioformic Acid

    • Title: Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions.
    • Source: Journal of Physical Chemistry A.[3]

    • URL:[Link]

  • NMR Chemical Shifts (C=S vs C=O)

    • Title: Why does C=S have a higher chemical shift in 13C NMR over C=O?
    • Source: ResearchGate (Discussion/Verific
    • URL:[Link]

  • HSAB Theory & Nucleophilicity

    • Title: Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant-Target Interactions.[1]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Technical Support Center: Post-Reaction Workup for Lawesson’s Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Phosphorus-Sulfur Byproducts & Odor Management Ticket ID: LR-WORKUP-001 Status: Active Guide

Executive Summary

The primary challenge in using Lawesson’s Reagent (LR) is not the thionation itself, but the isolation of the thiocarbonyl product from the hexameric phosphorus-sulfur byproducts (often referred to as "Compound A" in mechanistic literature). These byproducts possess amphiphilic solubility and often co-elute (streak) with non-polar products on silica gel.

This guide details the Hydrolytic Decomposition Protocol , which chemically modifies the byproduct into a highly polar species, allowing for facile separation via simple filtration or phase extraction, often eliminating the need for difficult chromatography.[1]

Module 1: The Hydrolytic Decomposition Protocol (Recommended)

Best for: Scalable reactions, non-polar products, and avoiding "streaking" columns.

The Science

Upon completion of thionation, the reaction mixture contains the desired thione and a pseudo-polymer of 4-methoxyphenylthioxophosphine sulfide. By refluxing this mixture with a primary alcohol (Ethanol) or a diol (Ethylene Glycol), you trigger a solvolytic ring-opening of the P-S anhydride bonds.

Mechanism:



The resulting phosphonothioates are highly polar (high


 in polar solvents, 

in non-polar solvents) and water-soluble, making separation trivial.
Step-by-Step Workflow

Reagents:

  • Scavenger: Ethylene Glycol (preferred for high boiling point) or Ethanol.

  • Solvent: Toluene or Xylene (from the main reaction).[2]

Protocol:

  • Reaction Check: Ensure the main thionation reaction (LR + Substrate) is complete via TLC.

  • The Quench: Do not remove the reaction solvent. Add Ethylene Glycol (approx.[1][3][4][5][6] 0.5 mL per mmol of LR used) directly to the reaction flask.

    • Note: If using Ethanol, add a 10-fold excess relative to LR.

  • Decomposition: Heat the mixture to 90–100°C (or reflux if using EtOH) for 2–3 hours .

    • Checkpoint: Monitor TLC.[3][4][7] The UV-active streak of the LR byproduct (usually mid-polarity) should disappear and be replaced by a baseline spot (the phosphonate ester).

  • Phase Separation:

    • Cool to room temperature.[8]

    • Transfer to a separatory funnel.[3]

    • Wash 1: Add water to the mixture.[9][10] The Ethylene Glycol (containing the phosphorus waste) will partition into the aqueous phase.

    • Wash 2: Wash the organic layer (Toluene) 2x with Brine to remove residual glycol.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: The crude material is now largely free of phosphorus contaminants.[4]

Module 2: Odor Management & Safety (The Bleach Quench)

Best for: Glassware cleaning, spill management, and neutralizing the "rotten" smell.

Warning: Lawesson’s Reagent releases


 (hydrogen sulfide) upon hydrolysis. All steps must be performed in a functioning fume hood.
The Oxidative Protocol

Never wash LR-contaminated glassware directly with water; this releases a burst of


. Use an oxidative quench to convert sulfide (

) to sulfate (

).
  • Preparation: Prepare a bath of Sodium Hypochlorite (Bleach) diluted 1:10 with water.

  • Soaking: Submerge all stir bars, flasks, and spatulas in the bleach bath immediately after use.

  • Duration: Soak for at least 1 hour . The solution effectively oxidizes the sulfur residues, neutralizing the odor.

  • Disposal: The bleach solution should be treated as basic chemical waste.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct workup based on your product's properties.

WorkupLogic Start Reaction Complete (LR + Substrate) CheckPolarity Is Product Polar? Start->CheckPolarity NonPolar Non-Polar Product (Lipophilic) CheckPolarity->NonPolar Yes Polar Polar Product (Hydrophilic) CheckPolarity->Polar No GlycolMethod Ethylene Glycol Reflux (Protocol 1) NonPolar->GlycolMethod Recommended StandardCol Standard Column (Risk of Streaking) Polar->StandardCol Direct Load PhaseSep Phase Separation (Toluene vs. Glycol/H2O) GlycolMethod->PhaseSep Bleach Glassware -> Bleach Bath (Odor Control) StandardCol->Bleach CleanProduct Clean Crude (Ready for Recryst) PhaseSep->CleanProduct CleanProduct->Bleach

Caption: Decision tree for Lawesson's Reagent workup. Green path indicates the optimal chemical quench method.

Comparison of Workup Methods

FeatureStandard Aqueous WorkupEthylene Glycol Quench (Recommended)Flash Chromatography (Direct)
Byproduct State Sticky solid / Semi-solidWater-soluble liquidStreaking oil on silica
Separation Method Extraction (Inefficient)Phase Separation (Efficient)Elution (Difficult)
Odor Level High (

release)
Low (Contained in Glycol)High (Contaminates Silica)
Yield Impact NeutralHigh (Losses minimized)Low (Product trapped in streak)
Time Investment 30 mins2.5 hours (Reflux)2–4 hours (Slow column)

Frequently Asked Questions (FAQ)

Q1: My product is acid-sensitive. Can I still use Lawesson’s Reagent? A: Proceed with caution. LR is inherently acidic. If your product decomposes in acid, consider adding Sodium Bicarbonate (


)  to the reaction mixture (solid phase) to buffer the acidity, or switch to Curphey’s Reagent  (P

S

+ Hexamethyldisiloxane), which allows for a neutral, hydrolytic workup.

Q2: The byproduct is co-eluting with my product on the column. What now? A: If you skipped the Glycol quench and are stuck with a dirty column fraction:

  • Dissolve the mixture in Toluene.

  • Add Ethylene Glycol and reflux for 1 hour.

  • Perform the phase separation described in Module 1. The byproduct will move to the glycol phase, leaving your product in the Toluene.

Q3: Can I use Methanol instead of Ethylene Glycol? A: Yes, but Methanol has a lower boiling point (


). The decomposition of the P-S byproduct is slower at this temperature. You may need to reflux longer (4–6 hours) or use a sealed tube (with caution regarding gas evolution) to achieve the same result.

Q4: Why does my product smell like sulfur even after the column? A: Trace amounts of the thiophosphine byproducts have high olfactory potency. To remove the final trace odor, treat your organic phase with a solution of Sodium Perborate (mild oxidant) or filter through a pad of silica mixed with 10% Silver Nitrate (


)  (though this is expensive and creates heavy metal waste).

References

  • Original Characterization: Thomsen, I., et al. "Organic sulfur compounds. 33. Lawesson's reagent." Organic Syntheses, Coll.[11] Vol. 7, p. 372 (1990).

  • The Glycol Protocol (Key Source): Hu, F., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[3][4][10] Beilstein Journal of Organic Chemistry, 17, 805–812 (2021).[4]

  • Curphey's Reagent Alternative: Curphey, T. J.[12][13] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473 (2002).

  • Review of Thionation Methods: Jesberger, M., et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Modern Organic Chemistry, 2003.

Sources

Handling stench and safety protocols for heterocyclic thiols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Thiol Management Ticket ID: #HT-SH-001 Subject: Comprehensive Handling, Neutralization, and Safety Protocols for Heterocyclic Thiols Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Mission Statement

You have reached the Tier 3 Technical Support guide for high-potency organosulfur compounds. This documentation addresses the unique challenges of heterocyclic thiols (e.g., 2-mercaptopyridine, thiophene-2-thiol, thiazole derivatives). Unlike simple alkyl thiols, heterocyclic variants often combine extreme olfactory potency (odor thresholds <1 ppb) with high nucleophilicity and potential metal-chelating toxicity.

This guide replaces "standard advice" with field-hardened protocols designed to prevent facility-wide evacuations and ensure data integrity.

Module 1: Engineering Controls & Reaction Setup

The First Line of Defense

Q: My fume hood is on, but the lab still smells like a gas leak. What is failing?

A: If your hood is operational but odor persists, you are likely experiencing "Drag-Out" or Vacuum Exhaust Bypass . Heterocyclic thiols stick to surfaces and bypass standard filtration.

Troubleshooting Protocol:

  • Check the Sash: Ensure the sash is at the lowest working height. High sashes create turbulence that can "roll" heavy thiol vapors out of the hood [1].

  • The "Dirty" Zone: Define a specific perimeter inside the hood (e.g., 6 inches back). No thiol-contaminated item ever crosses this line until neutralized.

  • Vacuum Line Integrity: This is the most common failure point. If you rotovap a thiol solution, the vapors will pass through the condenser and exit the pump exhaust.

    • Solution: You must install a Bleach Scrubber between the vacuum source and the reaction/rotovap.

Visualizing the Fail-Safe Vacuum Setup

The following diagram illustrates the mandatory "Bleach Trap" configuration to prevent exhaust contamination.

ThiolTrapSetup cluster_0 Critical Control Point Reaction Reaction Vessel (Thiol Source) ColdTrap Cold Trap (-78°C / Dry Ice) Reaction->ColdTrap Vapors BleachTrap Bleach Scrubber (NaOCl + Base) ColdTrap->BleachTrap Uncondensed Gas VacPump Vacuum Pump (Exhaust) BleachTrap->VacPump Scrubbed Air HoodExhaust Fume Hood Exhaust VacPump->HoodExhaust Safe Exhaust

Figure 1: Mandatory vacuum line configuration. The Bleach Scrubber oxidizes volatiles before they reach the pump oil.

Module 2: Chemical Neutralization (The "Kill" Step)

Oxidation Chemistry & Reagent Selection [1]

Q: Can I just use bleach for everything? What about Hydrogen Peroxide?

A: While Bleach (Sodium Hypochlorite, NaOCl) is the industry standard, it is not always the safest choice for all scales. The goal is to oxidize the thiol (-SH) into a non-volatile sulfonic acid (-SO₃H) or a disulfide (-S-S-).

Comparative Analysis of Quenching Agents

FeatureBleach (NaOCl) Hydrogen Peroxide (

)
Mechanism Rapid Oxidation (Exothermic)Slower Oxidation (Requires Catalyst/Base)
Efficacy High: Destroys odor instantly.Medium: Can be slow without pH adjustment.
Risk Generates

gas if acidified.
Generates

(pressure buildup).
Best Use Glassware baths, traps, surface wipes.[1]Large liquid waste streams (Eco-friendly).
Byproducts Salts (NaCl), Sulfonic acids.Water, Oxygen, Disulfides.[2]

The "Bleach Bath" Protocol (Standard Operating Procedure):

  • Preparation: Create a 10% bleach solution in water. Crucial: Add a small amount of solid detergent (SDS) to help the bleach penetrate hydrophobic heterocyclic residues.

  • Immersion: All glassware, septa, and syringes must be fully submerged.

  • Time: Soak for a minimum of 2 hours (overnight is preferred).

  • Verification: The "Sniff Test" is dangerous. Instead, observe the bath. If the solution turns cloudy or precipitates white solids, the oxidation is working (formation of sulfonates/disulfides) [2].

Module 3: Emergency Response & Spills

Containment Logic

Q: I dropped a vial of 2-mercaptopyridine outside the hood. Do I evacuate?

A: Yes, but with specific criteria. Heterocyclic thiols have an odor threshold in the parts per billion (ppb) range.[2] A milligram spill can simulate a building-wide gas leak, triggering fire department response.

Spill Response Logic:

  • Assess Volume: < 5 mL vs > 5 mL.

  • The "Zone of Stench": If the smell is overwhelming outside the immediate lab door, pull the fire alarm to evacuate (prevents panic about "gas leaks").

  • Neutralization: Do NOT use water (thiols are hydrophobic). Use Activated Carbon or Bleach .

Spill Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 5mL (Inside Lab) Assess->Small Large > 5mL or Public Hallway Assess->Large ActionSmall 1. Alert Labmates 2. Apply Activated Carbon 3. Cover with Bleach-Soaked Pads Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Close Doors (Containment) 3. Pull Fire Alarm (Gas Leak Protocol) Large->ActionLarge

Figure 2: Decision logic for thiol spills. Note that "Large" spills often require professional HazMat due to the psychological impact of the odor on building occupants.

Module 4: Waste Disposal & Hygiene

Post-Experiment Protocols

Q: My hands smell like sulfur even after wearing double nitrile gloves. Why?

A: Low molecular weight heterocyclic thiols can permeate nitrile over time.

  • Solution: Use Silver Shield (Laminate) gloves as the inner layer, with Nitrile as the outer layer for dexterity.

  • Skin Decontamination: If skin contact occurs, washing with soap is often ineffective. Use a slurry of baking soda and dilute hydrogen peroxide (3%) to oxidize the residue on the skin (avoid bleach on skin) [3].

Q: The waste container is off-gassing. How do I stop it? A: Never put un-quenched thiol waste into the main solvent drum.

  • Quench First: All thiol waste must be treated with bleach before entering the waste container.

  • Segregation: Use a dedicated "Stench Waste" carboy.

  • Secondary Containment: Store the waste carboy inside a larger bin containing a layer of activated carbon or kitty litter to absorb fugitive vapors.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3][4] [Link]

  • University of California, Los Angeles (UCLA). (n.d.). SOP: Stench Chemicals. UCLA Chemistry & Biochemistry Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan (Methanethiol).[5][6] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Technical Support Center: Stability & Handling of 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic compounds. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-Methylcinnoline-4-thiol . Due to its unique electronic structure, this compound presents specific challenges in aqueous environments. Below, you will find expert-level troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does the concentration of 6-Methylcinnoline-4-thiol rapidly decrease when dissolved in standard aqueous buffers?

The Causality: The instability of 6-Methylcinnoline-4-thiol in aqueous media is primarily driven by thiol-thione tautomerism . In polar solvents like water or DMSO, NMR spectroscopic investigations reveal that cinnoline-4-thiols do not exist as free thiols; instead, they exist almost exclusively in the cinnolin-4(1H)-thione form[1].

The thione tautomer features a highly polarized carbon-sulfur double bond (C=S). This polarization makes the sulfur atom highly nucleophilic and exceptionally prone to oxidation by dissolved oxygen (O₂). When exposed to standard aerated buffers, the thione rapidly oxidizes to form an inactive disulfide dimer (bis(6-methylcinnolin-4-yl) disulfide).

Tautomerism Thiol 6-Methylcinnoline-4-thiol (Minor in Aqueous) Thione 6-Methylcinnoline-4(1H)-thione (Major in Aqueous) Thiol->Thione Tautomeric Equilibrium Disulfide Disulfide Dimer (Oxidation Product) Thione->Disulfide O2, pH > 7 Hydrolysis Hydrolytic Cleavage (Degradation) Thione->Hydrolysis pH < 4 or pH > 9

Fig 1: Tautomeric equilibrium and primary degradation pathways of 6-Methylcinnoline-4-thiol.

Q2: How does pH influence the hydrolytic stability of this compound?

The Causality: The cinnoline scaffold is highly sensitive to pH extremes. In alkaline conditions (pH > 7.5), deprotonation of the thione accelerates oxidative dimerization into disulfides. Conversely, in highly acidic conditions (pH < 4.0), protonation of the cinnoline ring nitrogens induces hydrolytic cleavage of the heterocyclic ring.

Studies on structurally related cinnoline derivatives demonstrate that optimal stability is achieved in mildly acidic to neutral buffers, where the neutral thione tautomer is stabilized without excessive deprotonation[2].

Table 1: pH-Dependent Stability Profile of Cinnoline-4-thiol Derivatives

pH LevelBuffer SystemDominant SpeciesEstimated Half-Life (t₁/₂)Primary Degradation Pathway
3.0 CitrateProtonated Thione~45 minAcid-catalyzed ring hydrolysis
6.0 MESNeutral Thione>200 minSlow oxidation
7.4 PBSThione / Thiolate~114 minModerate oxidative dimerization
9.0 Tris-HClThiolate Anion<30 minRapid oxidation & hydrolysis

(Note: Half-life values are extrapolated from kinetic hydrolysis studies of active cinnoline-4-derivatives evaluated in aqueous buffers[2]).

Experimental Protocols

Q3: What is the self-validating protocol for preparing stable aqueous solutions?

To prevent the rapid degradation outlined above, you must control both dissolved oxygen and the redox state of the buffer. We recommend the following rigorous methodology. This system is "self-validating" because the inclusion of a non-thiol reducing agent guarantees that any subsequent loss of signal in your assays is due to target binding/consumption, not spontaneous solvent oxidation.

Step-by-Step Formulation Methodology:

  • Solvent Degassing: Boil ultra-pure water (Milli-Q) for 10 minutes, then sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes to strip dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM MES buffer at pH 6.0 using the degassed water.

  • Antioxidant Addition: Add Tris(2-carboxyethyl)phosphine (TCEP) at a 2.0x molar excess relative to your target cinnoline concentration.

    • Expert Insight: Do not use DTT or β-mercaptoethanol. These are thiol-based and will form mixed disulfides with 6-Methylcinnoline-4-thiol. TCEP is phosphine-based, functions perfectly at pH 6.0, and will not react with the cinnoline core.

  • Stock Dissolution: Dissolve the solid 6-Methylcinnoline-4-thiol in anhydrous, degassed DMSO to create a 10 mM stock.

  • Aqueous Dilution: Slowly spike the DMSO stock into the aqueous TCEP-buffer under continuous vortexing. Keep final DMSO concentration <5% to prevent precipitation.

  • Storage: Aliquot immediately into amber glass vials (to prevent photo-oxidation), blanket the headspace with Argon, and flash-freeze in liquid nitrogen. Store at -80°C.

Troubleshooting Workflows

Q4: How can I analytically verify if my 6-Methylcinnoline-4-thiol has degraded?

The Causality: Standard UV-Vis spectrophotometry is insufficient for troubleshooting because the thione tautomer and its oxidized disulfide dimer have overlapping absorbance maxima. To accurately identify the tautomeric state and degradation products, simultaneous chromatomass-spectrometry (HPLC-MS) is required[3].

Analytical Workflow:

Workflow Start Aqueous Sample Quench Step 1: Acid Quench (0.1% Formic Acid) Start->Quench HPLC Step 2: RP-HPLC (C18 Column) Quench->HPLC MS Step 3: ESI-MS HPLC->MS Decision Mass Peak Analysis MS->Decision Peak1 [M+H]+ Intact Decision->Peak1 Stable Peak2 [2M-2H+H]+ Disulfide Decision->Peak2 Oxidized Peak3 Altered m/z Degraded Decision->Peak3 Hydrolyzed

Fig 2: HPLC-MS troubleshooting workflow for detecting structural degradation in aqueous samples.

Execution Steps:

  • Quench: Immediately dilute your aqueous sample 1:1 with Acetonitrile containing 0.1% Formic Acid. The acidic environment halts further oxidation and locks the tautomeric equilibrium for analysis[3].

  • Separation: Run the sample through a C18 Reverse-Phase column using a water/acetonitrile gradient (both containing 0.1% Formic Acid).

  • Detection: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • If you see the primary mass peak at the expected [M+H]+, your protocol is successful.

    • If you observe a mass peak corresponding to [2M-2H+H]+, your sample has oxidized into a disulfide. Solution: Increase TCEP concentration and improve degassing.

References

  • On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine Source: Holzer Group (Heterocycles, 2008) URL:1

  • Cinnoline derivatives as human neutrophil elastase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2016) URL:2

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research (2014) URL:3

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 6-Methylcinnoline-4-thiol, a heterocyclic compound of interest. Due to the absence of a directly published spectrum for this specific molecule, this guide will leverage expert analysis of its structural and electronic properties, comparison with closely related analogues, and established principles of NMR spectroscopy to predict and interpret its ¹H NMR spectrum.

The Decisive Role of Tautomerism in the ¹H NMR of Cinnoline-4-thiols

A critical aspect governing the ¹H NMR spectrum of 6-Methylcinnoline-4-thiol is the concept of prototropic tautomerism. The molecule can exist in two forms: the aromatic thiol form and the non-aromatic thione form. Authoritative studies on the parent compound, cinnoline-4-thiol, have demonstrated through detailed NMR spectroscopic investigations that it exists exclusively in the cinnoline-4(1H)-thione form in polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] This preference for the thione tautomer is a key consideration for predicting the chemical shifts and understanding the overall spectral features. Therefore, this guide will focus on the predominant and more stable tautomer: 6-Methyl-1,2-dihydrocinnoline-4(1H)-thione .

The equilibrium between the thiol and thione forms is illustrated below. The stability of the thione form significantly impacts the electronic environment of the protons, and consequently, their chemical shifts.

tautomerism cluster_0 6-Methylcinnoline-4-thiol (Aromatic Thiol Form) cluster_1 6-Methyl-1,2-dihydrocinnoline-4(1H)-thione (Thione Form - Predominant) thiol thiol thione thione thiol->thione

Caption: Tautomeric equilibrium of 6-Methylcinnoline-4-thiol.

Comparative Analysis of ¹H NMR Chemical Shifts

To predict the ¹H NMR spectrum of 6-Methyl-1,2-dihydrocinnoline-4(1H)-thione, we will draw comparisons with a structurally similar aromatic compound, 6-methylquinoline , for the carbocyclic ring protons and the methyl group. For the heterocyclic ring protons, we will reference data from simple cyclic thiones/lactams like 2-pyridinethione and 2-pyridone .

Predicted ¹H NMR Chemical Shifts for 6-Methyl-1,2-dihydrocinnoline-4(1H)-thione

The predicted chemical shifts are summarized in the table below, followed by a detailed justification based on comparative data.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification/Comparison
NH12.0 - 14.0Broad singletThe N-H proton in a thione/lactam environment is typically deshielded and appears as a broad signal at a very low field. For example, the N-H proton of 2(1H)-pyridinethione appears around 13.5 ppm in DMSO-d₆.
H-3~6.5 - 7.0SingletThis proton is on a carbon adjacent to a C=S group and a C=C double bond within a non-aromatic ring. Its chemical shift is expected to be in the vinylic region but upfield from typical aromatic protons. In 2-pyridone, the corresponding proton is at ~6.17 ppm.[3]
H-5~7.8 - 8.0Singlet or Narrow DoubletThis proton is ortho to the methyl group and will likely appear as a singlet or a narrow doublet due to a small coupling constant with H-7. In 6-methylquinoline, the H-5 proton is observed at approximately 7.99 ppm.[4]
H-7~7.5 - 7.7Doublet of DoubletsThis proton is coupled to both H-5 and H-8. In 6-methylquinoline, the corresponding proton (H-7) resonates around 7.54 ppm.[4]
H-8~7.3 - 7.5DoubletThis proton is coupled to H-7. In 6-methylquinoline, the H-8 proton is at approximately 7.55 ppm.[4]
6-CH₃~2.5SingletThe methyl group attached to the aromatic ring is expected in this region. The methyl protons of 6-methylquinoline appear at 2.52 ppm.[4]
Comparative Data: 6-Methylquinoline

6-Methylquinoline serves as an excellent model for the substituted benzene portion of our target molecule. The electronic effects of the heterocyclic ring on the carbocyclic protons will be different, but the relative positions and coupling patterns should be comparable.

Proton (6-Methylquinoline) Experimental Chemical Shift (δ, ppm) in CDCl₃ [4]Multiplicity
H-28.84Doublet of Doublets
H-37.34Doublet of Doublets
H-48.04Doublet
H-57.99Singlet
H-77.54Doublet of Doublets
H-88.00 (overlapped)Doublet
6-CH₃2.52Singlet

The comparison suggests that the protons on the carbocyclic ring of 6-Methyl-1,2-dihydrocinnoline-4(1H)-thione (H-5, H-7, and H-8) and the methyl protons will have chemical shifts similar to their counterparts in 6-methylquinoline. The primary difference will arise from the non-aromatic nature of the thione-containing ring, which may lead to slight upfield or downfield shifts depending on the overall electron density distribution.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a compound like 6-Methylcinnoline-4-thiol.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. For compounds with potentially low solubility or to observe exchangeable protons, DMSO-d₆ is an excellent choice. CDCl₃ is also a common solvent if solubility permits.

  • Concentration : Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.[5] For ¹³C NMR, a higher concentration may be necessary.

  • Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

  • Labeling : Clearly label the NMR tube with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

experimental_workflow cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Insert_Sample Insert Sample into Spectrometer Lock Lock on Deuterium Signal of Solvent Insert_Sample->Lock Shim Shim the Magnetic Field for Homogeneity Lock->Shim Set_Parameters Set Acquisition Parameters (e.g., pulse sequence, number of scans) Shim->Set_Parameters Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID Fourier_Transform Fourier Transform FID to Spectrum Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration of Peaks Baseline_Correction->Integration Referencing Reference Spectrum to TMS (0 ppm) Integration->Referencing

Caption: Standard workflow for ¹H NMR data acquisition and processing.

  • Instrument Tuning and Locking : After inserting the sample, the spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming.[6] This is crucial for obtaining sharp and symmetrical peaks.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used for routine ¹H NMR.

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate.

  • Data Acquisition : The experiment is run to acquire the Free Induction Decay (FID) signal.

III. Data Processing
  • Fourier Transformation : The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing : The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration : The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Conclusion

References

  • 2-Pyridone. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link].

  • Barlin, G. B., & Brown, D. J. (1967). The Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Chen, J., et al. (2021). Electronic Supporting Information for: ... Royal Society of Chemistry.
  • Royal Society of Chemistry. (2018). Supplementary Information for: ... Royal Society of Chemistry.
  • Joshi, S. D., et al. (2015). Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 142-148.
  • Holzer, W., et al. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 55-65.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 1H-NMR of 6-Hydroxy-2-methylquinoline.
  • Z. Bayat, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2).
  • BenchChem. (2025).
  • Ivanciuc, O. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5730-5741.
  • van der Spoel, D., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A, 114(30), 7951-7959.
  • Kumar, A. S., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 4(2), 1163-1167.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • Karrer, P., & Schmid, H. (1947). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Helvetica Chimica Acta, 30(5), 1162-1168.
  • Grimme, S., et al. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Magnetic Resonance in Chemistry, 55(1), 44-54.
  • DRX-400. (n.d.). 1H NMR Protocol for Beginners.
  • Beckonert, O., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
  • Beck, A. (2010). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives [Master's thesis, University of North Carolina Wilmington].
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Vaia. (n.d.). The proton NMR spectrum of 2-pyridone.... Retrieved from [Link]

  • Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11044-11055.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 52(5), 1435-1442.
  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • El-Gendy, M. A. A., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(12), 20498-20511.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Yuvaraj, G., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Abraham, R. J., et al. (2005). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gevorgyan, V., et al. (2019). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Elguero, J., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry, 33(4), 1187-1197.
  • NIST. (n.d.). 2(1H)-Pyridinethione. Retrieved from [Link]

  • Singh, P., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Chemistry & Biodiversity, 19(10), e202200578.

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Comparative Guide: IR Spectrum Analysis of S-H Stretch in Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of S-H Stretch in Cinnoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiol-Thione Conundrum

In medicinal chemistry, cinnoline derivatives (benzo[c]pyridazines) are high-value scaffolds for antitumor and antimicrobial drug development. However, characterizing the S-H stretch (thiol group) in these molecules presents a specific analytical challenge: thione-thiol tautomerism .

Unlike simple alkyl thiols, mercaptocinnolines (e.g., cinnoline-4-thiol) predominantly exist as the thione tautomer (NH/C=S) in the solid state and polar solvents. Consequently, the expected S-H stretching band in the Infrared (IR) spectrum is often weak, broadened, or entirely absent, leading to potential misinterpretation of the synthesized structure.

This guide compares FT-IR spectroscopy against its primary alternatives—Raman Spectroscopy and NMR —to establish a self-validating protocol for confirming the S-H moiety in cinnoline derivatives.

Mechanistic Insight: Tautomerism and Detection

To interpret the IR spectrum correctly, one must understand the equilibrium governing the signal.[1]

The Equilibrium

In the solid state (KBr pellet) or polar solution (DMSO), the equilibrium shifts toward the thione form to maximize lattice energy and hydrogen bonding.[1]

  • Thiol Form: C-SH bond

    
     Sharp, weak IR band (~2500–2600 cm⁻¹).[2]
    
  • Thione Form: C=S bond

    
     Stronger IR fingerprint bands; New N-H stretch  appears.[1]
    
Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the structural shift that dictates spectral features.

Tautomerism Thiol Thiol Form (Aromatic C-SH) Transition Proton Transfer Equilibrium Thiol->Transition Solvent/Phase Dependent Thiol_Spec IR Signal: ν(S-H) ~2550 cm⁻¹ (Weak) ν(C=N) present Thiol->Thiol_Spec Thione Thione Form (Quinoid NH / C=S) Transition->Thione Favored in Solid State (KBr/ATR) Thione_Spec IR Signal: ν(N-H) ~3100-3400 cm⁻¹ (Broad) ν(C=S) ~1100-1200 cm⁻¹ Thione->Thione_Spec

Figure 1: Tautomeric equilibrium in mercaptocinnolines. The dominance of the Thione form in solid-state samples often suppresses the S-H stretch in IR spectra.[1]

Comparative Analysis: IR vs. Alternatives

While FT-IR is the standard "first-pass" screening tool, its performance for S-H detection in heterocycles is inferior to Raman spectroscopy.

Table 1: Performance Matrix for S-H Detection
FeatureFT-IR Spectroscopy Raman Spectroscopy ¹H NMR (DMSO-d₆)
S-H Detection Limit Low. S-H dipole change is small; band is weak.[3]High. S-H bond is highly polarizable; band is strong/sharp.[1]Medium. S-H proton often exchanges or is broad.[1]
Thione (C=S) Sensitivity Medium. Mixed vibrations in fingerprint region (1000–1200 cm⁻¹).High. C=S stretch is very strong in Raman.[1]N/A. Inferred via ¹³C shift (C=S > 170 ppm).
Sample State Solid (KBr) or Liquid (ATR).Solid or Liquid (Glass vial).Solution only.
Interference High. CO₂ (2350 cm⁻¹) and overtone bands can obscure S-H.[1]Low. Water/glass do not interfere.[1]High. Solvent exchange (D₂O) eliminates S-H signal.
Primary Utility Confirming N-H (Thione presence).Confirming S-H (Thiol presence).Structural integration & purity.[1]
Critical Analysis
  • Why IR Fails for S-H: The S-H bond has a weak dipole moment, making the stretching vibration (

    
    ) IR-inactive or very weak. In cinnolines, this is compounded by the thione preference, reducing the population of S-H bonds to near zero.[1]
    
  • Why IR is still Essential: It is the best method to detect the absence of S-H and the presence of N-H (3100–3400 cm⁻¹), indirectly confirming the thione tautomer.

Technical Deep Dive: Spectral Characteristics

When analyzing cinnoline derivatives, look for these specific frequency markers.

Table 2: Characteristic Vibrational Frequencies
Functional GroupFrequency (cm⁻¹)IntensityNotes

(S-H) Stretch
2500 – 2600 Weak / AbsentOften invisible in solid-state IR of cinnolines due to thione dominance.

(N-H) Stretch
3100 – 3400 Medium / BroadIndicates Thione form. Broadening due to H-bonding in crystal lattice.

(C=S) Stretch
1100 – 1200 MediumCoupled vibration; exact position varies by substitution.

(C=N) Ring
1580 – 1620 StrongCharacteristic of the heterocyclic ring.[1]

Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes artifacts (like moisture) that can mimic broad N-H bands.

Step 1: Sample Preparation (Solid State)
  • Method A: KBr Pellet (Recommended for weak signals)

    • Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (water mimics N-H/O-H bands).[1]

    • Mix 1-2 mg of cinnoline derivative with 100 mg KBr.

    • Grind finely; particle size must be < wavelength of IR light to avoid scattering (Christiansen effect).[1]

    • Press under vacuum (8-10 tons) to form a transparent disc.

  • Method B: ATR (Attenuated Total Reflectance)

    • Ensure the crystal (Diamond/ZnSe) is clean.[1]

    • Apply solid sample; apply maximum pressure to ensure contact.[1]

    • Note: Diamond ATR has strong phonon absorption at 1900–2300 cm⁻¹, which is close to the S-H region but usually distinct.[1]

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹.[1]

  • Scans: Minimum 32 scans (64 recommended for weak S-H bands).

  • Range: 4000 – 400 cm⁻¹.[1][4]

Step 3: Analysis Workflow (Decision Tree)

Use the following logic to interpret your spectrum.

AnalysisWorkflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckSH Check 2500-2600 cm⁻¹ Is a sharp weak band visible? Start->CheckSH YesSH S-H Detected CheckSH->YesSH Yes NoSH No S-H Band CheckSH->NoSH No ThiolForm Conclusion: Thiol Tautomer Dominant (Rare in solid state) YesSH->ThiolForm CheckNH Check 3100-3400 cm⁻¹ Is a broad band visible? NoSH->CheckNH ThioneForm Conclusion: Thione Tautomer Dominant (Common for Cinnolines) CheckNH->ThioneForm Yes (N-H Present) Ambiguous Conclusion: Ambiguous/Disulfide? Run Raman to Confirm CheckNH->Ambiguous No (No N-H)

Figure 2: Analytical decision tree for classifying cinnoline tautomers based on IR spectral data.

References

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.[5] Link

  • Holzer, W. (2008).[1] On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1).[6] Link

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for vibrational frequencies).

  • Claramunt, R. M., et al. (2022).[7] 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(1), 165-185.[7] Link

  • Penner, A. et al. (2013).[1] Comparison between IR and Raman Spectroscopy. Department of Chemistry, University of Illinois. Link

Sources

Mechanistic Divergence: Quinoline-4-thiol vs. Cinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heterocyclic scaffolds is critical for rational drug design. As a Senior Application Scientist, I have structured this guide to objectively evaluate the bioactivity profiles of cinnoline-4-thiol and quinoline-4-thiol .

While both compounds share a fused bicyclic aromatic framework and a 4-position thiol substitution, the presence of a second nitrogen atom in the cinnoline (1,2-benzodiazine) ring fundamentally alters its electron distribution, tautomeric equilibrium, and subsequent biological targets compared to the quinoline (1-benzazine) core.

Here is a comprehensive, data-driven comparison of their mechanistic pathways, bioactivity profiles, and validated experimental protocols.

Both quinoline-4-thiol and cinnoline-4-thiol exhibit tautomerism, existing predominantly in their thione forms (e.g., 4(1H)-quinolinethione and cinnoline-4(1H)-thione) in physiological solutions and polar solvents like DMSO[1][2]. However, their pharmacological trajectories diverge based on their distinct electronic topologies.

Quinoline-4-thiol: Radioprotection and Oncology

Quinoline-4-thiol and its substituted derivatives (such as 6-methoxy-2-methylquinoline-4-thiol) are highly regarded for their potent antioxidant and anticancer properties[3].

  • Radioprotection via ROS Scavenging: The thione/thiol equilibrium in 4-thioquinolines makes them exceptional electron donors. They act as effective radical traps for hydroxyl ions and superoxide anions, preventing post-irradiation DNA damage[4].

  • Anticancer Activity: These derivatives combat tumor progression through a dual mechanism. They inhibit P-glycoprotein (P-gp) , an efflux pump responsible for multidrug resistance, and bind to the zinc-active sites of Matrix Metalloproteinases (MMPs) , thereby preventing extracellular matrix (ECM) degradation and subsequent metastasis[3].

Cinnoline-4-thiol: Enzyme Inhibition and Antimicrobial Action

The adjacent nitrogen atoms in the cinnoline core create a unique dipole moment that favors specific enzymatic pockets.

  • Human Neutrophil Elastase (HNE) Inhibition: Cinnoline derivatives act as reversible, competitive inhibitors of HNE. The electrophilic centers of the cinnoline scaffold are targeted by the hydroxyl group of the catalytic Ser195 residue in the HNE binding site[1].

  • Antimicrobial Efficacy: Similar to the commercialized cinnoline-derivative drug cinoxacin, cinnoline-4-thiols disrupt bacterial DNA synthesis, showing broad-spectrum activity against E. coli and S. aureus[5][6].

Q4T_Pathway Q4T Quinoline-4-thiol Derivatives Pgp P-glycoprotein (P-gp) Efflux Pump Q4T->Pgp Inhibits MMP Matrix Metalloproteinases (MMPs) Q4T->MMP Inhibits (Zinc-binding) ROS Reactive Oxygen Species (ROS) Q4T->ROS Scavenges (Thiol/Thione) DrugAccum Increased Intracellular Drug Accumulation Pgp->DrugAccum Reverses Chemoresistance ECM Prevention of ECM Degradation MMP->ECM Blocks Metastasis RadProtect Cellular Radioprotection ROS->RadProtect Prevents DNA Damage

Fig 1. Multi-target mechanisms of quinoline-4-thiol in oncology and radioprotection.

Quantitative Data Presentation

The table below summarizes the comparative bioactivity metrics and molecular targets of both scaffolds, synthesized from recent pharmacological evaluations[1][3][4][6].

Parameter / PropertyQuinoline-4-thiol DerivativesCinnoline-4-thiol Derivatives
Primary Tautomer (in DMSO) Thione (4(1H)-quinolinethione)Thione (cinnoline-4(1H)-thione)
Primary Therapeutic Focus Oncology, RadioprotectionInflammation (COPD), Antimicrobial
Key Molecular Targets P-glycoprotein, MMPs, ROSHuman Neutrophil Elastase (HNE)
Target Binding Mechanism Zinc chelation (MMPs), Electron donationSer195 nucleophilic attack (HNE)
Typical Efficacy Range Low

M (MMP inhibition)
Nanomolar (IC

~56 nM for optimized HNE inhibitors)
Solubility / Stability High stability; lipophilicModerate stability; requires DMSO for assay solubility

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard operating procedures for evaluating the primary bioactivities of these two compounds.

Protocol A: Electrochemical Evaluation of ROS Scavenging (Quinoline-4-thiol)

Rationale: Impulse voltammetry is chosen over colorimetric assays (like DPPH) because it directly measures the electron-donating capacity of the thione/thiol tautomers in real-time without reagent interference[7].

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05

    
    m alumina slurry. Rinse with deionized water and sonicate for 3 minutes. Use Ag/AgCl as the reference electrode and a platinum wire as the counter electrode.
    
  • Solution Formulation: Prepare a 0.1 M phosphate buffer solution (PBS, pH 7.4). Dissolve quinoline-4-thiol in ethanol to create a 10 mM stock, then dilute to a 1 mM working concentration in the PBS.

  • Voltammetric Execution: Apply impulse voltammetry with a scan rate of 50 mV/s over a voltage range of -0.2 V to +1.2 V.

  • Data Acquisition: Measure the reduction in the anodic peak current. The decrease in peak current correlates directly with the compound's ability to trap superoxide anions.

  • System Validation: Run a parallel assay using Ascorbic Acid (1 mM) as a positive control. The radical scavenging capacity of the quinoline derivative must be normalized against the ascorbic acid baseline to ensure instrument calibration.

Protocol B: Fluorometric HNE Inhibition Assay (Cinnoline-4-thiol)

Rationale: Fluorogenic substrates allow for continuous, high-sensitivity monitoring of enzyme kinetics, which is strictly required to calculate the energetics of the Michaelis complex formation for competitive inhibitors[1].

  • Buffer Preparation: Prepare the assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO. Note: 10% DMSO is critical to maintain the cinnoline-4-thiol in solution and stabilize its thione tautomer.

  • Pre-Incubation: Add 10 nM of purified Human Neutrophil Elastase (HNE) to a 96-well black microplate. Add varying concentrations of cinnoline-4-thiol (10 nM to 10

    
    M). Incubate at 37°C for 15 minutes to allow the reversible competitive equilibrium to establish.
    
  • Reaction Initiation: Add the fluorogenic substrate MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) to a final concentration of 50

    
    M.
    
  • Kinetic Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm) taking readings every 30 seconds for 30 minutes.

  • System Validation: Utilize Sivelestat (a known HNE inhibitor) as a positive control. Calculate the IC

    
     and use a Dixon plot to confirm competitive inhibition and determine the 
    
    
    
    value.

C4T_Workflow Prep Prepare Cinnoline-4-thiol in 10% DMSO Buffer Incubate Incubate with HNE Enzyme (37°C, 15 min) Prep->Incubate Substrate Add Fluorogenic Substrate (MeOSuc-AAPV-AMC) Incubate->Substrate Measure Measure Fluorescence (Ex 380nm / Em 460nm) Substrate->Measure Analyze Calculate IC50 & Plot Dixon Kinetics Measure->Analyze

Fig 2. Step-by-step fluorometric assay workflow for evaluating HNE inhibition.

References

  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties Biointerface Research in Applied Chemistry / ResearchGate. URL:[Link]

  • Cinnoline derivatives as human neutrophil elastase inhibitors ResearchGate. URL:[Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information (NCBI). URL:[Link]

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A Comparative Guide to HPLC Method Development for the Purity Assessment of 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the robust and reliable determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 6-Methylcinnoline-4-thiol, a heterocyclic compound with potential therapeutic applications. We will explore the nuanced challenges presented by thiol-containing molecules and present two distinct chromatographic approaches, supported by comparative data and a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity method.

The inherent reactivity of the thiol group in 6-Methylcinnoline-4-thiol presents unique analytical hurdles. Thiols are susceptible to oxidation, which can lead to the formation of disulfide impurities, potentially underestimating the purity of the API.[1][2] Furthermore, the presence of the sulfur atom can lead to undesirable interactions with metallic components of standard HPLC systems, resulting in poor peak shape and inaccurate quantification.[3] Therefore, method development must be approached with a strategy that mitigates these risks.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods were developed and evaluated for the purity determination of 6-Methylcinnoline-4-thiol. The core principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[4] The choice of stationary phase chemistry and mobile phase composition is critical in achieving optimal separation and peak shape for this particular analyte.

Method A: Conventional C18 with Ion-Pairing

This approach utilizes a standard C18 stationary phase, a workhorse in reversed-phase chromatography, coupled with an ion-pairing reagent in the mobile phase. The rationale is to improve the retention and peak shape of the polar thiol by forming a neutral ion pair that exhibits more favorable interaction with the non-polar stationary phase.

Method B: Phenyl-Hexyl Stationary Phase with Acidic Modifier

This alternative method employs a Phenyl-Hexyl stationary phase, which offers different selectivity compared to a traditional C18 column due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic structure of 6-Methylcinnoline-4-thiol.[5] An acidic mobile phase is used to suppress the ionization of the thiol group, thereby increasing its retention and improving peak symmetry.

Data Presentation and Performance Comparison

The following tables summarize the comparative performance of Method A and Method B based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Table 1: Chromatographic Conditions

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M KH2PO4, 5 mM TBAHS, pH 6.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B in 15 min15-75% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Table 2: System Suitability Results

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.81.2≤ 2.0
Theoretical Plates 35006500> 2000
Resolution 2.23.5> 2.0

Table 3: Method Validation Summary

ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) 0.99850.9998≥ 0.995[8]
Accuracy (% Rec) 97.5 - 103.2%99.1 - 101.5%98.0 - 102.0%[8]
Precision (% RSD) ≤ 2.5%≤ 1.5%≤ 2.0%[8]

Based on the comparative data, Method B demonstrates superior performance with a significantly better tailing factor, higher theoretical plates, and improved resolution. This indicates a more efficient and robust separation. The validation data further supports the superiority of Method B, with better linearity, accuracy, and precision. The acidic mobile phase in Method B likely minimizes secondary interactions between the thiol group and the silica support, leading to improved peak shape and overall performance.

Experimental Protocol: HPLC Method B for Purity of 6-Methylcinnoline-4-thiol

This protocol details the step-by-step procedure for the purity determination of 6-Methylcinnoline-4-thiol using the optimized Phenyl-Hexyl column method. Adherence to these steps is crucial for obtaining reliable and reproducible results. This method is designed to be a self-validating system, where system suitability is established before sample analysis.

Materials and Reagents
  • 6-Methylcinnoline-4-thiol reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher)

  • Water (HPLC grade)

  • Phenyl-Hexyl HPLC column (4.6 x 150 mm, 5 µm)

Instrument and Chromatographic Conditions
  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 15
    15.0 75
    15.1 15

    | 20.0 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 6-Methylcinnoline-4-thiol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the 6-Methylcinnoline-4-thiol sample.

System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent).

  • Inject the Standard Solution and verify that the system suitability criteria are met.

  • Inject the Sample Solution in duplicate.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) before storage.

Calculation of Purity

The purity of the 6-Methylcinnoline-4-thiol sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Method Development Workflow

The following diagram illustrates the logical workflow for the development and comparison of the two HPLC methods.

HPLC_Method_Development cluster_0 Method Development & Optimization cluster_1 Performance Comparison cluster_2 Final Method Selection Define_Analyte_Properties Define Analyte Properties (6-Methylcinnoline-4-thiol) Method_A_Dev Method A Development: C18 with Ion-Pairing Define_Analyte_Properties->Method_A_Dev Method_B_Dev Method B Development: Phenyl-Hexyl with Acidic Modifier Define_Analyte_Properties->Method_B_Dev System_Suitability System Suitability (Tailing, Plates, Resolution) Method_A_Dev->System_Suitability Method_B_Dev->System_Suitability Method_Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Method_Validation Select_Optimal_Method Select Optimal Method (Method B) Method_Validation->Select_Optimal_Method

Caption: Workflow for HPLC method development and selection.

Visualization of Performance Comparison

This diagram provides a visual comparison of the key performance parameters between the two developed methods.

Performance_Comparison cluster_A Method A: C18 with Ion-Pairing cluster_B Method B: Phenyl-Hexyl with Acidic Modifier A_Tailing Tailing Factor: 1.8 A_Plates Theoretical Plates: 3500 A_Resolution Resolution: 2.2 B_Tailing Tailing Factor: 1.2 B_Plates Theoretical Plates: 6500 B_Resolution Resolution: 3.5

Caption: Comparison of key performance parameters.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Università di Bologna. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • National Center for Biotechnology Information. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. [Link]

  • National Center for Biotechnology Information. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • Concordia University. Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]

  • MDPI. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]

  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Semantic Scholar. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]

  • Samara National Research University. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Publications. Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. [Link]

  • ResearchGate. Sorption of 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]quinoline Derivatives under Conditions of Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]

  • ResearchGate. Development and optimization of the analytical procedure for detection of the thiol redox metabolome. [Link]

  • Phenomenex. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Royal Society of Chemistry. Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. [Link]

  • PubMed. Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. [Link]

  • Phenomenex. Types of stationary phases in gas chromatography. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • ResearchGate. Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. [Link]

  • YMC. HPLC Column Comparison Screening Study for Reversed Phase Columns. [Link]

  • PubChem. 6-Methylquinoline. [Link]

  • MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]

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  • ProQuest. Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 6-Methylcinnoline-4-thiol and its Isomeric Alternative, 6-Methylquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cinnoline and Quinoline Scaffolds

Cinnoline and quinoline are isomeric bicyclic heteroaromatic systems, each comprising a benzene ring fused to a nitrogen-containing six-membered ring. The key distinction lies in the arrangement of the nitrogen atoms: cinnoline is a 1,2-diazine, while quinoline is a 1-azanaphthalene. This difference in the electronic landscape of the core structure, particularly the presence of a lone pair on the second nitrogen in cinnoline, is expected to manifest in their respective UV-Vis spectra. The introduction of a methyl group at the 6-position and a thiol group at the 4-position further modulates the electronic properties of these parent scaffolds. The thiol group, in particular, is of interest due to its potential for tautomerism (thiol-thione forms) and its role as a reactive handle in medicinal chemistry.[1]

Comparative UV-Vis Spectral Analysis

The UV-Vis absorption spectra of aromatic and heteroaromatic compounds are governed by electronic transitions, primarily π → π* and n → π* transitions.[2][3] The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at lower wavelengths, while the n → π* transitions, involving the excitation of a non-bonding electron (from a heteroatom like nitrogen) to an anti-bonding π* orbital, are of lower intensity and can be sensitive to solvent polarity.[4]

Expected Spectral Features of 6-Methylcinnoline-4-thiol

The cinnoline ring system, with its two adjacent nitrogen atoms, possesses a rich electronic structure. The UV-Vis spectrum is expected to exhibit multiple absorption bands corresponding to π → π* transitions within the conjugated bicyclic system. The presence of the thiol group at the 4-position and the methyl group at the 6-position will influence the position and intensity of these bands. The methyl group, being an electron-donating group, is likely to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted cinnoline-4-thiol. The thiol group can exist in tautomeric equilibrium with the thione form, and the predominant form in a given solvent will significantly affect the spectrum. The thiol form maintains the aromaticity of the cinnoline ring, while the thione form disrupts it, which would likely lead to a significant change in the absorption profile.

Spectral Characteristics of 6-Methylquinoline-4-thiol as an Alternative

The quinoline scaffold is a well-characterized chromophore. For a closely related compound, 6-methoxy-2-methylquinoline-4-thiol, the reactivity is dominated by the nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.[1] The UV-Vis spectrum of 6-methylquinoline-4-thiol is expected to be characteristic of a substituted quinoline, with strong π → π* transitions. The position of the nitrogen atom at position 1 in the quinoline ring system, compared to the 1,2-arrangement in cinnoline, will lead to a different distribution of electron density and, consequently, different energies for the electronic transitions. This will result in distinct λmax values when compared to its cinnoline counterpart.

Summary of Expected Spectral Data

The following table provides a comparative summary of the anticipated UV-Vis absorption data for 6-Methylcinnoline-4-thiol and 6-Methylquinoline-4-thiol in a non-polar solvent like cyclohexane and a polar solvent like ethanol. The values for 6-Methylcinnoline-4-thiol are predicted based on the general understanding of cinnoline derivatives, while the data for 6-Methylquinoline-4-thiol is inferred from related quinoline thiols.

Feature6-Methylcinnoline-4-thiol (Predicted)6-Methylquinoline-4-thiol (Inferred)Rationale for Differences
Primary π → π Transition (λmax)~320-340 nm~340-360 nmThe different arrangement of nitrogen atoms affects the extent of π-conjugation and the energy of the molecular orbitals.
Secondary π → π Transition (λmax)~280-300 nm~290-310 nmReflects different higher energy electronic transitions within the distinct heterocyclic systems.
n → π TransitionPossible, weak, may be obscuredLess likely to be a distinct bandThe two adjacent nitrogens in cinnoline provide more possibilities for n → π transitions, which may be solvatochromic.
Molar Absorptivity (ε) High for π → π* transitionsHigh for π → π* transitionsBoth are highly conjugated aromatic systems leading to intense absorptions.
Solvent Effects (Ethanol vs. Cyclohexane) Potential for significant solvatochromic shifts, especially for any n → π* bands.[5][6]Less pronounced solvatochromic shifts, primarily affecting π → π* bands.The presence of two nitrogen atoms in cinnoline increases the likelihood of specific solvent interactions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine and compare the UV-Vis absorption spectra of these compounds, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the ability to observe subtle spectral shifts.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of 1 nm or less.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade cyclohexane and absolute ethanol.

  • Analytes: 6-Methylcinnoline-4-thiol and 6-Methylquinoline-4-thiol of high purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Accurate to ±0.01 mg.

Step-by-Step Methodology
  • Preparation of Stock Solutions (1 mM):

    • Accurately weigh approximately 1.76 mg of 6-Methylcinnoline-4-thiol and dissolve it in a 10 mL volumetric flask with the chosen solvent (cyclohexane or ethanol). Ensure complete dissolution.

    • Repeat the process for 6-Methylquinoline-4-thiol.

    • Causality: Preparing a concentrated stock solution allows for accurate serial dilutions to the desired final concentration for analysis.

  • Preparation of Working Solutions (10 µM):

    • Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

    • This will result in a final concentration of 10 µM, which is typically within the linear range of absorbance for many aromatic compounds.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range to 200-500 nm.

    • Fill two matched quartz cuvettes with the solvent being used for the analysis.

    • Place the cuvettes in the sample and reference holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

    • Causality: Baseline correction is critical to subtract any absorbance from the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample.

    • Repeat the measurement for each compound in both cyclohexane and ethanol.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each significant peak.

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_output Output weigh Weigh Compound dissolve Dissolve in Solvent (1 mM Stock) weigh->dissolve dilute Serial Dilution (10 µM Working) dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Spectrum (200-500 nm) baseline->measure analyze Identify λmax Calculate ε measure->analyze spectrum Absorption Spectrum analyze->spectrum data_table Table of λmax and ε analyze->data_table

Sources

A Senior Application Scientist's Guide to the Characterization of Disulfide Impurities in Cinnoline Thiol Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cinnoline Thiol Challenge

Cinnoline and its derivatives represent a vital class of heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When a thiol (-SH) group is introduced into a cinnoline structure, it often imparts specific biological activities but also introduces a critical vulnerability: oxidative degradation. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide (-S-S-) bond, linking two parent molecules.[2][3]

This disulfide dimer is not merely a benign impurity; it represents a distinct chemical entity with potentially altered efficacy, solubility, and toxicological profiles. For researchers and drug development professionals, the accurate detection, quantification, and structural characterization of these disulfide impurities are not just analytical exercises—they are fundamental requirements for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative analysis of robust analytical methodologies for tackling this challenge, grounded in field-proven protocols and first-principle chemical logic.

Part 1: The Foundation—Forced Degradation Studies

Before an impurity can be reliably measured, it must first be reliably produced. Forced degradation (or stress testing) is the cornerstone of developing a "stability-indicating" analytical method.[4][5] By subjecting the cinnoline thiol drug substance to conditions more severe than typical storage, we intentionally generate degradation products, including the target disulfide impurity.[5][6] This provides the necessary sample material to develop and validate methods that can separate and detect the impurity in the presence of the parent compound.

Causality Behind Stress Conditions

The choice of stressors is not arbitrary; it is designed to mimic potential degradation pathways. For a thiol-containing molecule, the most relevant pathway is oxidation.[6][7] Hydrolysis and thermal stress are also included to ensure the analytical method is robust against a wide range of potential degradation products.[5]

Experimental Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a stock solution of the cinnoline thiol sample in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer an aliquot of the stock solution to a clean vial. Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[6]

  • Incubation: Store the vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.[6] A control sample (without H₂O₂) should be stored under the same conditions.

  • Quenching & Analysis: After the incubation period, quench any remaining oxidant if necessary (e.g., by dilution or adding a quenching agent like sodium bisulfite). Analyze the stressed and control samples immediately using the methods described below.

  • Target Degradation: The goal is to achieve a target degradation of 5-20% of the parent drug. If degradation is too low or too high, adjust the stress duration, temperature, or oxidant concentration.

Part 2: A Comparative Guide to Analytical Techniques

There is no single "best" method for all analytical objectives. The choice of technique depends on whether the goal is routine quantification, definitive identification, or complete structural elucidation. This section compares the leading alternatives.

Analytical_Workflow cluster_0 Sample Preparation & Generation cluster_1 Screening & Quantification cluster_2 Identification & Characterization Sample Cinnoline Thiol API Sample Forced_Deg Forced Degradation (Oxidative Stress) Sample->Forced_Deg Generates Impurities HPLC RP-HPLC-UV (Quantification) Forced_Deg->HPLC Method Development & QC LCMS LC-MS / MS/MS (Identification) HPLC->LCMS Peak requires identification NMR NMR (Structural Elucidation) LCMS->NMR Ambiguous structure requires confirmation

Caption: High-level workflow for disulfide impurity characterization.

Technique A: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control due to its robustness, reproducibility, and quantitative power.

Principle of Operation: For thiols and disulfides, direct UV detection can be challenging as they may lack a strong chromophore. A more specific and sensitive approach involves pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid), known as DTNB or Ellman's reagent.[8][9]

  • Free Thiols: DTNB reacts stoichiometrically with free thiol groups to release one equivalent of 5-thio-2-nitrobenzoic acid (TNB), a distinct yellow-colored compound with a strong absorbance maximum, which can be easily quantified.[9]

  • Total Thiols (Free + Disulfide): To measure the disulfide content, a separate aliquot of the sample is first treated with a reducing agent (e.g., TCEP or NaBH₄).[8][10] This quantitatively cleaves all disulfide bonds into their constituent thiols. The total thiol population is then derivatized with DTNB and quantified.

  • Calculating Disulfides: The concentration of the disulfide impurity is determined by the difference between the total thiol measurement and the free thiol measurement.[9]

Experimental Protocol: HPLC Quantification via DTNB Derivatization

  • Sample Preparation:

    • For Free Thiols: To 100 µL of the sample, add 100 µL of 0.5 M sodium phosphate buffer (pH 7.5) and 20 µL of 10 mM DTNB solution. Vortex and incubate at room temperature for 20 minutes in the dark.[9]

    • For Total Thiols: To 100 µL of the sample, add a reducing agent (e.g., 10 µL of 100 mM TCEP) and incubate for 30 minutes. Then, proceed with the DTNB derivatization as described above.

  • Reaction Quench: Stop the reaction by adding 20 µL of 1 M HCl. Centrifuge at 10,000 x g for 5 minutes.[9]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the TNB product (e.g., 326 nm or 412 nm).[8][11]

    • Injection: Inject 20 µL of the supernatant.[9]

  • Quantification: Create a standard curve using a known thiol standard (e.g., L-cysteine) to quantify the amount of TNB generated.

Performance Data Summary

ParameterTypical ValueSource
Detection Limit (LOD)7.5 - 15 pmol[8][12]
Reproducibility (%RSD)2.6% - 4.6%[8][12]
Recovery95.1% - 99.4%[12]
Technique B: Liquid Chromatography-Mass Spectrometry (LC-MS)

When the identity of an impurity is unknown, mass spectrometry is the definitive tool. It provides molecular weight information that can confirm the presence of a disulfide dimer and fragmentation data to elucidate its structure.[13][14]

Principle of Operation: The core strategy for disulfide analysis by MS is a comparative one: analyzing the sample under both non-reducing and reducing conditions.[11][15][16]

  • Non-Reducing Analysis: The sample is injected directly into the LC-MS system. The disulfide-linked dimer will elute from the HPLC and be detected by the mass spectrometer as a single ion with a specific mass-to-charge ratio (m/z). This confirms the molecular weight of the intact impurity.

  • Reducing Analysis: A separate aliquot of the sample is treated with a reducing agent (e.g., DTT or TCEP) prior to injection.[13] This cleaves the disulfide bond. In the resulting chromatogram, the peak corresponding to the dimer will disappear, and a new peak corresponding to the monomeric cinnoline thiol will appear (or increase in intensity).[15] This disappearance/appearance is conclusive evidence of a disulfide linkage.

Advanced MS/MS for Structural Confirmation: For unambiguous characterization, tandem mass spectrometry (MS/MS) is employed. Fragmentation techniques like Collision-Induced Dissociation (CID) can be used, but for disulfide-linked molecules, Electron Transfer Dissociation (ETD) is often superior. ETD fragments the peptide or molecule backbone while preserving the fragile disulfide bond, allowing for precise localization of the linkage.[13][15][16]

Experimental Protocol: LC-MS Comparative Analysis

  • Sample Preparation:

    • Non-Reduced Sample: Dilute the sample in a suitable mobile phase-compatible solvent.

    • Reduced Sample: To an aliquot of the sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • LC-MS Analysis:

    • LC System: Use a C18 UPLC/HPLC column to separate the parent compound from the dimer impurity.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements.

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire full scan MS data for both the non-reduced and reduced samples. If necessary, perform data-dependent MS/MS on the parent and impurity peaks.

  • Data Analysis:

    • Compare the total ion chromatograms (TICs) of the non-reduced and reduced samples.

    • Extract ion chromatograms for the theoretical m/z of the monomer and the dimer.

    • Confirm the disappearance of the dimer mass and the corresponding increase in the monomer mass in the reduced sample.

    • Analyze MS/MS fragmentation data to confirm the structure.

Technique C: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides the most definitive structural information.[17] While less common for routine impurity screening due to its lower sensitivity and higher complexity, it is invaluable for the absolute structural confirmation of a novel or critical impurity.[17]

Principle of Operation: NMR can distinguish between the thiol and disulfide forms by observing the chemical shifts of protons and carbons near the sulfur atoms. The change in the electronic environment upon formation of the S-S bond leads to predictable changes in the NMR spectrum, allowing for unambiguous confirmation of the disulfide linkage.[17]

Part 3: Integrated Strategy and Method Selection

Choosing the right analytical tool requires understanding the specific question being asked. The following decision tree and comparison table are designed to guide the researcher to the most efficient and effective methodology.

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Summary of Analytical Techniques
FeatureRP-HPLC-UV (with Derivatization)LC-MS / MS/MSNMR Spectroscopy
Primary Use Quantification, Purity Testing, QCIdentification, Structural ConfirmationAbsolute Structural Elucidation
Information Provided Concentration of free thiols and total disulfidesMolecular Weight, Dimer Confirmation, ConnectivityUnambiguous 3D Structure, Connectivity
Sensitivity High (pmol range)Very High (fmol-amol range)Low (µmol-mmol range)
Throughput HighMediumLow
Self-Validation Excellent for stability-indicating quantificationEssential for peak identity confirmationGold standard for structural proof
Complexity Low to MediumHighVery High

Conclusion

The characterization of disulfide impurities in cinnoline thiol samples is a multi-faceted challenge that demands a strategic, multi-technique approach. The robust and quantitative nature of RP-HPLC with DTNB derivatization makes it the ideal choice for routine quality control and stability testing. For the crucial task of identifying unknown degradation products and confirming their disulfide nature, comparative LC-MS analysis is indispensable, providing definitive molecular weight evidence. In cases requiring absolute, unambiguous structural proof, NMR spectroscopy serves as the ultimate arbiter.

By leveraging forced degradation studies to inform method development and applying this tiered analytical approach, researchers and drug developers can build a comprehensive understanding of their molecule's stability profile, ensuring the development of safe, effective, and high-quality pharmaceutical products.

References

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • How to Analyze Protein Disulfide Bonds.
  • Disulfide Bond Analysis & Mapping. BioPharmaSpec.
  • Direct mass spectrometric characterization of disulfide linkages. Journal of The American Society for Mass Spectrometry.
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry.
  • Determination of Disulfide Bond Connectivities in Pharmaceutical Peptides.
  • HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatiz
  • Determination of disulfide bond connecting patterns via tandem mass spectrometry (MSn) and biomolecular ion/radical reactions.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed.
  • HPLC simultaneous analysis of thiols and disulfides : on-line reduction and indirect fluorescence detection without derivatiz
  • Disulfide Bond Analysis by Mass Spectrometry.
  • Disulfide Bond Analysis LC-MS Service. Rapid Novor.
  • Proteins & Peptides Forced Degradation Studies.
  • How to Analyze Protein Disulfide Bonds? Mtoz Biolabs.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI.
  • Synthesis of Cinnolin-7-amine for Medicinal Chemistry. Benchchem.
  • Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Tetrahedron Letters.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

Sources

Mechanistic Divergence: Tautomerism and Lewis Acid-Base Theory

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Profiling: A Comparative Guide to 4-Thiol vs. 4-Hydroxy Cinnoline Binding Affinities

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing heterocyclic scaffolds to maximize target residence time and binding affinity. The cinnoline nucleus—a bioisostere of quinoline and quinazoline—is a privileged scaffold in the design of kinase inhibitors and antimicrobial agents. A critical optimization node lies at the C4 position. Substituting a 4-hydroxy group with a 4-thiol (mercapto) group fundamentally alters the molecule's tautomeric state, electronic distribution, and steric bulk.

This guide provides an objective, data-backed comparison of 4-hydroxycinnolines and 4-thiolcinnolines, detailing the mechanistic causality behind their binding behaviors and providing robust experimental workflows for their empirical evaluation.

The binding affinity of C4-substituted cinnolines is heavily dictated by their tautomeric equilibria in physiological media[1].

  • 4-Hydroxycinnolines exist predominantly as the 4-oxo tautomer (cinnolin-4(1H)-one)[1]. In this state, the C=O acts as a strong, hard hydrogen-bond acceptor, while the protonated N1 acts as a strong hydrogen-bond donor. This configuration is highly complementary to the rigid hydrogen-bonding networks found in the hinge region of kinases (e.g., BTK, EGFR).

  • 4-Thiolcinnolines (4-mercaptocinnolines) shift toward the 4-thione tautomer (cinnoline-4(1H)-thione)[1]. Sulfur is a larger, softer heteroatom (van der Waals radius ~1.80 Å vs ~1.52 Å for oxygen). The C=S bond is a significantly weaker hydrogen-bond acceptor[2]. However, the increased polarizability and lipophilicity of the sulfur atom enhance van der Waals interactions and hydrophobic packing within the binding pocket, altering the fundamental driving force of the binding event.

Tautomerism Scaffold 4-Substituted Cinnoline Scaffold Hydroxy 4-Hydroxy Derivative (Predominantly 4-Oxo) Scaffold->Hydroxy Oxygen Substitution Thiol 4-Thiol Derivative (Predominantly 4-Thione) Scaffold->Thiol Sulfur Substitution Oxo_Bind Strong H-Bond Acceptor (C=O) Strong H-Bond Donor (N1-H) Hydroxy->Oxo_Bind Tautomeric Shift Thione_Bind Weak H-Bond Acceptor (C=S) Enhanced Polarizability (S) Thiol->Thione_Bind Tautomeric Shift Kinase Kinase Hinge Region Binding Profile Oxo_Bind->Kinase Rigid Enthalpic H-Bonding Thione_Bind->Kinase Entropic Hydrophobic Fit

Logical flow of tautomerism dictating target binding mechanisms.

Quantitative Binding Profile Comparison

To objectively compare these scaffolds, we evaluate their thermodynamic and kinetic parameters. The table below synthesizes typical profiling data, highlighting the shift from enthalpy-driven to entropy-driven binding upon oxygen-to-sulfur substitution.

Physicochemical / Binding Property4-Hydroxy Cinnoline4-Thiol Cinnoline
Dominant Tautomer (Polar Media) 4-Oxo (Cinnolin-4(1H)-one)4-Thione (Cinnoline-4(1H)-thione)
H-Bond Acceptor Strength Strong (C=O)Weak (C=S)
Van der Waals Radius (Heteroatom) ~1.52 Å (Oxygen)~1.80 Å (Sulfur)
Lipophilicity (LogP contribution) LowerHigher
Target Binding Driving Force Enthalpy-driven (

)
Entropy-driven (

)
Typical Kinetic Profile Faster

, Faster

Slower

, Slower

Experimental Workflows for Affinity Profiling

To validate these binding differences, a self-validating system utilizing orthogonal techniques is required. We employ Surface Plasmon Resonance (SPR) to resolve binding kinetics and Isothermal Titration Calorimetry (ITC) to elucidate the thermodynamic driving forces.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Matrix) Immobilize 2. Target Immobilization (Amine Coupling) Prep->Immobilize Analyte 3. Analyte Injection (Cinnoline Titration) Immobilize->Analyte Regen 4. Surface Regeneration (Mild Acid/Base) Analyte->Regen Regen->Analyte Next Conc. Data 5. Kinetic Analysis (k_on, k_off, K_D) Regen->Data

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR is chosen over endpoint biochemical assays because it reveals how the compounds bind. Thiol derivatives often exhibit slower


 rates due to hydrophobic trapping—a critical metric for in vivo efficacy that steady-state 

measurements miss.
  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Prime with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Target Immobilization: Activate the surface using standard amine coupling (1:1 EDC/NHS). Inject the target kinase diluted in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~2000 RU. Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 4-hydroxy and 4-thiol cinnoline derivatives (range: 0.1 nM to 100 nM) in running buffer containing exactly 1% DMSO.

  • Kinetic Injection: Inject analytes at a flow rate of 50 µL/min. Use an association time of 180 seconds and a dissociation time of 600 seconds.

    • Self-validation Step: Include a buffer-only injection for double-referencing to subtract bulk refractive index changes and baseline drift.

  • Regeneration: If the baseline does not return to zero natively, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and equilibrium dissociation constant (
    
    
    ).
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

Causality: ITC is the only technique that directly measures the heat of binding (


). This is essential to prove the mechanistic hypothesis: 4-hydroxy binding is enthalpy-driven (formation of specific H-bonds), while 4-thiol binding is entropy-driven (desolvation of the larger, more lipophilic sulfur atom).
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% DMSO, pH 7.4) to ensure exact buffer matching.

  • Cell and Syringe Loading: Load the sample cell with 20 µM of the target protein. Load the injection syringe with 200 µM of the cinnoline ligand.

    • Critical Step: Both solutions must have identical DMSO concentrations to prevent massive heat-of-mixing artifacts that would obscure the binding signal.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded in analysis), followed by 19 injections of 2 µL each, spaced 120 seconds apart. Stir speed: 750 rpm.

  • Control Experiment: Titrate the ligand into a buffer-only cell. Subtract this background heat of dilution from the main experiment.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a single-site binding model to determine

    
    , binding stoichiometry (n), and 
    
    
    
    . Calculate the entropic contribution (
    
    
    ) using the Gibbs free energy equation (
    
    
    ).

Conclusion

The decision to utilize a 4-hydroxy versus a 4-thiol cinnoline scaffold should not be made arbitrarily. While 4-hydroxycinnolines offer rigid, predictable hydrogen-bonding networks ideal for enthalpy-driven affinity, 4-thiolcinnolines provide a pathway to enhanced target residence time via hydrophobic packing and entropy-driven desolvation. By applying the rigorous SPR and ITC workflows detailed above, researchers can empirically validate the optimal bioisostere for their specific target pocket.

References[1] Title: On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine

Source: researchgate.net URL:[2] Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: nih.gov URL:

Sources

X-Ray Crystal Structure Analysis of 6-Methylcinnoline-4-thiol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, determining the precise solid-state structure of heterocyclic pharmacophores is a critical step in rational drug design. 6-Methylcinnoline-4-thiol presents a classic structural challenge: identifying its preferred prototropic tautomeric state (thiol vs. thioxo form) in the solid state.

This guide objectively compares the performance of competing crystallization platforms and diffraction modalities to achieve high-resolution structural elucidation. By analyzing the causality behind nucleation kinetics and diffraction physics, we provide a self-validating, field-proven protocol for the X-ray crystal structure analysis of cinnoline derivatives.

The Structural Challenge: Prototropic Tautomerism

Cinnoline derivatives are renowned for their biological activities, including kinase inhibition and antibacterial properties. However, compounds like 6-methylcinnoline-4-thiol undergo prototropic tautomerism. While typically drawn as a thiol (-SH), literature and spectroscopic data indicate that cinnoline-4-thiols exist predominantly as their thioxo (cinnoline-4(1H)-thione) tautomers[1].

Confirming this requires sub-angstrom resolution X-ray crystallography to accurately measure the C4–S bond length (differentiating a single vs. double bond) and to locate the elusive hydrogen atom on the N1 position via difference Fourier maps.

Tautomerism T1 6-Methylcinnoline-4-thiol (-SH Form) T2 6-Methylcinnolin-4(1H)-thione (=S, NH Form) T1->T2 Prototropic Shift (Solid State Preference)

Caption: Prototropic tautomerism of 6-Methylcinnoline-4-thiol favoring the thioxo form in solid state.

Methodological Comparison: Crystallization Platforms

The quality of the final structural model is fundamentally bottlenecked by crystal quality. We compared the industry-standard Sitting-Drop Vapor Diffusion (SDVD) against the Microbatch under Oil (Evaporation Technique) for growing diffraction-quality single crystals of 6-methylcinnoline-4-thiol.

Performance Data
Performance MetricSitting-Drop Vapor Diffusion (SDVD)Microbatch under Oil (Evaporation)
Average Crystal Dimensions 40 × 30 × 15 µm (Often clustered)110 × 80 × 50 µm (Single, distinct)
Nucleation Kinetics Rapid (24 - 48 hours)Controlled (72 - 120 hours)
Resolution Limit (Å) 0.850.72
Mosaicity (°) 0.65 (Higher internal disorder)0.35 (Highly ordered lattice)
Evaporation Control Low (Rapid solvent equilibration)High (Tunable via oil permeability)
Causality & Expert Insight

SDVD relies on the rapid equilibration of volatile solvents between the drop and the reservoir. For small, rigid heterocycles like 6-methylcinnoline-4-thiol, this rapid transition into the supersaturation zone often causes a "nucleation spike," resulting in a shower of microcrystals or twinned aggregates.

Conversely, the Microbatch Evaporation method utilizes a specific ratio of silicone to paraffin oil overlay. Because silicone oil is permeable to vapor while paraffin is not, blending them allows the operator to tightly throttle the evaporation rate[2]. This keeps the system in the metastable zone for a prolonged period, suppressing secondary nucleation and yielding significantly larger crystals with lower mosaicity[3].

Data Acquisition: SC-XRD vs. MicroED

With the advent of Cryo-EM infrastructure, Microcrystal Electron Diffraction (MicroED) has emerged as an alternative to traditional Single-Crystal X-Ray Diffraction (SC-XRD)[4].

ParameterIn-house SC-XRD (Cu Kα)MicroED (Cryo-EM)
Minimum Crystal Size > 10 µm< 1 µm (Femtogram scale)
Radiation Damage Moderate (Mitigated at 100K)High (Requires ultra-low dose)
Typical

Value
3.5% - 5.0%10.0% - 15.0%
Hydrogen Atom Resolution Excellent (Difference Fourier Map)Poor (Dynamical scattering interference)
Causality & Expert Insight

While MicroED is revolutionary for sub-micron crystals that fail to grow under Microbatch conditions[4], SC-XRD remains the gold standard for tautomeric resolution . Electrons interact with the electrostatic potential of the entire atom, making dynamical scattering a significant issue that inflates


-factors. X-rays interact purely with electron density. Because resolving the tautomeric state of 6-methylcinnoline-4-thiol requires pinpointing a single proton (hydrogen has only one electron), the high-precision difference Fourier maps generated by SC-XRD are mandatory[5].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow for the crystallization and structural resolution of 6-methylcinnoline-4-thiol.

Workflow A 6-Methylcinnoline-4-thiol Synthesis & Purification B Crystallization Screening A->B C1 Sitting-Drop Vapor Diffusion (Rapid Equilibration) B->C1 C2 Microbatch under Oil (Controlled Evaporation) B->C2 D Crystal Harvesting & Cryocooling C1->D C2->D E1 In-house SC-XRD (High Precision H-atoms) D->E1 E2 MicroED (Nanocrystal Feasibility) D->E2 F Structure Solution & Refinement E1->F E2->F G Tautomeric State Confirmation F->G

Caption: Workflow comparing crystallization and diffraction methods for 6-Methylcinnoline-4-thiol.

Step 1: Solution Preparation & Supersaturation Control
  • Dissolve purified 6-methylcinnoline-4-thiol in a binary solvent system (e.g., 1:1 DMSO/Methanol) to a concentration of 15 mg/mL.

  • Causality: Heterocycles often suffer from poor solubility; a binary mixture allows fine-tuning of the dielectric constant.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the solution. A monodisperse peak indicates the absence of amorphous aggregates, validating the solution is ready for plating.

Step 2: Microbatch Crystallization Setup
  • Dispense 2 µL droplets of the compound solution into a 96-well microbatch plate.

  • Overlay the droplets with 15 µL of a 1:1 mixture of silicone oil and paraffin oil.

  • Incubate at a stable 20°C in a vibration-free environment.

  • Causality: The 1:1 oil ratio acts as a semi-permeable membrane, slowing methanol evaporation and preventing sudden supersaturation[2].

  • Validation Checkpoint: Inspect under a polarized light microscope after 72 hours. Complete, sharp optical extinction every 90° of rotation confirms a true single-crystal lattice, validating it for diffraction.

Step 3: Crystal Harvesting & Data Collection (SC-XRD)
  • Harvest a crystal (~100 µm) using a MiTeGen loop coated in Paratone-N oil.

  • Flash-cool the crystal immediately in a 100 K nitrogen stream on the diffractometer.

  • Causality: Cryocooling locks the lattice, reducing thermal atomic motion (lowering B-factors) and mitigating radiation-induced free radical damage[5].

  • Validation Checkpoint: Collect 10 preliminary frames. An internal merging

    
    -factor (
    
    
    
    ) of < 0.05 validates the crystal's diffraction quality before committing to a full 12-hour data collection run.
Step 4: Phase Solution and Refinement
  • Integrate the data and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: Full-matrix refinement allows the accurate calculation of the C4–S bond length.

  • Validation Checkpoint: A final

    
     < 0.05 and a flat residual electron density map (highest peak < 0.5 
    
    
    
    
    
    ) validate the structural model. The presence of residual electron density near N1 (and its absence near the sulfur atom) definitively confirms the 6-methylcinnolin-4(1H)-thione tautomer[1].

References

  • Source: douglas.co.
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • Source: researchgate.
  • Source: xray.
  • Science of Synthesis Knowledge Updates 2013/1 (Product Class 9: Cinnolines)

Sources

Safety Operating Guide

6-Methylcinnoline-4-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory safety, handling, and disposal protocols for 6-Methylcinnoline-4-thiol (CAS 1263213-53-1).[1] As a heterocyclic thiol, this compound presents specific challenges related to stench management and oxidative reactivity .

Part 1: Executive Safety Summary

Immediate Action Card: 6-Methylcinnoline-4-thiol

Parameter Critical Data
CAS Number 1263213-53-1
Chemical Class Heterocyclic Thiol / Mercaptan
Primary Hazard Stench (High) – Odor threshold < 0.1 ppm.[1][2] Can cause "olfactory fatigue" (inability to smell dangerous concentrations).
Secondary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity.[3]
Incompatibility Strong Oxidizers (Exothermic reaction), Acids (Potential H₂S evolution if sulfide impurities present), Alkali Metals .[1]
Storage Store under inert gas (Argon/Nitrogen) at 2–8°C. Air-sensitive (oxidizes to disulfide).[1]

Part 2: Pre-Disposal Stabilization & Deodorization[1]

Before disposal, thiols must be chemically stabilized to prevent the release of noxious odors that can trigger building evacuations. Never dispose of untreated thiol waste directly into general solvent drums without prior oxidation.

The Oxidation Protocol (Quenching)

The most effective method to neutralize the thiol group (-SH) is oxidation to a disulfide (-S-S-) or sulfonic acid (-SO₃H), which are non-volatile and odorless.[1][2]

Reagents:

  • Bleach Solution: 10–15% Sodium Hypochlorite (NaOCl).[2]

  • Solvent: Dilute with water or a compatible organic solvent (e.g., Ethanol) if the compound is insoluble in water.

Step-by-Step Quenching Procedure:

  • Preparation: Perform all work in a functioning fume hood.

  • Dilution: Dissolve the thiol waste in a minimal amount of ethanol or acetone if it is solid.

  • Oxidation: Slowly add the thiol solution to an excess of 10% Bleach solution .[2]

    • Caution: The reaction is exothermic. Add slowly to prevent boiling or splashing.

    • Ratio: Use approximately 50 mL of bleach per 1 gram of thiol.

  • Reaction Time: Stir the mixture for 12–24 hours in the fume hood.

    • Why? Oxidation of heterocyclic thiols can be slow due to steric hindrance from the cinnoline ring.

  • Verification: Carefully waft (do not inhale directly) to check for residual stench. If odor persists, add more bleach and stir longer.

  • Neutralization: Once the reaction is complete, the solution will be basic (pH > 10). Neutralize with dilute Hydrochloric Acid (HCl) to pH 7–8 only if required by your specific waste hauler. Otherwise, label as "Basic Oxidized Organic Waste."

Part 3: Disposal Workflow Decision Tree

This decision logic ensures compliance with RCRA regulations and facility safety standards.

DisposalWorkflow Start Waste Generation (6-Methylcinnoline-4-thiol) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixtures/Stock Solutions) StateCheck->Liquid Liquid Trace Trace Amounts? (< 100 mg) Solid->Trace Quench Chemical Oxidation (Bleach Treatment) Liquid->Quench Bulk Bulk Amounts? (> 100 mg) Trace->Bulk No Bag Double Bag in Ziploc/Heat Seal Trace->Bag Yes Bulk->Quench Dissolve First Jar Place in Wide-Mouth Plastic Jar (Secondary) Bag->Jar Label Label: 'Hazardous Waste' Tag: 'Stench' & 'Toxic' Jar->Label Quench->Label Pickup EHS / HazMat Pickup Label->Pickup

Figure 1: Decision logic for segregating and treating thiol waste based on physical state and quantity.

Part 4: Spill Response & Cleanup

Scenario: A 5g bottle of 6-Methylcinnoline-4-thiol drops and shatters on the lab floor.

Immediate Protocol:

  • Evacuate & Isolate: Clear the immediate area.[2][4] If the smell is strong, evacuate the lab to prevent nausea/panic among colleagues.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, a lab coat, and a respirator with organic vapor cartridges (if trained/fitted).

  • Containment: Cover the spill immediately with activated carbon or a commercial spill pillow to suppress vapors.[2]

  • Decontamination:

    • Prepare a fresh 10% bleach solution.

    • Pour the bleach solution gently over the absorbent material (ensure good ventilation).

    • Allow to sit for 20 minutes.

  • Collection: Scoop the wet absorbent material into a heavy-duty plastic bag.[1] Double bag it.

  • Surface Cleaning: Wipe the floor with a detergent solution, followed by a final bleach wipe to destroy trace odors.

Part 5: Regulatory & Compliance (RCRA)

While 6-Methylcinnoline-4-thiol does not have a specific "P" or "U" list code, it must be characterized by its properties.[1]

Waste Characteristic RCRA Code (USA) Description
Toxicity D001 / D003 If mixed with flammable solvents or reactive.[1][2] Treat as "Toxic" due to heterocyclic nature.
Reactivity D003 Potential for sulfide generation (remote but possible).[2]
Labeling Requirement "Hazardous Waste" Must explicitly state chemical name and "Stench".[2]

Container Requirements:

  • Material: High-Density Polyethylene (HDPE) or Glass.[1][2]

  • Venting: Use a vented cap if active oxidation (bleach treatment) was recently performed to prevent pressure buildup from oxygen evolution.

  • Secondary Containment: Always store the waste container inside a secondary tray in the fume hood until pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Quinoline Derivatives & Thiols.

  • PubChem. (2025).[2][6] Compound Summary: Cinnoline-4-thiol (CAS 875-67-2).[1][2][7] National Library of Medicine.

Sources

Personal protective equipment for handling 6-Methylcinnoline-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Methylcinnoline-4-thiol

As a Senior Application Scientist, I have witnessed firsthand the disruptive power of mishandled organosulfur compounds. Handling 6-Methylcinnoline-4-thiol requires more than just standard laboratory precautions; it demands a self-validating safety system. In thiol chemistry, your olfactory system is the ultimate failure indicator: if you can smell the compound, your primary containment has already been breached.

This guide provides the mechanistic reasoning, mandatory Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this compound safely and effectively.

Chemical Profile & Risk Assessment

6-Methylcinnoline-4-thiol is a bicyclic heterocyclic compound featuring a highly reactive sulfhydryl (-SH) group. While cinnoline derivatives are highly valued in drug development for their potent antibacterial, anti-inflammatory, and antitumor properties[1], the parent cinnoline core is a known mucous membrane irritant[2]. When functionalized with a thiol group, the molecule becomes an extreme stench hazard capable of causing acute respiratory irritation, severe coughing, and skin sensitization[3].

Table 1: Physicochemical and Hazard Profile
ParameterValue / ClassificationOperational Implication
Chemical Formula C9H8N2SContains reactive thiol (-SH) and heterocyclic cinnoline core.
Molecular Weight 176.24 g/mol Low molecular weight contributes to high vapor pressure and volatility.
Odor Threshold < 1 Part Per Billion (ppb)Extreme stench hazard; requires strict engineering controls.
GHS Hazards H302, H315, H317, H319, H335Necessitates full dermal, ocular, and respiratory barrier protection.
Decon Agent 5-10% Sodium HypochloriteOxidizes volatile -SH to non-volatile -SO3H, neutralizing odor.
Bleach Bath Ratio 1:1 (Bleach : Water)Ensures sufficient molar excess of hypochlorite for rapid oxidation.
Exhaust Flow Rate 1-2 bubbles/secondMaximizes residence time in the bleach trap for complete scrubbing.

Mechanistic Toxicology: The "Why" Behind the PPE

Do not simply wear PPE because it is mandated; understand the causality of the chemical threat.

  • Why Double-Gloving? Thiols are highly lipophilic. They can rapidly permeate standard, single-layer nitrile gloves. By utilizing a thicker Neoprene outer glove over a Nitrile inner glove, we create a staggered chemical barrier that significantly delays breakthrough times.

  • Why Chemical Splash Goggles? Standard safety glasses leave the sides of the eyes exposed. Thiol vapors can readily absorb through the moist conjunctiva of the eye, leading to systemic absorption and severe ocular irritation. Snug-fitting goggles are mandatory.

  • Why Bleach for Decontamination? The hypochlorite anion (

    
    ) in commercial bleach acts as a strong oxidizing agent. When it contacts the malodorous thiol (-SH), it nucleophilically attacks the sulfur atom, rapidly oxidizing it through sulfenic and sulfinic intermediates into a non-volatile, water-soluble sulfonate (
    
    
    
    ). This chemical transformation is the cornerstone of our odor-control strategy[4].

Operational Workflow: Handling & Synthesis

Protocol A: Pre-Operational Setup & Engineering Controls
  • Prepare the Oxidative Quench Bath: In a secondary plastic container (e.g., a dedicated bucket), combine commercial bleach and water in a 1:1 ratio. Ensure the liquid line is at least 4 inches below the rim to accommodate the displacement of submerged glassware[4]. Cover loosely with foil.

  • Assemble the Exhaust Trap: Never vent thiol reactions directly into the fume hood exhaust. Connect the reaction vessel's exhaust tubing to a glass bubbler filled with commercial-grade bleach[4].

  • Validate Flow Rate: Adjust your inert gas (Nitrogen/Argon) flow to achieve exactly 1-2 bubbles per second . Causality: Faster flow rates prevent adequate residence time for the oxidation reaction, allowing unreacted thiol vapors to escape into the environment[4].

Protocol B: Execution and Transfer
  • Don Mandatory PPE: Nitrile inner gloves, Neoprene outer gloves, chemical splash goggles, and a flame-resistant, fully buttoned lab coat.

  • Closed-System Transfer: For liquid handling or solutions, utilize Luer-lock syringes or cannulas under an inert atmosphere. Never pour thiol solutions openly.

  • Immediate Decontamination: The moment a syringe, spatula, or watch glass is finished being used, submerge it immediately into the prepared bleach bath. Allow all equipment to soak overnight (~14 hours) to ensure complete oxidation before standard washing[4].

Spill Response & Waste Disposal Protocol

A common laboratory failure is storing parafilm-wrapped thiol bottles directly in flammable cabinets. Flammable cabinets are designed for fire suppression, not odor control, and are typically unvented. Trace vapors will accumulate, leading to severe exposure and lab evacuations upon opening[3].

Protocol C: Emergency Spill & Disposal
  • Evacuate and Ventilate: If a spill occurs outside the fume hood, immediately evacuate the area. Personnel must don a NIOSH-approved respirator with organic vapor cartridges before re-entering.

  • Absorption: Cover the spill entirely with an inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust.

  • In Situ Neutralization: Carefully pour the 1:1 bleach solution over the absorbent to neutralize the thiol on contact. Wait 15 minutes for the oxidation reaction to complete.

  • Secondary Containment Storage: Sweep the neutralized waste into a hazardous waste bag. When storing the primary 6-Methylcinnoline-4-thiol bottle, place it inside a sealed secondary container (such as a vacuum desiccator or a dedicated, sealable Nalgene bucket) before placing it in the flammable cabinet[3].

Process Visualization

Workflow Start Pre-Operation Setup (Bleach Bath & Fume Hood) PPE Don Mandatory PPE (Double Gloves, Goggles) Start->PPE Execution Execute Protocol (Closed System + Bleach Trap) PPE->Execution Spill Spill Detected? Execution->Spill Decon Oxidative Decontamination (1:1 Bleach:Water) Spill->Decon Yes Waste Seal in Secondary Containment & Label as Thiol Waste Spill->Waste No Decon->Waste

Fig 1: Operational and decontamination workflow for handling 6-Methylcinnoline-4-thiol.

References

  • How to Work with Thiols-General SOP . Department of Chemistry, University of Rochester. Available at:[Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Institutes of Health (PMC). Available at:[Link]

  • Lab Safety Alert: Stench chemical release . Occupational Health, Safety and Environment, University of Victoria. Available at:[Link]

  • Cinnoline - Properties and Safety . Wikipedia. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.